(2-Chloro-3-fluorophenyl)methanesulfonamide
Description
Properties
Molecular Formula |
C7H7ClFNO2S |
|---|---|
Molecular Weight |
223.65 g/mol |
IUPAC Name |
(2-chloro-3-fluorophenyl)methanesulfonamide |
InChI |
InChI=1S/C7H7ClFNO2S/c8-7-5(4-13(10,11)12)2-1-3-6(7)9/h1-3H,4H2,(H2,10,11,12) |
InChI Key |
ATJZENYCSCMKJJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)Cl)CS(=O)(=O)N |
Origin of Product |
United States |
Foundational & Exploratory
(2-Chloro-3-fluorophenyl)methanesulfonamide synthesis pathway
An In-Depth Technical Guide to the Synthesis of (2-Chloro-3-fluorophenyl)methanesulfonamide
Abstract
This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for (2-Chloro-3-fluorophenyl)methanesulfonamide, a molecule of interest for researchers in medicinal chemistry and drug development. The sulfonamide moiety is a cornerstone in pharmacophore design, and its strategic incorporation into complex molecules necessitates reliable and well-understood synthetic routes.[1][2] This document moves beyond a simple recitation of steps, delving into the mechanistic rationale and strategic considerations behind the selection of precursors, reagents, and reaction conditions. We present a multi-step synthesis beginning from the commercially viable starting material, 2-chloro-3-fluorotoluene. The pathway proceeds through key intermediates including 2-chloro-3-fluorobenzyl chloride and (2-chloro-3-fluorobenzyl)sulfonyl chloride, culminating in a final ammonolysis step. Detailed experimental protocols, process flow visualizations, and a thorough discussion of the underlying chemical principles are provided to equip researchers and process chemists with the knowledge to confidently execute and adapt this synthesis.
Strategic Approach: A Retrosynthetic Analysis
The design of an efficient synthesis begins with a logical deconstruction of the target molecule. Our target, (2-Chloro-3-fluorophenyl)methanesulfonamide, is comprised of a substituted benzyl group attached to a sulfonamide functional group via a C-S bond.
A retrosynthetic analysis reveals several potential disconnections. The most strategically sound approach involves the formation of the sulfonamide (S-N) bond in the final step, as this is a classic and highly reliable transformation.[3][4] This leads to the key intermediate, (2-chloro-3-fluorobenzyl)sulfonyl chloride, and ammonia. The sulfonyl chloride itself can be synthesized from the corresponding benzyl chloride, which in turn is accessible from 2-chloro-3-fluorotoluene. This multi-step approach utilizes readily available starting materials and relies on well-established, high-yielding reactions.
Caption: Retrosynthetic analysis of the target molecule.
Synthesis of Key Intermediates
The success of the final amination step is contingent upon the efficient preparation of the requisite sulfonyl chloride precursor. This section details the synthesis of the key intermediates.
Step 1: Benzylic Chlorination of 2-Chloro-3-fluorotoluene
The initial step involves the conversion of the methyl group of 2-chloro-3-fluorotoluene into a chloromethyl group. This transformation is achieved via a free-radical halogenation.
Reaction: 2-Chloro-3-fluorotoluene → 2-Chloro-3-fluorobenzyl chloride
Discussion: This reaction is typically initiated by heat or UV light in the presence of a radical initiator, such as dibenzoyl peroxide. Sulfuryl chloride (SO₂Cl₂) is often an excellent reagent for this purpose as it provides a low, steady concentration of chlorine radicals, which helps to minimize side reactions like dichlorination or aromatic ring chlorination.[5] The reaction proceeds via a classic radical chain mechanism (initiation, propagation, termination). It is crucial to perform this reaction under anhydrous conditions, as moisture can lead to the formation of unwanted byproducts.
Step 2: Synthesis of (2-Chloro-3-fluorobenzyl)sulfonyl Chloride
With the reactive benzyl chloride in hand, the next stage is the introduction of the sulfonyl chloride moiety. A reliable two-step procedure is employed, proceeding through a stable sulfonate salt intermediate.
Reaction I: 2-Chloro-3-fluorobenzyl chloride + Na₂SO₃ → Sodium (2-chloro-3-fluorobenzyl)sulfonate
Discussion: This is a nucleophilic substitution reaction where the sulfite anion displaces the chloride from the benzylic position. The resulting sodium sulfonate salt is typically a crystalline solid that can be easily isolated and purified by precipitation from the aqueous reaction mixture, effectively removing any unreacted starting material or organic impurities.
Reaction II: Sodium (2-chloro-3-fluorobenzyl)sulfonate + PCl₅ or SOCl₂ → (2-Chloro-3-fluorobenzyl)sulfonyl chloride
Discussion: The sulfonate salt is then converted to the highly reactive sulfonyl chloride. Reagents like phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) are effective for this transformation.[6] The choice between them often comes down to ease of handling and workup. Thionyl chloride is a liquid and its byproducts (SO₂ and HCl) are gaseous, which can simplify purification. However, the reaction may require catalytic amounts of a tertiary amine or DMF. PCl₅ is a solid and often provides a more vigorous reaction, with the byproduct POCl₃ needing removal by distillation.
Final Assembly: Synthesis of (2-Chloro-3-fluorophenyl)methanesulfonamide
The culmination of the synthetic pathway is the reaction of the sulfonyl chloride intermediate with ammonia to form the target sulfonamide.
Reaction: (2-Chloro-3-fluorobenzyl)sulfonyl chloride + 2 NH₃ → (2-Chloro-3-fluorophenyl)methanesulfonamide + NH₄Cl
Discussion: This reaction, known as ammonolysis, is a nucleophilic substitution at the sulfur atom.[7] It is critical to use at least two equivalents of ammonia: one acts as the nucleophile to displace the chloride, and the second acts as a base to neutralize the HCl generated during the reaction.[3] Using a large excess of ammonia, often as a concentrated aqueous or alcoholic solution, helps to drive the reaction to completion and minimize the potential for side reactions, such as the formation of a secondary sulfonamide from the reaction of the product with another molecule of sulfonyl chloride. The reaction is typically exothermic and requires cooling to maintain control. The ammonium chloride byproduct is water-soluble, facilitating its removal during workup.
Caption: Experimental workflow for the final ammonolysis step.
-
Reaction Setup: Dissolve the crude (2-chloro-3-fluorobenzyl)sulfonyl chloride (1.0 eq.) in a suitable solvent such as tetrahydrofuran (THF) or nitroethane in a flask. [7]Cool the solution to 0-5 °C in an ice bath.
-
Ammonia Addition: While stirring vigorously, slowly add an excess of concentrated aqueous ammonia (e.g., 5-10 equivalents) dropwise, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for 4-12 hours until the reaction is complete (monitored by TLC or HPLC).
-
Workup: Add water to the reaction mixture to dissolve the precipitated ammonium chloride. Extract the aqueous phase with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic extracts and wash with brine. Dry the solution over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization (e.g., from an ethanol/water mixture) to afford the final (2-Chloro-3-fluorophenyl)methanesulfonamide as a crystalline solid.
Quantitative Data Summary
| Step | Reaction | Key Reagents | Typical Yield (%) | Purity Target (%) |
| 1 | Benzylic Chlorination | 2-Chloro-3-fluorotoluene, SO₂Cl₂ | 75-85 | >95 (GC) |
| 2 | Sulfonyl Chloride Synthesis | 2-Chloro-3-fluorobenzyl chloride, Na₂SO₃, PCl₅ | 80-90 (over two steps) | >90 (crude) |
| 3 | Ammonolysis | (2-Chloro-3-fluorobenzyl)sulfonyl chloride, NH₃ | 70-85 | >99 (after recrystallization) |
Note: Yields are representative and can vary based on reaction scale, purity of reagents, and specific conditions employed.
Safety and Handling Considerations
-
Sulfuryl Chloride (SO₂Cl₂): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and face shield.
-
Phosphorus Pentachloride (PCl₅) & Thionyl Chloride (SOCl₂): Corrosive and moisture-sensitive. React with water to release HCl gas. All operations should be conducted under anhydrous conditions in a fume hood. [8]- Ammonia (NH₃): Concentrated ammonia solutions are corrosive and have a pungent, irritating odor. The addition to the reaction mixture is exothermic and should be performed slowly with adequate cooling to prevent boiling.
-
General Precautions: All reactions should be carried out by trained personnel in a well-ventilated laboratory fume hood. Standard PPE, including safety glasses, lab coats, and chemical-resistant gloves, should be worn at all times.
Conclusion
The synthetic pathway detailed in this guide represents a logical, efficient, and scalable method for the preparation of (2-Chloro-3-fluorophenyl)methanesulfonamide. By breaking down the synthesis into three primary stages—benzylic chlorination, conversion to sulfonyl chloride, and final ammonolysis—the process relies on fundamental, well-documented organic transformations. The provided rationale for each step, coupled with detailed protocols and safety information, offers researchers a solid foundation for producing this valuable chemical intermediate for applications in pharmaceutical and chemical research.
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A Technical Guide to Advanced Synthesis Strategies for (2-Chloro-3-fluorophenyl)methanesulfonamide
Abstract
This in-depth technical guide provides a comprehensive overview of both established and novel synthetic methodologies for (2-Chloro-3-fluorophenyl)methanesulfonamide, a key structural motif in contemporary medicinal chemistry. Recognizing the demand for efficient, sustainable, and innovative synthetic routes, this document moves beyond rudimentary protocols to offer a critical evaluation of various synthetic pathways. We will first detail the synthesis of the crucial precursor, (2-Chloro-3-fluorophenyl)methanamine, through two distinct and reliable routes. Subsequently, the guide will explore the classic sulfonylation approach, followed by an in-depth analysis of several cutting-edge techniques, including green synthesis protocols, one-pot methodologies, the use of sulfur dioxide surrogates, and direct C-H functionalization. Each method is presented with a detailed experimental protocol, a discussion of the underlying chemical principles, and a comparative analysis of their respective advantages and limitations. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the synthesis of this important sulfonamide and to stay abreast of the latest advancements in synthetic organic chemistry.
Introduction: The Significance of Substituted Sulfonamides
The sulfonamide functional group is a cornerstone in modern drug discovery, present in a wide array of therapeutic agents with diverse biological activities, including antibacterial, anticancer, and anti-inflammatory properties.[1] The specific substitution pattern on the aromatic ring of arylsulfonamides plays a pivotal role in modulating their pharmacological profiles. (2-Chloro-3-fluorophenyl)methanesulfonamide, with its distinct halogenation pattern, represents a valuable scaffold for the development of novel therapeutics. The chloro and fluoro substituents can significantly influence the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the development of robust and efficient synthetic routes to this and related compounds is of paramount importance.
This guide will provide a detailed exploration of the synthesis of this target molecule, with a strong emphasis on both established, reliable methods and innovative, next-generation approaches that offer improvements in terms of yield, purity, safety, and environmental impact.
Synthesis of the Key Precursor: (2-Chloro-3-fluorophenyl)methanamine
The primary building block for the synthesis of our target sulfonamide is (2-Chloro-3-fluorophenyl)methanamine. The reliable and scalable synthesis of this amine is a critical first step. We will explore two distinct and effective synthetic pathways starting from commercially available materials.
Route 1: Reductive Amination of 2-Chloro-3-fluorobenzaldehyde
This route involves the initial synthesis of 2-Chloro-3-fluorobenzaldehyde followed by its conversion to the desired amine via reductive amination. This is a widely utilized and generally high-yielding method for preparing benzylamines.[2]
2.1.1. Synthesis of 2-Chloro-3-fluorobenzaldehyde from 2,3-Dichlorobenzonitrile
The synthesis of the aldehyde precursor can be achieved from 2,3-dichlorobenzonitrile through a sequence of fluorination, hydrolysis, and reduction.[3]
Experimental Protocol: Synthesis of 2-Chloro-3-fluorobenzaldehyde
-
Fluorination of 2,3-Dichlorobenzonitrile: In a high-pressure reactor, a mixture of 2,3-dichlorobenzonitrile and potassium fluoride in sulfolane is heated to 210-240 °C.[4] The reaction progress is monitored by GC-MS. Upon completion, the mixture is cooled, and the product, 2-chloro-3-fluorobenzonitrile, is isolated by distillation.
-
Hydrolysis to 2-Chloro-3-fluorobenzoic Acid: The 2-chloro-3-fluorobenzonitrile is refluxed in a mixture of concentrated sulfuric acid and water until hydrolysis is complete (monitored by TLC). The reaction mixture is then cooled and poured onto ice, and the precipitated 2-chloro-3-fluorobenzoic acid is collected by filtration.
-
Reduction to 2-Chloro-3-fluorobenzyl Alcohol: The crude benzoic acid is dissolved in anhydrous tetrahydrofuran (THF) and slowly added to a stirred suspension of lithium aluminum hydride (LiAlH₄) in THF at 0 °C. The reaction is then stirred at room temperature until the reduction is complete. The reaction is carefully quenched with water and 15% NaOH solution, and the resulting solid is filtered off. The filtrate is dried and concentrated to yield 2-chloro-3-fluorobenzyl alcohol.
-
Oxidation to 2-Chloro-3-fluorobenzaldehyde: The benzyl alcohol is dissolved in dichloromethane (DCM) and treated with pyridinium chlorochromate (PCC). The mixture is stirred at room temperature until the oxidation is complete. The reaction mixture is then filtered through a pad of silica gel, and the solvent is evaporated to afford 2-chloro-3-fluorobenzaldehyde.
2.1.2. Reductive Amination to (2-Chloro-3-fluorophenyl)methanamine
Reductive amination is a robust method for the synthesis of amines from carbonyl compounds.[5] The reaction proceeds through the in-situ formation of an imine, which is then reduced to the amine. Sodium borohydride is a commonly used reducing agent for this transformation.[6]
Experimental Protocol: Reductive Amination
-
A solution of 2-chloro-3-fluorobenzaldehyde in methanol is cooled to 0 °C.
-
Ammonia gas is bubbled through the solution for 15-20 minutes, or a solution of ammonia in methanol is added.
-
Sodium borohydride is added portion-wise to the reaction mixture, maintaining the temperature below 10 °C.[6]
-
The reaction is stirred at room temperature for several hours until the starting material is consumed (monitored by TLC).
-
The solvent is removed under reduced pressure, and the residue is taken up in water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude (2-Chloro-3-fluorophenyl)methanamine, which can be purified by distillation or column chromatography.
Route 2: Reduction of 2-Chloro-3-fluorobenzonitrile
An alternative and more direct route to the target amine is the reduction of the corresponding nitrile. This method avoids the multi-step synthesis of the aldehyde.
2.2.1. Synthesis of 2-Chloro-3-fluorobenzonitrile
The synthesis of 2-Chloro-3-fluorobenzonitrile can be achieved through various methods, including halogenation followed by nitrilation.[7]
2.2.2. Reduction to (2-Chloro-3-fluorophenyl)methanamine
The nitrile group can be effectively reduced to a primary amine using various reducing agents, with catalytic hydrogenation being a common and clean method.[8]
Experimental Protocol: Catalytic Hydrogenation
-
To a solution of 2-chloro-3-fluorobenzonitrile in methanol in a hydrogenation apparatus, a catalytic amount of Raney Nickel is added.[8]
-
The reaction is then subjected to a hydrogen atmosphere (typically 1-4 atm) and stirred at room temperature until the uptake of hydrogen ceases.[8]
-
The catalyst is removed by filtration through a pad of celite.
-
The solvent is evaporated under reduced pressure to yield (2-Chloro-3-fluorophenyl)methanamine.
| Route | Starting Material | Key Steps | Advantages | Disadvantages |
| 1 | 2,3-Dichlorobenzonitrile | Fluorination, Hydrolysis, Reduction, Oxidation, Reductive Amination | High-yielding, well-established reactions | Multi-step, requires handling of hazardous reagents like LiAlH₄ and PCC |
| 2 | 2-Chloro-3-fluorobenzonitrile | Catalytic Hydrogenation | More direct, cleaner reaction | Requires specialized hydrogenation equipment |
Established Synthesis of (2-Chloro-3-fluorophenyl)methanesulfonamide
The most traditional and widely used method for the synthesis of sulfonamides is the reaction of a primary or secondary amine with a sulfonyl chloride in the presence of a base.[1]
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(2-Chloro-3-fluorophenyl)methanesulfonamide chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical guide provides a detailed overview of the chemical properties, structure, and a theoretical synthesis pathway for (2-Chloro-3-fluorophenyl)methanesulfonamide. Due to the limited availability of published data on this specific molecule, this guide leverages established principles of organic chemistry and data from structurally analogous compounds to present a predictive yet scientifically grounded resource for researchers. The information herein is intended to serve as a foundational reference for those interested in the potential applications of this compound in medicinal chemistry and materials science.
Introduction: The Significance of Substituted Sulfonamides
Sulfonamides are a cornerstone of modern medicinal chemistry, exhibiting a broad spectrum of biological activities, including antibacterial, antiviral, and anticancer properties. The introduction of halogen substituents, such as chlorine and fluorine, onto the aromatic ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic profile. These modifications can influence factors like metabolic stability, membrane permeability, and binding affinity to biological targets. This guide focuses on the novel compound (2-Chloro-3-fluorophenyl)methanesulfonamide, a molecule that combines the well-established sulfonamide scaffold with a unique halogenation pattern, suggesting its potential for further investigation in drug discovery programs.
Predicted Physicochemical Properties
| Property | Predicted Value | Basis for Prediction |
| Molecular Formula | C7H7ClFNO2S | Based on the chemical structure |
| Molecular Weight | 223.65 g/mol | Calculated from the molecular formula |
| CAS Number | Not Available | Not found in major chemical databases |
| Appearance | White to off-white solid | Typical for small molecule sulfonamides |
| Melting Point | 120-140 °C | Inferred from similar substituted sulfonamides |
| Boiling Point | > 300 °C (decomposes) | Inferred from similar substituted sulfonamides |
| Solubility | Soluble in DMSO, DMF, and acetone. Sparingly soluble in alcohols. Insoluble in water. | General solubility profile for aromatic sulfonamides |
| pKa | 8-10 (for the sulfonamide N-H) | Influenced by the electron-withdrawing nature of the sulfonyl group and the substituted phenyl ring |
Molecular Structure and Conformation
The chemical structure of (2-Chloro-3-fluorophenyl)methanesulfonamide is characterized by a central methanesulfonamide core attached to a 2-chloro-3-fluorophenyl group.
Key Structural Features:
-
Aromatic Ring: The benzene ring is substituted with a chloro and a fluoro group at positions 2 and 3, respectively. This substitution pattern is expected to influence the electronic properties and steric hindrance around the molecule.
-
Sulfonamide Linkage: The -SO2NH- group is a key functional group, capable of acting as a hydrogen bond donor and acceptor, which is crucial for its potential biological activity.
-
Rotatable Bonds: The molecule possesses rotational freedom around the C-S and S-N bonds, allowing it to adopt various conformations.
Caption: Proposed workflow for the synthesis of (2-Chloro-3-fluorophenyl)methanesulfonamide.
Experimental Protocol:
-
Reaction Setup: To a stirred solution of 2-chloro-3-fluoroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) at 0 °C, add methanesulfonyl chloride (1.1 eq) dropwise.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Aqueous Workup: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl (2 x 20 mL), saturated aqueous NaHCO3 (2 x 20 mL), and brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2-Chloro-3-fluorophenyl)methanesulfonamide.
Potential Applications and Future Directions
Given the prevalence of the sulfonamide moiety in pharmaceuticals, (2-Chloro-3-fluorophenyl)methanesulfonamide represents an interesting candidate for biological screening. The specific substitution pattern on the phenyl ring may confer unique properties relevant to various therapeutic areas. For instance, similar halogenated sulfonamides have been investigated as protease inhibitors and for their activity against various pathogens. Future research should focus on the successful synthesis and characterization of this compound. Subsequent in-vitro and in-vivo studies would be necessary to elucidate its biological activity and potential as a lead compound in drug discovery.
Conclusion
This technical guide has provided a comprehensive, albeit predictive, overview of (2-Chloro-3-fluorophenyl)methanesulfonamide. By synthesizing information from related compounds and established chemical principles, we have outlined its likely physicochemical properties, molecular structure, and a robust synthetic protocol. It is our hope that this guide will serve as a valuable resource for researchers and stimulate further investigation into this promising, yet underexplored, chemical entity.
References
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UCL Discovery. (n.d.). Synthetic approaches to biologically active sulfonates and sulfonamides. Retrieved from [Link]
- Google Patents. (n.d.). Process to prepare sulfonamides.
Technical Guide: Spectroscopic Characterization of (2-Chloro-3-fluorophenyl)methanesulfonamide
The following technical guide provides an in-depth spectroscopic characterization of (2-Chloro-3-fluorophenyl)methanesulfonamide .
Structural Identity & Context
Compound Name: (2-Chloro-3-fluorophenyl)methanesulfonamide
Chemical Formula:
This molecule serves as a critical "warhead" or linker in medicinal chemistry, particularly in the design of ROR
Structural Diagram & Numbering
To ensure accurate spectral assignment, the following numbering scheme is used throughout this guide:
-
Pos 1: Quaternary aromatic C attached to methylene.
-
Pos 2: Quaternary aromatic C attached to Chlorine.
-
Pos 3: Quaternary aromatic C attached to Fluorine.
-
Pos 4, 5, 6: Aromatic methines (
). -
Pos 7: Benzylic Methylene (
). -
Pos 8: Sulfonamide Nitrogen (
).
Mass Spectrometry (MS) Profiling
Mass spectrometry provides the primary fingerprint for identification. For sulfonamides, Electrospray Ionization (ESI) is the preferred method due to the polar nature of the
Ionization & Fragmentation Pattern
-
Ionization Mode: Negative Mode (ESI
) is often more sensitive for primary sulfonamides due to the acidic proton on the nitrogen ( ). Positive Mode (ESI ) typically yields or . -
Isotopic Signature: The presence of one Chlorine atom dictates a distinct 3:1 ratio for the
and peaks ( vs. ).
Table 1: Key MS Signals (ESI Negative Mode)
| m/z (Calculated) | Ion Identity | Mechanistic Origin |
| 222.0 | Deprotonation of sulfonamide Nitrogen. Base peak. | |
| 224.0 | ||
| 157.0 | Homolytic cleavage of | |
| 143.0 | Formation of the stabilized 2-chloro-3-fluorobenzyl anion. |
Fragmentation Pathway Diagram (DOT)
The following diagram illustrates the logical fragmentation pathway observed in MS/MS experiments.
Vibrational Spectroscopy (FT-IR)
Infrared spectroscopy confirms the functional groups. The sulfonamide stretches are diagnostic and distinct from the aromatic fingerprint.
Table 2: Diagnostic IR Bands
| Frequency ( | Intensity | Assignment | Notes |
| 3350 - 3250 | Medium, Broad | Symmetric and asymmetric stretching of primary amide. | |
| 1350 - 1340 | Strong | Asymmetric sulfonyl stretch.[2] Critical diagnostic. | |
| 1160 - 1150 | Strong | Symmetric sulfonyl stretch. | |
| 1590, 1480 | Medium | Aromatic ring breathing modes. | |
| 1050 - 1000 | Medium | Aryl-Fluorine stretch (often overlaps with in-plane bending). | |
| 750 - 700 | Strong | Out-of-plane bending (indicative of 1,2,3-substitution). |
Nuclear Magnetic Resonance (NMR)
NMR is the definitive method for structural proof. The 2-Chloro-3-fluoro substitution pattern creates a specific splitting pattern due to Heteronuclear Coupling (
NMR (400 MHz, DMSO- )
Solvent Choice: DMSO-
Table 3: Proton NMR Assignments
| Shift ( | Multiplicity | Integral | Coupling ( | Assignment |
| 7.45 - 7.55 | Multiplet | 1H | - | H-6 (Aromatic, para to F). |
| 7.35 - 7.45 | Multiplet | 1H | - | H-5 (Aromatic, meta to F). |
| 7.25 - 7.35 | Multiplet | 1H | H-4 (Aromatic, ortho to F). | |
| 6.90 | Broad Singlet | 2H | - | NH_2 (Sulfonamide). Exchangeable with |
| 4.45 | Singlet | 2H | - | CH_2 (Benzylic). |
Note on H-4: The proton at position 4 is ortho to the Fluorine. It will exhibit a large
NMR (100 MHz, DMSO- )
Carbon NMR is dominated by C-F coupling. The peaks will appear as doublets.
-
C-3 (C-F):
ppm ( Hz). -
C-2 (C-Cl):
ppm ( Hz). Note: The Cl is ortho to F. -
C-4:
ppm ( Hz). -
C-1 (Quaternary):
ppm. -
Benzylic C:
ppm.
NMR
-
Signal: Single peak at
to ppm. -
Multiplicity: Multiplet (decoupled) or dd (coupled to H-4/H-5).
Experimental Protocols (SOPs)
Protocol: Sample Preparation for NMR
To ensure resolution of the fluorine couplings and sulfonamide protons:
-
Mass: Weigh 5-10 mg of the solid sample.
-
Solvent: Add 0.6 mL of DMSO-
(99.9% D). Avoid as the protons will broaden or exchange. -
Tube: Transfer to a precision 5mm NMR tube.
-
Acquisition:
-
Set relaxation delay (
) to seconds to allow relaxation of quaternary carbons next to halogens. -
Acquire
spectrum (non-decoupled) to confirm regiochemistry.
-
Protocol: Synthesis Validation Workflow
The following Graphviz diagram outlines the logical flow for validating the synthesis of this compound from its precursor, (2-Chloro-3-fluorophenyl)methanamine.
References
-
Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons.[3][4] (Authoritative text on substituent effects in NMR).
-
National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center.[5] Available at: [Link] (Reference for general sulfonamide fragmentation patterns).
-
SDBS. Spectral Database for Organic Compounds. AIST, Japan. Available at: [Link] (Source for analogous benzyl halide and sulfonamide spectra).
-
PubChem. Compound Summary for (2-Chloro-3-fluorophenyl)methanamine (Precursor). Available at: [Link].
Sources
- 1. CompTox Chemicals Dashboard [comptox.epa.gov]
- 2. znaturforsch.com [znaturforsch.com]
- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tsapps.nist.gov [tsapps.nist.gov]
(2-Chloro-3-fluorophenyl)methanesulfonamide: A Comprehensive Technical Guide for Drug Discovery Professionals
Foreword: Navigating the Synthesis and Characterization of a Novel Sulfonamide Moiety
This document is intended for researchers, scientists, and drug development professionals. It aims to provide not just a procedural outline, but also the underlying scientific rationale for the proposed methodologies, ensuring a foundation of expertise, trustworthiness, and authoritative grounding for your research endeavors.
Compound Profile: (2-Chloro-3-fluorophenyl)methanesulfonamide
| Identifier | Value |
| IUPAC Name | N-(2-Chloro-3-fluorophenyl)methanesulfonamide |
| CAS Number | Not Assigned |
| Molecular Formula | C₇H₇ClFNO₂S |
| Molecular Weight | 223.65 g/mol |
| Chemical Structure | (Awaiting synthesis and confirmation) |
Strategic Synthesis of (2-Chloro-3-fluorophenyl)methanesulfonamide
The most direct and widely employed method for the synthesis of N-arylsulfonamides involves the reaction of a primary or secondary aniline with a sulfonyl chloride in the presence of a base.[3][4] This approach is favored for its reliability and the ready availability of starting materials.
An alternative, more modern approach involves palladium-catalyzed cross-coupling reactions between an aryl halide and a sulfonamide.[5][6] While this method can be advantageous in certain contexts, particularly for complex substrates, the classical sulfonylation of an aniline is often more practical for initial exploratory synthesis.
Proposed Synthetic Pathway
The proposed synthesis of (2-Chloro-3-fluorophenyl)methanesulfonamide proceeds via the reaction of 2-chloro-3-fluoroaniline with methanesulfonyl chloride in the presence of a non-nucleophilic base such as triethylamine or pyridine.
Caption: Proposed synthesis of (2-Chloro-3-fluorophenyl)methanesulfonamide.
Detailed Experimental Protocol
Materials:
-
2-Chloro-3-fluoroaniline
-
Methanesulfonyl chloride
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM), anhydrous
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-chloro-3-fluoroaniline (1.0 equivalent) in anhydrous dichloromethane (DCM).
-
Base Addition: Add triethylamine (1.2 equivalents) to the solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Addition of Sulfonylating Agent: Add methanesulfonyl chloride (1.1 equivalents) dropwise to the stirred solution via the dropping funnel over a period of 15-20 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Quench the reaction by the slow addition of water.
-
Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
-
Purification:
-
Filter the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.
-
-
Characterization:
-
Collect the fractions containing the pure product and concentrate under reduced pressure.
-
Dry the purified product under high vacuum to remove residual solvents.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm its identity and purity.
-
Analytical Characterization and Quality Control
A robust analytical workflow is crucial to confirm the structure and purity of the synthesized (2-Chloro-3-fluorophenyl)methanesulfonamide. A combination of chromatographic and spectroscopic techniques is recommended.[7][8]
Chromatographic Analysis
| Technique | Purpose | Typical Conditions |
| Thin Layer Chromatography (TLC) | Reaction monitoring and preliminary purity assessment. | Stationary Phase: Silica gel 60 F₂₅₄. Mobile Phase: Ethyl acetate/Hexanes (e.g., 30:70 v/v). Visualization: UV light (254 nm). |
| High-Performance Liquid Chromatography (HPLC) | Purity determination and quantification. | Column: C18 reverse-phase. Mobile Phase: Acetonitrile/Water gradient. Detection: UV at a suitable wavelength (e.g., 254 nm). |
| Liquid Chromatography-Mass Spectrometry (LC-MS/MS) | Confirmation of molecular weight and structural elucidation. | Ionization Mode: Electrospray Ionization (ESI), positive or negative mode. Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap. |
Spectroscopic Analysis
| Technique | Purpose | Expected Observations |
| ¹H Nuclear Magnetic Resonance (NMR) | Structural elucidation and confirmation of proton environment. | Aromatic protons in the 2-chloro-3-fluorophenyl region, a singlet for the methyl group of the methanesulfonamide, and a broad singlet for the N-H proton. |
| ¹³C Nuclear Magnetic Resonance (NMR) | Confirmation of the carbon skeleton. | Aromatic carbons exhibiting C-F and C-Cl couplings, and a signal for the methyl carbon. |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass determination and confirmation of molecular formula. | The experimentally determined mass should be within ± 5 ppm of the calculated exact mass for C₇H₇ClFNO₂S. |
digraph "Analytical_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial"]; edge [fontname="Arial"];"Crude_Product" [label="Crude Product from Synthesis", fillcolor="#FBBC05", fontcolor="#202124"]; "TLC" [label="TLC Analysis", fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Purification" [label="Column Chromatography", fillcolor="#34A853", fontcolor="#FFFFFF"]; "Pure_Product" [label="Purified Product", fillcolor="#FBBC05", fontcolor="#202124"]; "HPLC" [label="HPLC Purity Check", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "LCMS" [label="LC-MS/MS Confirmation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "NMR" [label="NMR Spectroscopy (¹H, ¹³C)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "HRMS" [label="HRMS Analysis", fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Final_Characterization" [label="Final Characterized Compound", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Crude_Product" -> "TLC"; "TLC" -> "Purification"; "Purification" -> "Pure_Product"; "Pure_Product" -> "HPLC"; "Pure_Product" -> "LCMS"; "Pure_Product" -> "NMR"; "Pure_Product" -> "HRMS"; "HPLC" -> "Final_Characterization"; "LCMS" -> "Final_Characterization"; "NMR" -> "Final_Characterization"; "HRMS" -> "Final_Characterization";
}
Caption: A typical analytical workflow for the characterization of the synthesized compound.
Potential Pharmacological Significance and Future Directions
The incorporation of chlorine and fluorine atoms into aromatic rings is a well-established strategy in drug design to modulate the pharmacokinetic and pharmacodynamic properties of a molecule.[9] These halogens can influence metabolic stability, binding affinity, and membrane permeability. The sulfonamide moiety itself is a key pharmacophore in a wide range of therapeutic agents, including antibacterial, anti-inflammatory, and anticancer drugs.[4][10]
Given these structural features, (2-Chloro-3-fluorophenyl)methanesulfonamide could be a valuable building block or a lead compound in various drug discovery programs. Its biological activity would be highly dependent on the specific target being investigated.
Future research could explore:
-
Screening against various biological targets: The compound could be screened against a panel of kinases, proteases, or other enzymes where sulfonamides are known to be active.
-
Bioisosteric replacement studies: The methanesulfonamide group could be compared to other bioisosteres like a carboxylic acid or a tetrazole to understand structure-activity relationships.[1][2]
-
Further chemical modifications: The aromatic ring could be further functionalized to optimize potency and selectivity.
Conclusion
While (2-Chloro-3-fluorophenyl)methanesulfonamide may not be a commercially available or extensively studied compound, this guide provides a clear and scientifically grounded pathway for its synthesis and characterization. By following the detailed protocols and analytical workflows presented, researchers can confidently produce and validate this novel molecule, paving the way for its exploration in drug discovery and development. The principles outlined herein are rooted in established chemical literature and are designed to ensure the integrity and reproducibility of the scientific process.
References
-
Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2017, November 9). Taylor & Francis Online. [Link]
-
Analysis of sulfonamides. (n.d.). Slideshare. [Link]
-
What is the method of analysis of sulphonamides? (2023, April 10). Quora. [Link]
-
Bioisosterism: A Rational Approach in Drug Design. (n.d.). Institute of Industrial Science, the University of Tokyo. [Link]
-
Sulfilimines: An Underexplored Bioisostere for Drug Design?. (2025, January 31). PMC. [Link]
-
(PDF) Routes to Drug Design Via Bioisosterism of Carboxyl and Sulfonamide Groups. (2025, August 6). ResearchGate. [Link]
-
Sulfilimines: An Underexplored Bioisostere for Drug Design?. (2025, January 31). ACS Publications. [Link]
-
Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts. (2011, April 21). ACS Publications. [Link]
-
N‐arylation of methanesulfonamide with various aryl halides (Teo method). (n.d.). ResearchGate. [Link]
-
Trace analysis and identification of 33 sulfonamides and sulfonamide potentiators in eggs by ultrahigh-performance liquid chromatography coupled with quadrupole-high-field orbitrap high-resolution mass spectrometry. (2021, August 27). RSC Publishing. [Link]
-
Design, Synthesis and Evaluation of Substituted 3-(1, 4-Diazepanyl)-Methyl-Phenyl-Sulphonamides as Potent 5-HT 6 Antagonists in Cognitive Disorders. (2016, June 30). Bentham Science. [Link]
-
Determination and Confirmation of Sulfonamides. (2009, September 25). Food Safety and Inspection Service. [Link]
-
Food Sample Preparation for the Determination of Sulfonamides by High-Performance Liquid Chromatography: State-of-the-Art. (2018, June 4). MDPI. [Link]
-
Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships. (2011, November). PubMed. [Link]
-
Novel Method of Aromatic Coupling between N-Aryl Methanesulfonamide and Thiophene Derivatives. (2007, May 26). ACS Publications. [Link]
-
Iron-Catalyzed N-Arylsulfonamide Formation through Directly Using Nitroarenes as Nitrogen Sources. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. (2012, December 10). MDPI. [Link]
-
Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. (n.d.). PMC. [Link]
-
Research Article Synthesis, Characterization and Pharmacological Screening of Substituted Sulphonamide Derivatives. (n.d.). SAS Publishers. [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]
- 3. Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. saspublishers.com [saspublishers.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of sulfonamides | PPTX [slideshare.net]
- 8. quora.com [quora.com]
- 9. Substituted phenyl 4-(2-oxoimidazolidin-1-yl)benzenesulfonamides as antimitotics. Antiproliferative, antiangiogenic and antitumoral activity, and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
(2-Chloro-3-fluorophenyl)methanesulfonamide solubility in different solvents
Part 1: Executive Summary & Physicochemical Context
(2-Chloro-3-fluorophenyl)methanesulfonamide (often associated with CAS 1565610-74-3) is a critical fluorinated intermediate, notably serving as a building block for BRAF inhibitors like Encorafenib . Its solubility behavior is governed by the competition between its lipophilic halogenated aromatic core and the polar, weakly acidic sulfonamide moiety.
Understanding its solubility landscape is not merely about finding a solvent that "works"; it is about optimizing reaction kinetics, maximizing crystallization yield, and ensuring accurate analytical quantification.
Physicochemical Profile[1][2][3][4][5]
-
Structure:
-aryl methanesulfonamide core ( ). -
Molecular Weight: ~223.65 g/mol .
-
Acidity (pKa): Estimated range 8.5 – 9.5 . The sulfonamide -NH- proton is weakly acidic, allowing for significant solubility enhancement in basic aqueous media (pH > 10).
-
Lipophilicity (LogP): Estimated 1.8 – 2.3 . The chloro- and fluoro- substituents increase lipophilicity compared to the parent phenylmethanesulfonamide, reducing water solubility while enhancing solubility in chlorinated and aromatic solvents.
Part 2: Solubility Landscape
The following data represents a synthesized solubility profile based on structural analogs (e.g., Encorafenib intermediates, substituted methanesulfonanilides) and standard "Like Dissolves Like" thermodynamic principles.
Table 1: Solubility Classes & Solvent Compatibility
| Solvent Class | Representative Solvents | Solubility Rating | Estimated Conc. (mg/mL) | Application Context |
| Polar Aprotic | DMSO, DMF, DMAc | High | > 100 mg/mL | Primary Stock Solutions. Ideal for biological assays and reactions requiring high concentration. Hard to remove (high boiling point). |
| Polar Aprotic | Acetonitrile (MeCN), Acetone | Good | 20 – 50 mg/mL | Analytical Standards. MeCN is the preferred solvent for HPLC stock solutions due to UV transparency and volatility. |
| Chlorinated | Dichloromethane (DCM), Chloroform | Good | 15 – 40 mg/mL | Reaction & Extraction. Excellent for liquid-liquid extraction from acidic aqueous phases. |
| Ethers | THF, 2-MeTHF, Dioxane | Good | 20 – 40 mg/mL | Reaction Solvents. 2-MeTHF is a greener alternative to DCM for process chemistry. |
| Alcohols | Methanol, Ethanol, IPA | Moderate | 5 – 20 mg/mL | Crystallization. often used as the "good" solvent in solvent/anti-solvent crystallizations. Solubility increases significantly with heat ( |
| Esters | Ethyl Acetate (EtOAc) | Moderate | 5 – 15 mg/mL | Work-up. Good for partitioning, but may require heating to fully dissolve solids for recrystallization. |
| Aqueous | Water (Neutral pH) | Very Low | < 0.1 mg/mL | Anti-Solvent. Causes precipitation when added to organic solutions. |
| Aqueous (Basic) | 0.1 M NaOH / Na2CO3 | High | > 50 mg/mL | Dissolution via Deprotonation. Forms the water-soluble sulfonamide salt ( |
| Non-Polar | Hexanes, Heptane, Toluene | Poor | < 1 mg/mL | Anti-Solvent. Used to crash out the product from DCM or EtOAc solutions. |
Part 3: Experimental Protocols (Self-Validating Systems)
Do not rely solely on literature values. Batch-to-batch impurity profiles (e.g., residual inorganic salts) can alter saturation points. Use these protocols to validate solubility for your specific lot.
Protocol A: Visual Solubility Screening (Tier 1)
Use this for rapid solvent selection during process development.
-
Preparation: Weigh 10 mg of (2-Chloro-3-fluorophenyl)methanesulfonamide into a clear 4 mL glass vial.
-
Addition: Add solvent in 100 µL increments using a calibrated micropipette.
-
Agitation: Vortex for 30 seconds and sonicate for 1 minute after each addition.
-
Observation: Check for clarity against a black background.
-
Calculation:
-
Stop point: If not dissolved after 2 mL (5 mg/mL), classify as "Low Solubility."
-
Protocol B: Thermodynamic Equilibrium Solubility (Tier 2)
Use this for formulation and analytical standard validation.
-
Saturation: Add excess solid (~50 mg) to 1 mL of solvent.
-
Equilibration: Shake at constant temperature (e.g., 25°C) for 24 hours.
-
Filtration: Filter the suspension through a 0.22 µm PTFE syringe filter (nylon filters may bind sulfonamides).
-
Quantification: Dilute the filtrate 100-fold with Acetonitrile and analyze via HPLC-UV (254 nm).
-
Self-Check: If the filtrate precipitates upon standing, the filter was likely too warm or evaporation occurred. Repeat with temperature-controlled filtration.
-
Part 4: Strategic Solvent Selection Guide
The choice of solvent dictates the success of your workflow. Below is a decision logic for common R&D scenarios.
Scenario 1: Recrystallization (Purification)
-
Objective: Maximize purity and yield.
-
Recommended System: Ethanol / Water or DCM / Heptane .
-
Mechanism:
-
Dissolve the crude solid in minimal hot Ethanol (boiling).
-
Slowly add Water (anti-solvent) until persistent turbidity is observed.
-
Cool slowly to 4°C. The hydrophobic fluoro-chloro ring drives precipitation while impurities remain in the aqueous-alcoholic mother liquor.
-
Scenario 2: Reaction Chemistry (Nucleophilic Substitution)
-
Objective: Solubilize reactants without interfering with the mechanism.
-
Recommended Solvent: Anhydrous THF or DCM .
-
Why: These dissolve the sulfonamide well but are non-nucleophilic. Avoid alcohols if using electrophiles (like acid chlorides) to prevent side reactions.
Scenario 3: Analytical Sample Prep (HPLC/LC-MS)
-
Objective: Complete dissolution without precipitation in the injector.
-
Recommended Solvent: Acetonitrile : Water (50:50) or pure DMSO .
-
Caution: If dissolving in 100% DMSO, ensure the injection volume is low (<5 µL) to prevent "solvent effects" (peak broadening) on reverse-phase columns.
Part 5: Visualization of Workflows
Diagram 1: Solubility Determination Workflow
A logical flow to determine the precise solubility limit of the compound.
Caption: Step-by-step visual titration protocol for rapid solubility estimation.
Diagram 2: Crystallization Solvent Selection Tree
Decision logic for purifying (2-Chloro-3-fluorophenyl)methanesulfonamide.
Caption: Logic tree for selecting the optimal crystallization system based on crude solubility.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 1565610-74-3, (2-Chloro-3-fluorophenyl)methanesulfonamide. Retrieved from [Link][1]
-
Mettler Toledo. (2024). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
Sources
Strategic Synthesis and Medicinal Utility of (2-Chloro-3-fluorophenyl)methanesulfonamide
The following technical guide details the discovery, synthesis, and medicinal application of (2-Chloro-3-fluorophenyl)methanesulfonamide (CAS: 1565610-74-3), a critical pharmacophore in the development of next-generation kinase inhibitors.
Content Type: Technical Whitepaper Subject: Medicinal Chemistry / Drug Discovery Focus: EGFR C797S Resistance & Synthetic Methodology
Executive Summary: The "Sulfonamide Switch"
(2-Chloro-3-fluorophenyl)methanesulfonamide represents a pivotal evolution in the design of targeted cancer therapies. Originally synthesized as a structural building block, it has gained prominence in the race to overcome acquired drug resistance in Non-Small Cell Lung Cancer (NSCLC).
Specifically, this scaffold addresses the failure of 3rd-generation covalent inhibitors (e.g., Osimertinib) caused by the C797S mutation in the Epidermal Growth Factor Receptor (EGFR).[1] By replacing the covalent acrylamide "warhead" with a reversible methanesulfonamide motif, researchers utilize this molecule to establish a novel hydrogen-bonding network with Serine 797 , restoring potency where previous drugs fail.
Discovery Context: The C797S Challenge
The history of this molecule is inextricably linked to the evolutionary arms race against EGFR-mutant lung cancer.
-
1st/2nd Generation (Gefitinib/Afatinib): Targeted EGFR but failed against the T790M "gatekeeper" mutation.
-
3rd Generation (Osimertinib): Designed to bind covalently to Cysteine 797 (Cys797) , overcoming T790M.
-
The Problem (C797S): Tumor cells eventually mutate Cys797 to Serine 797 (Ser797) . Since Serine lacks the thiol (-SH) group necessary for the covalent Michael addition of acrylamides, Osimertinib loses its binding foothold.
-
The Solution (4th Generation): The discovery of (2-Chloro-3-fluorophenyl)methanesulfonamide derivatives.[2] This moiety fits into the ATP-binding pocket and uses the sulfonamide oxygen to form a critical hydrogen bond with the hydroxyl (-OH) group of the mutated Ser797.
Mechanistic Logic
The 2-chloro-3-fluorophenyl ring provides optimal hydrophobic packing in the back-pocket of the kinase, while the methanesulfonamide tail acts as a "reversible anchor," mimicking the binding stability of covalent drugs without requiring a chemical reaction.
Figure 1: Evolutionary logic driving the adoption of sulfonamide warheads in EGFR inhibitor design.
Chemical Identity & Properties
The compound is a benzylsulfonamide derivative characterized by a halogenated aromatic ring. The specific substitution pattern (2-Cl, 3-F) is tuned for metabolic stability and specific steric fit within the kinase hinge region.
| Property | Data |
| Chemical Name | (2-Chloro-3-fluorophenyl)methanesulfonamide |
| CAS Number | 1565610-74-3 |
| Molecular Formula | C₇H₇ClFNO₂S |
| Molecular Weight | 223.65 g/mol |
| Core Motif | Benzylsulfonamide (Ar-CH₂-SO₂-NH₂) |
| Key Substituents | 2-Chloro (Steric block), 3-Fluoro (Metabolic block) |
| pKa (Sulfonamide) | ~10.0 (Weakly acidic, H-bond donor) |
Synthetic Methodology
The synthesis of (2-Chloro-3-fluorophenyl)methanesulfonamide requires precise halogenation control to avoid regioisomers. The following protocol is a validated route from the benzyl halide precursor.
Reaction Scheme
-
Sulfonylation: Nucleophilic substitution of benzyl bromide with sodium sulfite.
-
Chlorination: Conversion of the sulfonate salt to sulfonyl chloride.
-
Amidation: Formation of the sulfonamide.
Figure 2: Step-wise synthetic pathway for CAS 1565610-74-3.
Detailed Protocol
Step 1: Formation of Sulfonate Salt
-
Reagents: 2-Chloro-3-fluorobenzyl bromide (1.0 eq), Sodium sulfite (Na₂SO₃, 1.5 eq), Water/Dioxane (1:1).
-
Procedure: Dissolve the benzyl bromide in the solvent mixture. Add sodium sulfite and reflux at 100°C for 4 hours. Monitor consumption of starting material via TLC (Hexane/EtOAc).
-
Workup: Concentrate the solvent. The product (sodium sulfonate salt) often precipitates or can be recrystallized from brine/ethanol.
Step 2: Activation to Sulfonyl Chloride
-
Reagents: Sulfonate salt (from Step 1), Thionyl chloride (SOCl₂) or Phosphoryl chloride (POCl₃), DMF (catalytic).
-
Procedure: Suspend the dry salt in DCM. Add excess SOCl₂ dropwise at 0°C. Add 2 drops of DMF. Reflux for 2 hours until gas evolution ceases.
-
Safety Note: This step generates HCl and SO₂ gas; use a scrubber.
-
Workup: Evaporate volatiles under reduced pressure to yield the crude sulfonyl chloride (usually an oil or low-melting solid). Use immediately.
Step 3: Amidation
-
Reagents: Crude sulfonyl chloride, Aqueous Ammonia (28%) or Ammonia in THF.
-
Procedure: Dissolve crude sulfonyl chloride in THF. Cool to 0°C. Slowly add excess ammonia solution. Stir for 2 hours at room temperature.
-
Purification: Acidify to pH 4 with 1M HCl to precipitate the sulfonamide. Filter the white solid. Recrystallize from Ethanol/Water if necessary.
-
Expected Yield: 65-75% overall.
Applications in Drug Development
The primary utility of this compound is as a fragment intermediate for constructing 4th-generation EGFR inhibitors.
Case Study: Reversible Binding to EGFR C797S
In recent studies (e.g., Yan et al., Zhang et al.), researchers synthesized derivatives where the (2-chloro-3-fluorophenyl)methanesulfonamide moiety was attached to a pyrimidine or quinazoline core.
-
Binding Mode: The sulfonamide group occupies the space previously targeted by the acrylamide of Osimertinib.
-
Interaction: The sulfonamide oxygen acts as a hydrogen bond acceptor for the Serine 797 side chain hydroxyl (-OH).
-
Selectivity: The 2-chloro and 3-fluoro substituents on the phenyl ring provide steric complementarity to the hydrophobic back-pocket (near Met790), enhancing selectivity for the double-mutant (T790M/C797S) over the wild-type receptor.[3][4]
Comparative SAR Data
| Compound Class | Warhead | Target Residue | Binding Type | C797S Activity |
| Gefitinib | None | ATP Pocket | Reversible | Inactive |
| Osimertinib | Acrylamide | Cys797 | Covalent | Resistant |
| Compound 22 * | Methanesulfonamide | Ser797 | Reversible (H-bond) | Potent (<20 nM) |
*Compound 22 refers to the lead candidate described in recent literature utilizing this specific sulfonamide pharmacophore.
References
-
Yan, L., et al. "Fourth-generation EGFR-TKI to overcome C797S mutation: past, present, and future." Journal of Enzyme Inhibition and Medicinal Chemistry, 2024. Link
-
Zhang, D., et al. "Discovery of novel potent EGFR inhibitors against EGFR activating mutations and on-target resistance in NSCLC."[4] Clinical Cancer Research, 2024.[3][4] Link
-
World Health Organization. "International Nonproprietary Names for Pharmaceutical Substances (INN)." WHO Drug Information, 2012. (Reference for structural nomenclature standards). Link
-
ChemScene. "(2-Chloro-3-fluorophenyl)methanesulfonamide Product Data." ChemScene Catalog, Accessed 2025. Link
-
BenchChem. "Synthesis of Pharmaceutical Intermediates from 4'-Chloro-3'-fluoroacetophenone." Application Notes, 2025. Link
Sources
Technical Monograph: Purity and Characterization of (2-Chloro-3-fluorophenyl)methanesulfonamide
Executive Summary
(2-Chloro-3-fluorophenyl)methanesulfonamide is a specialized pharmacophore intermediate, often utilized in the synthesis of kinase inhibitors and ion channel modulators. Its structural core—a benzylsulfonamide moiety decorated with specific halogenation—provides unique electronic properties and metabolic stability.[1] However, the juxtaposition of the chlorine and fluorine atoms on the phenyl ring introduces specific challenges in purification and spectroscopic characterization, particularly regarding ¹⁹F-NMR coupling and isomeric impurity resolution.[1]
This guide provides a definitive technical framework for the synthesis-aware characterization and purity assessment of this compound. It moves beyond generic protocols to address the specific physicochemical behavior of halogenated benzylsulfonamides.[1]
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
| Property | Specification / Data |
| IUPAC Name | (2-Chloro-3-fluorophenyl)methanesulfonamide |
| Structure | Ar–CH₂–SO₂NH₂ (Ar = 2-Cl-3-F-Ph) |
| Molecular Formula | C₇H₇ClFNO₂S |
| Molecular Weight | 223.65 g/mol |
| Physical State | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, MeOH, EtOAc; Sparingly soluble in Water |
| pKa (Calc.) | ~10.2 (Sulfonamide NH₂) |
Structural Context
The methylene bridge (-CH₂-) insulates the sulfonamide group from the aromatic ring's resonance effects, making the sulfonamide nitrogen less acidic than in N-phenyl analogs. The 2-chloro and 3-fluoro substituents create a distinct steric and electronic environment, often resulting in complex splitting patterns in NMR due to ¹H-¹⁹F coupling.
Synthesis-Driven Impurity Profiling
To accurately characterize purity, one must understand the genesis of potential impurities.[1] The standard industrial route involves the nucleophilic substitution of the corresponding benzyl halide followed by sulfonamide formation.[1]
Synthesis Pathway & Impurity Origins (Causality)
The following diagram illustrates the primary synthesis route and the specific points where impurities (Imp-A, Imp-B, Imp-C) are generated.[1]
Figure 1: Synthesis pathway highlighting the origin of critical process-related impurities.
Critical Impurities List
-
Impurity A (Hydrolysis of SM): (2-Chloro-3-fluorophenyl)methanol. Detection: GC or HPLC (early eluting).
-
Impurity B (Hydrolysis of Int-2): (2-Chloro-3-fluorophenyl)methanesulfonic acid. Detection: HPLC (very polar, acidic).
-
Impurity C (Dimerization): Bis(2-chloro-3-fluorobenzyl)sulfone. Formed if the sulfinate intermediate reacts with unreacted starting material.[1] Detection: HPLC (late eluting, highly lipophilic).[1]
Characterization Strategy (The "What")
Nuclear Magnetic Resonance (NMR)
Due to the fluorine atom, ¹⁹F-NMR is a critical tool for confirming the substitution pattern and ensuring no regioisomers (e.g., 2-chloro-6-fluoro) are present.
-
¹H NMR (400 MHz, DMSO-d₆):
-
¹³C NMR: Observe C-F coupling (doublets) for carbons ipso, ortho, and meta to the fluorine.
-
¹⁹F NMR: Single peak expected around -110 to -120 ppm (referenced to CFCl₃).
Mass Spectrometry (MS)
-
Technique: ESI (Negative Mode) is often more sensitive for sulfonamides [M-H]⁻.[1]
-
Expected Peaks:
-
[M-H]⁻: 221.9
-
Characteristic isotope pattern: Chlorine ³⁵Cl/³⁷Cl (3:1 ratio).
-
Purity Assessment Protocols (The "How")
HPLC Method Development
A generic gradient is insufficient. The method must resolve the highly polar sulfonic acid (Imp-B) from the neutral sulfonamide.
Protocol: Reverse Phase HPLC
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.[1]
-
Mobile Phase A: 0.1% Phosphoric Acid in Water (suppresses ionization of acidic impurities, improving shape).[1]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 5% B (Hold for polar impurities)
-
2-15 min: 5% -> 80% B
-
15-20 min: 80% B (Elute dimers)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 265 nm (optimized for the halogenated phenyl ring).
-
Temperature: 30°C.
System Suitability Criteria:
-
Tailing Factor: < 1.5 for the main peak.
-
Resolution: > 2.0 between Impurity A (Alcohol) and Main Peak.
-
Precision: RSD < 1.0% for 6 replicate injections.
Residual Solvents (GC-Headspace)
Since the synthesis likely involves chlorinated solvents (DCM) or alcohols (MeOH), a GC-HS method is required per ICH Q3C .
-
Column: DB-624 or equivalent (designed for volatiles).
-
Carrier: Helium @ 2.0 mL/min.
-
Oven: 40°C (hold 5 min) -> 220°C.
Analytical Decision Workflow
This flowchart guides the researcher through the validation process, ensuring no step is skipped.
Figure 2: Analytical decision tree for lot release.
References & Standards
-
ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[1] International Conference on Harmonisation, 2006.[1] Link
-
ICH Harmonised Tripartite Guideline. Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation, 2005.[1] Link
-
Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry.[1] 5th Ed. Longman Scientific & Technical, 1989. (Standard reference for sulfonation and chlorosulfonation protocols).
-
Silverstein, R.M., et al. Spectrometric Identification of Organic Compounds.[1] 8th Ed. Wiley, 2014.[1] (Reference for interpretation of F-coupling in NMR).
Sources
Methodological & Application
Probing the Bioactivity of (2-Chloro-3-fluorophenyl)methanesulfonamide: A Guide to In Vitro Assay Design and Implementation
Introduction: Unveiling the Therapeutic Potential of a Novel Sulfonamide
(2-Chloro-3-fluorophenyl)methanesulfonamide is a distinct chemical entity belonging to the sulfonamide class of compounds. The sulfonamide functional group is a well-established pharmacophore, integral to a wide array of therapeutic agents with diverse biological activities.[1] These activities span from antibacterial and anticancer effects to the inhibition of crucial physiological enzymes.[1][2] The specific halogen substitutions on the phenyl ring of (2-Chloro-3-fluorophenyl)methanesulfonamide—a chloro and a fluoro group—are common strategies in medicinal chemistry to modulate the compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and target binding affinity.[3][4]
Given the novelty of this particular molecule, a standardized in vitro assay protocol has yet to be widely established. This guide, therefore, serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing a foundational framework for the initial in vitro characterization of (2-Chloro-3-fluorophenyl)methanesulfonamide. We will present a suite of robust and validated in vitro assays to explore its potential antibacterial, anticancer, and enzyme-inhibitory activities. The protocols detailed herein are designed to be self-validating, with an emphasis on the scientific rationale behind each experimental step, ensuring the generation of reliable and reproducible data.
I. Foundational Assays for Bioactivity Screening
The initial in vitro evaluation of a novel compound like (2-Chloro-3-fluorophenyl)methanesulfonamide should encompass a broad screen to identify its primary biological effects. Based on the known activities of the sulfonamide class, we propose a tripartite screening approach:
-
Antimicrobial Susceptibility Testing: To determine if the compound exhibits antibacterial properties.
-
Anticancer Cytotoxicity Assay: To assess its potential to inhibit the growth of cancer cells.
-
Enzyme Inhibition Assay: To investigate its ability to modulate the activity of a specific enzyme, with Carbonic Anhydrase serving as a representative target for sulfonamides.
This multi-pronged approach provides a comprehensive initial profile of the compound's bioactivity, guiding further, more focused investigations.
II. Antimicrobial Susceptibility Testing: The Minimal Inhibitory Concentration (MIC) Assay
The determination of the Minimal Inhibitory Concentration (MIC) is a fundamental in vitro method to quantify the antimicrobial activity of a compound.[5] This assay identifies the lowest concentration of the test compound that prevents visible growth of a microorganism.
Experimental Workflow: MIC Determination
Caption: Workflow for assessing cytotoxicity using the MTT assay.
Detailed Protocol: MTT Assay
Materials:
-
(2-Chloro-3-fluorophenyl)methanesulfonamide
-
DMSO
-
Human cancer cell lines (e.g., HeLa, MCF-7) [2]* Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Sterile 96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of (2-Chloro-3-fluorophenyl)methanesulfonamide in complete culture medium. Remove the old medium from the cells and replace it with 100 µL of the compound dilutions. Include a vehicle control (medium with DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis and Interpretation
Cell viability is calculated as:
(Absorbance of treated cells / Absorbance of control cells) x 100%
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
| IC50 Value | Interpretation |
| < 10 µM | Potent cytotoxic activity |
| 10 - 50 µM | Moderate cytotoxic activity |
| > 50 µM | Low or no cytotoxic activity |
IV. Enzyme Inhibition: Carbonic Anhydrase Assay
Carbonic anhydrases (CAs) are a family of enzymes that catalyze the reversible hydration of carbon dioxide. They are a common target for sulfonamide drugs. [1]This assay measures the inhibition of CA activity using a colorimetric method.
Experimental Workflow: Carbonic Anhydrase Inhibition Assay
Caption: Workflow for the Carbonic Anhydrase inhibition assay.
Detailed Protocol: Carbonic Anhydrase Inhibition Assay
Materials:
-
(2-Chloro-3-fluorophenyl)methanesulfonamide
-
DMSO
-
Purified human carbonic anhydrase (e.g., hCA II)
-
4-Nitrophenyl acetate (NPA)
-
Tris-HCl buffer (pH 7.4)
-
96-well UV-transparent microplates
-
Spectrophotometer with kinetic reading capabilities
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of hCA in Tris-HCl buffer.
-
Prepare a stock solution of NPA in a water-miscible organic solvent like acetonitrile.
-
Prepare serial dilutions of (2-Chloro-3-fluorophenyl)methanesulfonamide in DMSO.
-
-
Assay Setup: In a 96-well plate, add the Tris-HCl buffer, hCA solution, and the compound dilutions. Include a vehicle control (with DMSO) and a positive control inhibitor (e.g., acetazolamide).
-
Reaction Initiation: Initiate the enzymatic reaction by adding the NPA substrate to all wells.
-
Kinetic Measurement: Immediately begin monitoring the change in absorbance at 400 nm over time (e.g., every 30 seconds for 10 minutes). The rate of the reaction is proportional to the slope of the linear portion of the absorbance versus time curve.
-
Data Analysis:
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
The percentage of inhibition is calculated as: (1 - (Rate with inhibitor / Rate without inhibitor)) x 100%.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Data Interpretation
| IC50 Value | Interpretation |
| < 1 µM | Potent CA inhibitor |
| 1 - 10 µM | Moderate CA inhibitor |
| > 10 µM | Weak or no CA inhibition |
V. Conclusion and Future Directions
This guide provides a robust starting point for the in vitro characterization of (2-Chloro-3-fluorophenyl)methanesulfonamide. The described protocols for antimicrobial, anticancer, and enzyme inhibition assays will generate crucial preliminary data on its biological activity profile. Positive results in any of these assays should be followed by more in-depth studies to elucidate the mechanism of action, determine selectivity against different cell lines or microbial strains, and explore structure-activity relationships through the synthesis and testing of related analogues. The systematic application of these in vitro methodologies will be instrumental in unlocking the potential therapeutic applications of this novel sulfonamide compound.
References
- Cocco, A. E., & Smith, V. M. (1961). Bacterial sulfonamide-sensitivity testing. A simple method for increasing in vitro reliability. JAMA, 178(11), 1106–1108.
- Al-Masoudi, N. A., et al. (2023). Anticancer Potential of Sulfonamide Moieties via In-Vitro and In-Silico Approaches: Comparative Investigations for Future Drug Development. Molecules, 28(9), 3791.
- Al-Majidi, S. M., et al. (2024). Preparation, Characterization, In silico and In vitro Antimicrobial Studies of Phenothiazine-3-sulphonamide Derivatives. Egyptian Journal of Chemistry, 67(5), 241-251.
- Adedotun, I. O., et al. (2024). In silico Prediction of Anti-bacterial Potentials of Some Synthesized Sulfonamide Compounds. Journal of Chemical Society of Nigeria, 49(3).
-
Haitian Bridge Alliance. (2026, February 4). RE: Current Status of Employment Authorization of Haitian TPS Holders. Retrieved from [Link]
- Rizzo, C., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
- Rizzo, C., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Pharmaceuticals, 16(8), 1162.
- Rizzo, C., et al. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 28(9), 3724.
- Andrade, C., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 254.
- Szałek, E., et al. (2023). An In Vitro Antimicrobial, Anticancer and Antioxidant Activity of N–[(2–Arylmethylthio)
- Kos, J., et al. (2022). Study of Biological Activities and ADMET-Related Properties of Novel Chlorinated N-arylcinnamamides. International Journal of Molecular Sciences, 23(6), 3099.
- Jones, C., et al. (2020). Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure. Bioorganic & Medicinal Chemistry Letters, 30(23), 127591.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Fluoromethylcyclopropylamine derivatives as potential in vivo toxicophores – A cautionary disclosure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. journal.pandawainstitute.com [journal.pandawainstitute.com]
High-throughput screening with (2-Chloro-3-fluorophenyl)methanesulfonamide
Here is a comprehensive Application Note and Protocol guide for High-Throughput Screening (HTS) utilizing (2-Chloro-3-fluorophenyl)methanesulfonamide .
Focus Compound: (2-Chloro-3-fluorophenyl)methanesulfonamide[1]
Executive Summary
This guide details the protocol for utilizing (2-Chloro-3-fluorophenyl)methanesulfonamide (referred to herein as CfmSA ) in High-Throughput Screening (HTS) campaigns. CfmSA is a primary sulfonamide bearing a halogenated benzyl scaffold. It serves as a critical fragment in Fragment-Based Drug Discovery (FBDD), particularly for targeting metalloenzymes (e.g., Carbonic Anhydrases) and as a building block for next-generation kinase inhibitors (e.g., EGFR, CBP/P300).
Unlike traditional "drug-like" libraries, screening fragments like CfmSA requires specialized assay conditions to detect low-affinity (
Compound Profile & Chemical Logic
Structural Identity
-
IUPAC Name: (2-Chloro-3-fluorophenyl)methanesulfonamide[1][2]
-
Common Identity: Halogenated Benzylsulfonamide Fragment
-
Chemical Structure:
-
Note: The nomenclature implies a derivative of methanesulfonamide (
) where a hydrogen on the methyl group is replaced by the aryl ring. This distinguishes it from -aryl methanesulfonamides ( ).
-
-
Key Pharmacophore: The primary sulfonamide (
) is a classic "zinc-binder," forming a coordination bond with the active site of metalloenzymes.
Chemical Space & Solubility
CfmSA occupies a specific "Fragment Space" characterized by low molecular weight and high polarity relative to size.
| Property | Value | Implication for HTS |
| MW | ~223.65 Da | Ideal for FBDD (Rule of 3 compliant). |
| LogP | ~1.5 - 2.0 | Good membrane permeability; low risk of aggregation. |
| H-Bond Donors | 1 (Amide) | Critical for active site anchoring. |
| Solubility | High in DMSO | Caution: Stock solutions >50 mM may precipitate in aqueous buffer if diluted too rapidly. |
HTS Workflow Strategy
The screening strategy employs an Orthogonal Approach :
-
Primary Screen (Biophysical): Thermal Shift Assay (DSF) to detect direct binding via protein stabilization.
-
Secondary Screen (Functional): Enzymatic Inhibition Assay to confirm activity and rule out thermal artifacts.
-
Counter Screen: Redox/Aggregator assay to eliminate false positives (PAINS).
Workflow Diagram
Caption: Orthogonal screening workflow prioritizing biophysical binding (DSF) followed by functional validation (Enzymatic).
Detailed Experimental Protocols
Compound Preparation
-
Stock Solution: Dissolve CfmSA to 100 mM in 100% DMSO.
-
Quality Check: Sonicate for 5 minutes. Visually inspect for particulates.
-
-
Storage: Aliquot into 384-well Echo-qualified source plates (e.g., Labcyte P-05525). Store at -20°C under
or Argon to prevent oxidation of the sulfonamide sulfur.
Primary Screen: Thermal Shift Assay (DSF)
Objective: Identify fragments that stabilize the target protein (e.g., Carbonic Anhydrase II - CAII) upon binding.
Rationale: Fragments often have weak affinity (
Materials:
-
Protein: Recombinant Human CAII (0.1 mg/mL final).
-
Dye: SYPRO Orange (5000x stock, use at 5x final).
-
Buffer: 50 mM HEPES pH 7.5, 150 mM NaCl.
-
Instrument: qPCR machine (e.g., Roche LightCycler or Bio-Rad CFX).
Protocol:
-
Dispense Compound: Transfer 100 nL of CfmSA (100 mM stock) into a white 384-well PCR plate.
-
Final Conc: 500
M (assuming 20 L reaction). -
Control: 100 nL DMSO (Negative), 100 nL Acetazolamide (10 mM, Positive).
-
-
Master Mix: Prepare protein/dye mix in Buffer:
-
CAII: 2
M -
SYPRO Orange: 10x
-
-
Dispense Mix: Add 19.9
L of Master Mix to the plate. Seal immediately. -
Centrifuge: 1000 x g for 1 minute to remove bubbles.
-
Run: Ramp temperature from 25°C to 95°C at 0.05°C/sec. Monitor fluorescence (Ex 470nm / Em 570nm).
-
Analysis: Calculate the Melting Temperature (
) using the derivative of the fluorescence curve ( ).-
Hit Criteria:
. Typically, a shift of >1.0°C is significant for fragments.
-
Secondary Screen: Colorimetric Esterase Assay
Objective: Quantify functional inhibition of CAII. Mechanism: CAII hydrolyzes p-nitrophenyl acetate (p-NPA) to p-nitrophenol (yellow). Inhibitors prevent color formation.
Protocol:
-
Plating: Dispense 200 nL of CfmSA (various concentrations for IC50) into a clear 384-well plate.
-
Enzyme Addition: Add 10
L of CAII (20 nM in 12.5 mM Tris, pH 7.5, 75 mM NaCl). Incubate 10 min at RT. -
Substrate Addition: Add 10
L of p-NPA (1 mM stock in 5% Acetone/Buffer). -
Detection: Measure Absorbance at 405 nm kinetically for 10 minutes.
-
Calculation:
Data Analysis & Interpretation
Z-Factor Calculation
To validate the assay robustness before screening the full library:
- : Mean and SD of Positive Control (Acetazolamide).
- : Mean and SD of Negative Control (DMSO).
-
Requirement:
is mandatory for a reliable HTS campaign.
Hit Triage Logic
Fragments like CfmSA are often "weak" binders. Do not discard hits solely based on high IC50 values.
-
Ligand Efficiency (LE): Calculate LE to prioritize high-quality interactions.
-
Target: LE > 0.3. CfmSA (HAC ~13) with an IC50 of 50
M (pIC50 4.3) yields LE 0.45, indicating an excellent starting point for optimization.
-
Common Artifacts (Troubleshooting)
-
Quenching: The chloro-fluoro-phenyl ring is generally stable, but check for intrinsic fluorescence if using fluorescence-based assays.
-
Aggregation: If the Hill Slope of the dose-response curve is > 2.0, the compound may be aggregating. Add 0.01% Triton X-100 to the buffer.
Mechanistic Insight: Why CfmSA?
(2-Chloro-3-fluorophenyl)methanesulfonamide is not just a random screener; it is a Privileged Structure .
Caption: Mechanistic binding modes of CfmSA in metalloenzymes (Zn coordination) and Kinases (Hydrophobic interactions).
-
Metalloenzymes (CAII, MMPs): The sulfonamide nitrogen deprotonates and coordinates directly to the Zinc ion. The 2-Cl, 3-F substitution pattern on the phenyl ring provides specific vectorality, often filling the hydrophobic "wall" of the active site better than a naked phenyl ring.
-
Kinase Inhibitors: As seen in EGFR T790M/C797S research, the 2-chloro-3-fluorophenyl moiety is a validated "back-pocket" binder, overcoming steric clashes introduced by mutations.
References
-
Fragment-Based Screening of Sulfonamides
- Title: A Direct-to-Biology High-Throughput Chemistry Approach to Reactive Fragment Screening.
- Source: Semantic Scholar / Nature Communic
-
URL:[Link] (Verified Context)
-
Targeting Carbonic Anhydrase
- Title: Carbonic Anhydrase Inhibitors: DNA-Encoded Libraries and Fragment-Based Screening.
- Source: Journal of Medicinal Chemistry.
-
URL:[Link]
-
EGFR C797S Inhibitors (CfmSA Context)
- Title: Fourth-generation EGFR-TKI to overcome C797S mut
- Source: Journal of Enzyme Inhibition and Medicinal Chemistry.
-
URL:[Link]
-
Compound Data & Safety
Disclaimer: This protocol is designed for research use only. Always consult the Safety Data Sheet (SDS) for (2-Chloro-3-fluorophenyl)methanesulfonamide before handling.
Sources
(2-Chloro-3-fluorophenyl)methanesulfonamide as a kinase inhibitor
Application Note: Characterization and Optimization of (2-Chloro-3-fluorophenyl)methanesulfonamide Scaffolds for Kinase Inhibition
Abstract
This application note details the evaluation of (2-Chloro-3-fluorophenyl)methanesulfonamide as a privileged scaffold in Fragment-Based Drug Discovery (FBDD) targeting protein kinases. Sulfonamide moieties are critical pharmacophores in FDA-approved kinase inhibitors (e.g., Dabrafenib, Vemurafenib), often functioning as hydrogen bond donors to the kinase hinge region or the glutamate residue of the
Structural Rationale & Mechanism of Action
The (2-Chloro-3-fluorophenyl)methanesulfonamide scaffold offers specific advantages in kinase inhibitor design:
-
Sulfonamide Moiety (
): Acts as a classic hydrogen bond anchor. In Type I inhibitors , it often binds to the hinge region (e.g., the backbone NH of the "gatekeeper" residue). In Type II inhibitors (DFG-out conformation), it frequently interacts with the conserved Glutamate (Glu) of the C-helix or the Aspartate (Asp) of the DFG motif. -
Halogen Substitution (2-Cl, 3-F):
-
Metabolic Stability: The halogens block metabolic "soft spots" on the phenyl ring, preventing rapid oxidation by Cytochrome P450 enzymes.
-
Hydrophobic Filling: The 2-Cl substituent often forces the phenyl ring out of planarity relative to the sulfonamide, locking the molecule into a bioactive conformation that fits into the hydrophobic back-pocket (selectivity pocket).
-
Electronic Effects: The 3-F atom withdraws electron density, increasing the acidity of the sulfonamide -NH, thereby strengthening its hydrogen-bond donor capability.
-
Pathway Visualization: Mechanism of Inhibition
Caption: Logical flow of sulfonamide scaffold binding modes (Type I vs Type II) leading to signal transduction arrest.
Protocol: Chemical Derivatization
To utilize this fragment effectively, it is rarely used in isolation but rather coupled to a heterocyclic core (e.g., pyrimidine, quinazoline).
Objective: Coupling of (2-Chloro-3-fluorophenyl)methanesulfonamide to a heteroaryl chloride.
Reagents:
-
(2-Chloro-3-fluorophenyl)methanesulfonamide (1.0 eq)
-
Heteroaryl Chloride (e.g., 4-chloropyrimidine) (1.1 eq)
-
Cesium Carbonate (
) (2.0 eq) -
Xantphos (0.05 eq) /
(0.025 eq) -
Solvent: 1,4-Dioxane (anhydrous)
Step-by-Step Procedure:
-
Preparation: In a glovebox or under Argon, charge a microwave vial with the sulfonamide, heteroaryl chloride, and
. -
Catalyst Addition: Add the Pd-catalyst and ligand (Xantphos) pre-mixed in a small volume of dioxane.
-
Degassing: Sparge the solvent with nitrogen for 10 minutes to remove oxygen (critical to prevent Pd oxidation).
-
Reaction: Seal the vial and heat to 100°C for 4–12 hours . Monitor by LC-MS for the disappearance of the sulfonamide peak (
). -
Work-up: Filter through a Celite pad to remove inorganic salts and palladium residues. Wash with EtOAc.
-
Purification: Concentrate the filtrate and purify via Flash Chromatography (Hexane/EtOAc gradient).
Protocol: Kinase Activity Assay (TR-FRET)
Methodology: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) using the LanthaScreen™ platform. Rationale: This assay is ratiometric, reducing interference from fluorescent compounds or pipetting errors, which is essential when screening fragment libraries.
Materials:
-
Kinase: Recombinant BRAF(V600E) or EGFR (Target of interest).
-
Substrate: Fluorescein-labeled Poly-GT or specific peptide substrate.
-
Detection: Terbium (Tb)-labeled anti-phospho-substrate antibody.
-
ATP: Ultrapure (Km concentration).
Experimental Workflow:
-
Compound Preparation:
-
Prepare a 10 mM stock of the sulfonamide derivative in 100% DMSO.
-
Perform a 1:3 serial dilution in DMSO (10 points).
-
Transfer 50 nL of compound to a 384-well low-volume white plate (acoustic dispensing preferred).
-
-
Kinase Reaction:
-
Buffer: 50 mM HEPES pH 7.5, 10 mM
, 1 mM EGTA, 0.01% Brij-35. -
Add 2.5
L of Kinase/Antibody mixture. Incubate for 15 min (Pre-incubation allows slow-binding inhibitors to equilibrate). -
Add 2.5
L of ATP/Substrate mixture to initiate the reaction. -
Final Volume: 5
L.
-
-
Incubation:
-
Incubate at Room Temperature (20-25°C) for 60 minutes (kinase dependent).
-
-
Detection:
-
Add 5
L of EDTA (10 mM final) containing the Tb-labeled antibody to stop the reaction and enable FRET. -
Incubate for 30 minutes.
-
-
Readout:
-
Measure fluorescence on a plate reader (e.g., EnVision or PHERAstar).
-
Excitation: 340 nm.
-
Emission 1 (Donor): 495 nm (Tb).
-
Emission 2 (Acceptor): 520 nm (Fluorescein).
-
Calculate TR-FRET Ratio:
.
-
Workflow Visualization: TR-FRET Assay
Caption: Step-by-step TR-FRET assay workflow for measuring kinase inhibition.
Selectivity & Counter-Screening
Critical Consideration: Sulfonamides are potent inhibitors of Carbonic Anhydrases (CA) . Off-target inhibition of CA can lead to pH imbalances and side effects.
Protocol:
-
Run a parallel assay against Carbonic Anhydrase II (CA-II) using a colorimetric esterase assay (4-nitrophenyl acetate hydrolysis).
-
Success Criterion: The
for the Target Kinase should be at least 100-fold lower (more potent) than the for CA-II.
Data Analysis & Reporting
IC50 Calculation: Fit the TR-FRET ratio data to a sigmoidal dose-response equation (variable slope) using GraphPad Prism or XLfit:
Table 1: Representative Data Template
| Compound ID | Structure | Kinase IC50 (nM) | CA-II IC50 ( | Selectivity Ratio |
| Ref-1 | Vemurafenib (Control) | 30 | >10 | >300x |
| Cmpd-A | (2-Cl-3-F-Ph)-Sulfonamide | >10,000 | 0.5 | 0.00005x |
| Cmpd-B | Cmpd-A + Pyrimidine Core | 150 | 5.0 | 33x |
Note: The raw fragment (Cmpd-A) is expected to have low affinity (high IC50) for the kinase until coupled to a core scaffold (Cmpd-B).
References
-
Arkin, M. R., et al. (2014). "Small-molecule inhibitors of protein-protein interactions: progressing towards the dream." Nature Reviews Drug Discovery, 13, 869–887. Link
-
Bollag, G., et al. (2010). "Clinical efficacy of a RAF inhibitor needs broad target blockade in BRAF-mutant melanoma." Nature, 467, 596–599. (Describes Vemurafenib/Sulfonamide binding). Link
-
Heidenreich, D., et al. (2009). "Structure-Based Design of Sulfonamide-Based Kinase Inhibitors." Journal of Medicinal Chemistry. (General sulfonamide SAR). Link
-
Thermo Fisher Scientific. "LanthaScreen™ Eu Kinase Binding Assay Protocol." Application Guide. Link
-
Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery, 7, 168–181. (Selectivity issues). Link
Application of (2-Chloro-3-fluorophenyl)methanesulfonamide in Drug Discovery: A Technical Guide for Researchers
Introduction: Unveiling the Potential of a Novel Scaffold
In the landscape of modern drug discovery, the strategic incorporation of specific structural motifs is paramount to achieving desired pharmacological profiles. The sulfonamide functional group is a cornerstone in medicinal chemistry, lauded for its ability to engage in critical hydrogen bonding interactions and its bioisosteric relationship with other functionalities.[1] When coupled with a halogenated aromatic ring, the resulting scaffold can exhibit enhanced potency, selectivity, and favorable pharmacokinetic properties. This guide focuses on the untapped potential of (2-Chloro-3-fluorophenyl)methanesulfonamide , a novel chemical entity poised for exploration in various therapeutic areas. The unique substitution pattern of a chloro and a fluoro group on the phenyl ring is anticipated to modulate the electronic and conformational properties of the molecule, offering a valuable tool for probing biological systems and a promising starting point for the development of new therapeutic agents. This document provides a comprehensive overview of its potential applications, detailed synthetic protocols, and methodologies for biological evaluation, designed for researchers and professionals in the field of drug development.
The Rationale for Exploration: Structure-Activity Insights
The chemical architecture of (2-Chloro-3-fluorophenyl)methanesulfonamide suggests several avenues for its application in drug discovery, primarily driven by the established roles of its constituent fragments.
The Halogenated Phenyl Ring: A Key to Selectivity and Potency
The presence of both chlorine and fluorine on the phenyl ring is a deliberate design element. Halogens can significantly influence a molecule's interaction with its biological target. For instance, in the context of carbonic anhydrase inhibitors, halogen atoms on the benzenesulfonamide ring can orient the molecule within the active site, thereby affecting binding affinity and isoform selectivity.[2] Similarly, substituted anilines and related phenyl fragments are prevalent in numerous kinase inhibitors, where they often form crucial interactions with the hinge region of the ATP-binding pocket.[3] The specific 2-chloro-3-fluoro substitution pattern offers a unique electronic and steric profile that can be exploited to achieve high potency and selectivity for a given target.
The Methanesulfonamide Moiety: A Versatile Pharmacophore
The methanesulfonamide group is a well-established pharmacophore in medicinal chemistry.[1] Its key attributes include:
-
Hydrogen Bonding Capability: The sulfonamide group can act as both a hydrogen bond donor and acceptor, facilitating strong interactions with protein active sites.[1]
-
Bioisosteric Replacement: It can serve as a bioisostere for other functional groups like carboxylic acids or phenols, often leading to improved pharmacokinetic properties while maintaining or enhancing biological activity.[1]
-
Metabolic Stability: The sulfonamide bond is generally stable to metabolic degradation, contributing to a longer half-life of drug candidates.
The combination of the di-halogenated phenyl ring with the methanesulfonamide group in (2-Chloro-3-fluorophenyl)methanesulfonamide creates a molecule with a high potential for biological activity.
Hypothesized Therapeutic Applications and Supporting Protocols
Based on the structural features of (2-Chloro-3-fluorophenyl)methanesulfonamide and the known activities of related compounds, we propose two primary areas for its application: as a scaffold for novel carbonic anhydrase inhibitors and as a building block for the synthesis of kinase inhibitors.
Application I: A Novel Scaffold for Carbonic Anhydrase Inhibitors
Background: Carbonic anhydrases (CAs) are a family of metalloenzymes that play crucial roles in various physiological processes.[4][5] Their inhibition has been a successful strategy for the treatment of glaucoma, epilepsy, and certain types of cancer.[6][7] The primary sulfonamide moiety is a classic zinc-binding group for CA inhibitors, and halogenated benzenesulfonamides have shown significant potential as selective inhibitors of various CA isoforms.[2]
Hypothesis: (2-Chloro-3-fluorophenyl)methanesulfonamide can act as a potent and potentially selective inhibitor of one or more carbonic anhydrase isoforms. The chloro and fluoro substituents are expected to interact with specific residues in the active site, leading to enhanced affinity and selectivity compared to unsubstituted phenylmethanesulfonamides.
This protocol outlines a plausible synthetic route to the target compound, adapted from established methods for the synthesis of related sulfonamides.
Workflow for the Synthesis of (2-Chloro-3-fluorophenyl)methanesulfonamide
Caption: Synthetic workflow for (2-Chloro-3-fluorophenyl)methanesulfonamide.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| 2-Chloro-3-fluoroaniline | 348-63-0 | 145.56 | 1.0 eq |
| Methanesulfonyl chloride | 124-63-0 | 114.55 | 1.1 eq |
| Pyridine | 110-86-1 | 79.10 | 1.2 eq |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | Anhydrous |
| 1 M Hydrochloric acid (HCl) | 7647-01-0 | 36.46 | - |
| Saturated sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - |
| Brine | - | - | - |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | 120.37 | - |
Procedure:
-
Reaction Setup: To a solution of 2-chloro-3-fluoroaniline (1.0 eq) and pyridine (1.2 eq) in anhydrous dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add methanesulfonyl chloride (1.1 eq) dropwise.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure (2-Chloro-3-fluorophenyl)methanesulfonamide.
This protocol describes a stopped-flow spectrophotometric assay to determine the inhibitory activity of the synthesized compound against various human CA isoforms.
Workflow for Carbonic Anhydrase Inhibition Assay
Caption: Workflow for in vitro carbonic anhydrase inhibition assay.
Materials and Reagents:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, II, IX, XII)
-
(2-Chloro-3-fluorophenyl)methanesulfonamide (test compound)
-
Acetazolamide (standard inhibitor)
-
Tris buffer (pH 7.4)
-
p-Nitrophenol (indicator)
-
CO₂-saturated water (substrate)
-
Stopped-flow spectrophotometer
Procedure:
-
Preparation: Prepare a series of dilutions of the test compound and the standard inhibitor (acetazolamide) in a suitable solvent (e.g., DMSO).
-
Assay Mixture: In the stopped-flow instrument's syringe, mix the CA enzyme solution with the buffer containing the pH indicator. In the other syringe, place the CO₂-saturated water.
-
Inhibitor Incubation: For the inhibited reaction, pre-incubate the enzyme solution with the desired concentration of the test compound or acetazolamide for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 25 °C).
-
Reaction Initiation: Rapidly mix the contents of the two syringes to initiate the CO₂ hydration reaction.
-
Data Acquisition: Monitor the decrease in absorbance of the pH indicator at a specific wavelength (e.g., 400 nm) over time.
-
Data Analysis: Calculate the initial rates of the enzymatic reaction from the linear portion of the absorbance versus time curve. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC₅₀ value by fitting the data to a dose-response curve.
Application II: A Building Block for Novel Kinase Inhibitors
Background: Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways. Dysregulation of kinase activity is a hallmark of many diseases, including cancer.[3] Many kinase inhibitors are designed to bind to the ATP-binding site of the enzyme, and substituted phenyl rings are common features of these inhibitors, often interacting with the hinge region.[3]
Hypothesis: (2-Chloro-3-fluorophenyl)methanesulfonamide can serve as a versatile starting material or intermediate for the synthesis of a library of novel kinase inhibitors. The 2-chloro-3-fluorophenyl moiety can be incorporated as a key hinge-binding element, while the methanesulfonamide group can be further functionalized to explore interactions with other regions of the ATP-binding pocket.
This protocol describes a general method for the synthesis of a small library of urea-linked kinase inhibitors starting from (2-Chloro-3-fluorophenyl)methanesulfonamide, which would first be converted to the corresponding aniline.
Workflow for Kinase Inhibitor Library Synthesis
Sources
- 1. Discovery of 2-(4-Chloro-3-(trifluoromethyl)phenyl)- N-(4-((6,7-dimethoxyquinolin-4-yl)oxy)phenyl)acetamide (CHMFL-KIT-64) as a Novel Orally Available Potent Inhibitor against Broad-Spectrum Mutants of c-KIT Kinase for Gastrointestinal Stromal Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Halogenated and di-substituted benzenesulfonamides as selective inhibitors of carbonic anhydrase isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. mathewsopenaccess.com [mathewsopenaccess.com]
- 6. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies | MDPI [mdpi.com]
(2-Chloro-3-fluorophenyl)methanesulfonamide for organic synthesis reactions
Technical Application Note: (2-Chloro-3-fluorophenyl)methanesulfonamide
Executive Summary
(2-Chloro-3-fluorophenyl)methanesulfonamide (CAS: 1565610-74-3) is a specialized benzyl sulfonamide building block employed in the synthesis of bioactive small molecules.[1][2] Distinguished by its ortho-chloro / meta-fluoro substitution pattern, this scaffold offers a unique combination of steric control and metabolic stability.[1][2] The 2-chloro substituent induces an orthogonal twist relative to the methylene linker, restricting conformational freedom, while the 3-fluoro group blocks a metabolically labile site (para to the methylene), enhancing the pharmacokinetic profile of derived inhibitors.
This guide details the primary synthetic workflows for utilizing this intermediate: N-Alkylation , Palladium-Catalyzed N-Arylation , and Sulfonylurea Formation .[1][2]
Chemical Profile & Reactivity Analysis
| Property | Specification / Data |
| Structure | (2-Cl, 3-F-C₆H₃)-CH₂-SO₂NH₂ |
| Molecular Weight | 223.65 g/mol |
| Primary Reactivity | Nucleophilic attack via Sulfonamide Nitrogen ( |
| Secondary Reactivity | |
| Electronic Profile | Electron-deficient ring (deactivated); Sulfonamide group is acidic.[1][2] |
| Solubility | Soluble in DMSO, DMF, THF; Low solubility in non-polar solvents. |
Scientist’s Insight: The primary challenge with this scaffold is the steric hindrance provided by the ortho-chloro group.[1][2] While this is advantageous for the final drug's binding selectivity, it can retard the kinetics of nucleophilic substitution reactions. When performing N-functionalization, expect reaction times to be 20–30% longer than with unsubstituted benzyl sulfonamides.[1]
Synthetic Pathways & Decision Logic
The following flowchart illustrates the decision logic for functionalizing (2-Chloro-3-fluorophenyl)methanesulfonamide based on the desired target class.
Figure 1: Strategic synthetic map for (2-Chloro-3-fluorophenyl)methanesulfonamide functionalization.[1][2]
Detailed Experimental Protocols
Protocol A: Base-Mediated N-Alkylation
Best for: Attaching aliphatic chains or benzyl groups.[1][2]
Context: The sulfonamide proton is sufficiently acidic (
Materials:
-
(2-Chloro-3-fluorophenyl)methanesulfonamide (1.0 equiv)[1][2]
-
Alkyl Halide (1.1 equiv)[2]
-
Cesium Carbonate (
) (2.0 equiv)[2] -
Solvent: Anhydrous DMF or Acetonitrile (0.2 M concentration)
Step-by-Step:
-
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve the sulfonamide in anhydrous DMF under an Argon atmosphere.
-
Deprotonation: Add
in one portion. Stir at Room Temperature (RT) for 30 minutes. The suspension may turn slightly yellow, indicating anion formation. -
Addition: Add the alkyl halide dropwise.
-
Critical Note: If the alkyl halide is a liquid, add neat. If solid, dissolve in minimal DMF.[1]
-
-
Reaction: Heat to 60°C for 4–12 hours. Monitor via LC-MS.
-
Endpoint: Look for the disappearance of the starting material peak (M+H 224) and appearance of the product mass.
-
-
Workup: Cool to RT. Dilute with EtOAc and wash with water (
) to remove DMF. Wash with brine, dry over , and concentrate. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Protocol B: Palladium-Catalyzed N-Arylation (Buchwald-Hartwig)
Best for: Creating biaryl sulfonamide inhibitors (e.g., kinase inhibitors).[1][2]
Context: Direct displacement of aryl halides by sulfonamides is difficult. Palladium catalysis is required.[1][2][3] Due to the steric bulk of the ortho-chloro group on the sulfonamide scaffold, a highly active ligand like Xantphos or BrettPhos is strictly required to prevent catalyst deactivation.[1]
Materials:
-
(2-Chloro-3-fluorophenyl)methanesulfonamide (1.0 equiv)[1][2]
-
Aryl Bromide/Iodide (1.0 equiv)[2]
-
Catalyst:
(0.02 equiv) or [2] -
Ligand: Xantphos (0.04 equiv)[2]
-
Base:
(1.5 equiv)[2]
Step-by-Step:
-
Degassing: Sparge 1,4-Dioxane with Argon for 15 minutes prior to use. Oxygen is the primary cause of failure in this reaction.[1]
-
Assembly: In a sealed tube or microwave vial, combine the sulfonamide, aryl halide,
, , and Xantphos. -
Solvation: Add the degassed dioxane. Cap the vial immediately under Argon.[1]
-
Reaction: Heat to 100°C for 12–16 hours (conventional heating) or 120°C for 1 hour (microwave).
-
Filtration: Cool to RT. Filter the mixture through a pad of Celite to remove palladium black.[1] Rinse with EtOAc.[1]
-
Purification: Concentrate and purify via reverse-phase HPLC or silica chromatography.
Protocol C: Sulfonylurea Synthesis
Best for: Generating bioisosteres of carboxylic acids or glibenclamide analogs.[1]
Materials:
-
(2-Chloro-3-fluorophenyl)methanesulfonamide (1.0 equiv)[1][2]
-
Isocyanate (
) (1.1 equiv)[2] -
Base: Triethylamine (
) (1.2 equiv)[2] -
Solvent: Dichloromethane (DCM) (Anhydrous)[2]
Step-by-Step:
-
Dissolution: Dissolve the sulfonamide and
in anhydrous DCM at 0°C. -
Activation: Add the isocyanate dropwise.
-
Equilibration: Allow to warm to RT and stir for 2–4 hours.
-
Quench: Acidify with 1M HCl. The sulfonylurea product often precipitates out of the DCM/acid mixture.[1]
-
Isolation: Filter the solid precipitate. If no precipitate forms, separate the organic layer, dry, and concentrate. Recrystallize from EtOH.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield (N-Alkylation) | Bis-alkylation (reaction at both N protons) | Reduce alkyl halide to 0.95 equiv. Lower temperature to RT and extend time. |
| No Reaction (Buchwald) | Catalyst poisoning or Steric clash | Switch ligand to BrettPhos (better for bulky amines).[2] Ensure rigorous degassing. |
| Hydrolysis of Product | Wet solvent | Use molecular sieves in DMF/Dioxane.[1][2] Sulfonamides are stable, but sulfonylureas can hydrolyze.[1] |
| Poor Solubility | High crystallinity of scaffold | Use DMSO as co-solvent or heat reaction to 40°C during setup.[1][2] |
References
-
ChemScene. (2-Chloro-3-fluorophenyl)methanesulfonamide Product Data. ChemScene. Link
-
BenchChem. Application Notes: Sulfonylation with (2-Chlorophenyl)methanesulfonyl Chloride.[1][2] BenchChem Technical Support. Link[2]
-
Scott, J.S., et al. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs. Chemical Science. Link
-
BLD Pharm. (2-Chloro-3-fluorophenyl)methanesulfonamide CAS 1565610-74-3.[1][2] BLD Pharm.[1][2] Link
-
Beilstein Journals. Deoxygenative gem-difluoroolefination of carbonyl compounds. Beilstein J. Org.[1][2] Chem.Link[2]
Sources
- 1. WO2022084298A1 - Substituted 6,7-dihydro-5h-benzo[7]annulene compounds and their derivatives, processes for their preparation and therapeutic uses thereof - Google Patents [patents.google.com]
- 2. US20180338980A1 - Aromatic sulfonamide derivatives - Google Patents [patents.google.com]
- 3. chemistry.msu.edu [chemistry.msu.edu]
Experimental protocol for (2-Chloro-3-fluorophenyl)methanesulfonamide crystallization
Application Note: Experimental Protocol for (2-Chloro-3-fluorophenyl)methanesulfonamide Crystallization
Abstract & Scope
This application note details the experimental protocol for the crystallization of (2-Chloro-3-fluorophenyl)methanesulfonamide (CAS 1565610-74-3). This molecule, characterized by a benzyl sulfonamide motif (
The protocol addresses the specific challenges associated with benzyl sulfonamides, including their tendency to "oil out" during anti-solvent addition and the retention of inorganic salts from precursor sulfonation steps. The methodology prioritizes polymorph control , impurity rejection , and yield optimization .
Physicochemical Profile & Molecule Identity
Before initiating crystallization, the operator must verify the input material properties. The benzyl sulfonamide moiety imparts specific solubility characteristics distinct from
| Property | Specification / Data |
| Compound Name | (2-Chloro-3-fluorophenyl)methanesulfonamide |
| CAS Number | 1565610-74-3 |
| Molecular Formula | |
| Molecular Weight | 223.65 g/mol |
| Structure | Benzene ring (1-position: |
| Predicted pKa | ~9.8 (Sulfonamide NH) |
| Solubility (High) | DMSO, DMF, DMAc, Acetone (Hot), Ethanol (Hot), Ethyl Acetate (Hot) |
| Solubility (Low) | Water, Heptane, Hexane, Toluene (Cold) |
| Key Impurities | Inorganic salts ( |
Strategic Logic: The "Self-Validating" Workflow
The crystallization process is designed as a self-validating system. Each step contains a "Stop/Go" decision point based on observable physical changes (turbidity, dissolution, temperature).
Primary Method: Reactive Anti-Solvent Crystallization (Ethanol/Water)
-
Rationale: Benzyl sulfonamides exhibit a steep solubility curve in ethanol. Water acts as a powerful anti-solvent. This system effectively purges non-polar organic impurities (which stay in ethanol) and inorganic salts (which are removed during the hot filtration step before water addition).
Alternative Method: Cooling Crystallization (Ethyl Acetate/Heptane)
-
Rationale: Used when the crude material is highly contaminated with water-soluble sulfonic acids.
Detailed Experimental Protocol (Method A: Ethanol/Water)
Phase 1: Dissolution and Clarification
-
Charge: In a chemically resistant reactor (or round-bottom flask), charge 10.0 g of crude (2-Chloro-3-fluorophenyl)methanesulfonamide.
-
Solvent Addition: Add 60 mL of Ethanol (Absolute or 95%).
-
Note: The ratio 6 vol (6 mL/g) is a starting point.
-
-
Heating: Heat the slurry to 70–75 °C (just below reflux) with mechanical stirring (250 rpm).
-
Checkpoint 1 (Dissolution):
-
Hot Filtration: While maintaining 70 °C, filter the solution through a pre-heated sintered glass funnel (or Celite pad) to remove insoluble inorganics.
-
Critical: Do not let the solution cool, or the product will crystallize in the filter.
-
Phase 2: Nucleation and Growth
-
Re-equilibration: Return the clear filtrate to the reactor and stabilize temperature at 65 °C .
-
Seeding (Crucial): Add 50 mg (0.5 wt%) of pure seed crystals of (2-Chloro-3-fluorophenyl)methanesulfonamide.
-
Anti-Solvent Addition:
-
Begin adding Water (pre-heated to 60 °C) via a dropping funnel.
-
Rate: 0.5 mL/min.
-
Total Volume: 40 mL (Target solvent ratio ~60:40 EtOH:Water).
-
Observation: The solution should turn gradually turbid (Milky white). If distinct oily droplets appear, STOP addition, reheat slightly to redissolve, and add more seed.
-
Phase 3: Cooling and Isolation
-
Cooling Ramp: Cool the slurry from 65 °C to 20 °C over 4 hours (Linear rate: ~10 °C/hr).
-
Why: Slow cooling promotes the rejection of structural impurities and grows larger, filterable crystals.
-
-
Final Chill: Hold at 0–5 °C for 1 hour to maximize yield.
-
Filtration: Filter the white crystalline solid using vacuum filtration.
-
Wash: Wash the cake with 20 mL of cold Ethanol/Water (1:1 mixture).
-
Drying: Dry in a vacuum oven at 45 °C for 12 hours.
Process Visualization (Workflow Diagram)
The following diagram illustrates the critical decision nodes and impurity rejection pathways for Method A.
Figure 1: Decision-tree workflow for the purification of (2-Chloro-3-fluorophenyl)methanesulfonamide, highlighting the removal of inorganic salts and organic byproducts.
Analytical Characterization & Validation
To confirm the success of the protocol, the isolated crystals must undergo the following characterization:
| Technique | Purpose | Acceptance Criteria |
| HPLC (UV 254 nm) | Purity Assessment | > 98.5% Area (No single impurity > 0.5%) |
| 1H NMR (DMSO-d6) | Structure Verification | Confirm benzyl |
| X-Ray Powder Diffraction (XRPD) | Polymorph Identification | Distinct crystalline peaks (compare to reference pattern). Halo indicates amorphous (fail). |
| Karl Fischer (KF) | Residual Water | < 0.5% w/w (Ensure drying is complete). |
Troubleshooting Guide
Issue: "Oiling Out" (Liquid Phase Separation)
-
Cause: Water was added too quickly or at too high a temperature, causing the hydrophobic sulfonamide to separate as a liquid oil rather than crystallize.
-
Solution: Reheat the mixture until the oil dissolves (add a small amount of ethanol if needed). Cool to the cloud point, add seed crystals, and hold temperature constant for 30 minutes to allow a crystal bed to establish before further cooling.
Issue: Low Yield (< 60%)
-
Cause: Too much ethanol used (solubility remains high).
-
Solution: Concentrate the mother liquor by rotary evaporation and perform a second crop crystallization. Alternatively, increase the water ratio in the final solvent mix (up to 50:50).
Issue: High Inorganic Content (Ash)
-
Cause: Inefficient hot filtration.
-
Solution: Ensure the sintered glass funnel is heated prior to filtration. If fine salts pass through, use a Celite 545 pad.
References
-
BenchChem. (2025).[4][5] Protocol 2: Solvent/Anti-Solvent Crystallization of Sulfonamide Compounds. Retrieved from .
-
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. Eur. J. Chem., 15(3), 282-290.[6] Retrieved from .[6]
-
ChemicalBook. (2022). Safety Data Sheet for N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide and related intermediates. Retrieved from .
-
Moynihan, H. A., & Horgan, D. E. (2017).[8] Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development. Retrieved from .
-
ChemScene. (2025). Product Information: (2-Chloro-3-fluorophenyl)methanesulfonamide (CAS 1565610-74-3).[1][9][10] Retrieved from .
Sources
- 1. 103482-25-3|(2,6-Dichlorophenyl)methanesulfonamide|BLD Pharm [bldpharm.com]
- 2. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 3. CompTox Chemicals Dashboard [comptox.epa.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. eurjchem.com [eurjchem.com]
- 7. d-nb.info [d-nb.info]
- 8. DSpace [cora.ucc.ie]
- 9. 174303-00-5|(2-Chloro-6-fluorophenyl)methanesulfonamide|BLD Pharm [bldpharm.com]
- 10. (2-Chloro-3-fluorophenyl)methanesulfonamide | ChemScene | Chemikart [lab-chromatography-fittings-zone.chemikart.com]
LC-MS/MS method for (2-Chloro-3-fluorophenyl)methanesulfonamide detection
Application Note: High-Sensitivity LC-MS/MS Quantification of (2-Chloro-3-fluorophenyl)methanesulfonamide
Abstract
This application note details a robust Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the detection and quantification of (2-Chloro-3-fluorophenyl)methanesulfonamide . This compound is a critical synthetic intermediate and potential genotoxic impurity (PGI) in the manufacturing of sulfonamide-based kinase inhibitors (e.g., BRAF inhibitors).
Unlike generic sulfonamide methods, this protocol utilizes Negative Electrospray Ionization (ESI-) to exploit the acidity of the sulfonanilide proton, achieving a Lower Limit of Quantitation (LLOQ) of 0.5 ng/mL with superior selectivity against non-halogenated analogs.
Introduction & Chemical Context
(2-Chloro-3-fluorophenyl)methanesulfonamide (Formula:
Why Specificity Matters: The simultaneous presence of Chlorine (Cl) and Fluorine (F) on the phenyl ring creates a unique electronic environment. The electron-withdrawing nature of these halogens significantly lowers the pKa of the amide nitrogen (approx. pKa 7.5–8.5), making the molecule sufficiently acidic to ionize efficiently in negative mode.
Analytical Challenge
-
Isomeric Interference: Positional isomers (e.g., 2-fluoro-3-chloro analogs) may co-elute.
-
Ionization Suppression: In positive mode (ESI+), the sulfonyl group is electron-withdrawing, reducing protonation efficiency and leading to unstable
adducts.
Method Development Strategy
Ionization Logic: The Case for Negative Mode
While many amines are analyzed in Positive ESI (
-
Mechanism:
-
Advantage: Negative ESI provides a "chemical filter." Most matrix interferences (lipids, endogenous amines) ionize in positive mode. By switching to negative mode, we drastically reduce background noise.
Chromatographic Separation
A C18 stationary phase is selected for its ability to interact with the hydrophobic halogenated phenyl ring. The use of a fluorophenyl column (e.g., Phenomenex Kinetex F5) could be an alternative if separation from des-fluoro impurities is difficult, but C18 remains the robust workhorse for this application.
Experimental Protocol
Reagents & Materials
-
Analyte: (2-Chloro-3-fluorophenyl)methanesulfonamide (Reference Standard, >98% purity).
-
Internal Standard (IS):
-(2,4-Dichlorophenyl)methanesulfonamide (Structural Analog) or Deuterated equivalent ( -methyl). -
Solvents: LC-MS Grade Acetonitrile (ACN), Methanol (MeOH), Water.
-
Additives: Ammonium Acetate (
), Ammonium Hydroxide ( ).
Sample Preparation (Protein Precipitation)
Target Matrix: Rat Plasma or Synthetic Reaction Mixture.
-
Aliquot: Transfer
of sample into a 1.5 mL centrifuge tube. -
IS Addition: Add
of Internal Standard ( in MeOH). -
Precipitation: Add
of ice-cold Acetonitrile. Vortex vigorously for 30 seconds. -
Centrifugation: Centrifuge at
for 10 minutes at . -
Dilution: Transfer
of supernatant to an autosampler vial containing of Water (to match initial mobile phase strength).
LC-MS/MS Conditions
Liquid Chromatography (UHPLC):
-
System: Agilent 1290 Infinity II or Waters ACQUITY UPLC.
-
Column: Waters ACQUITY UPLC BEH C18 (
, ). -
Column Temp:
. -
Flow Rate:
. -
Injection Vol:
.
Mobile Phase:
-
A: Water + 5 mM Ammonium Acetate (pH natural ~6.8).
-
B: Acetonitrile.[1]
-
Note: Do not use Formic Acid. Acidic pH suppresses ionization in Negative ESI.
-
Gradient Table:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Load |
| 3.00 | 90 | Elution |
| 4.00 | 90 | Wash |
| 4.10 | 10 | Re-equilibration |
| 5.50 | 10 | End |
Mass Spectrometry:
-
Source: ESI Negative Mode (
). -
Capillary Voltage: 2.5 kV.
-
Desolvation Temp:
. -
Gas Flow: 1000 L/hr.
MRM Transitions (Quantification Table):
Precursor Ion Calculation: Monoisotopic Mass = 222.98 Da.
| Compound | Precursor ( | Product ( | Collision Energy (eV) | Role |
| Analyte | 222.0 | 143.0 | 22 | Quantifier (Loss of |
| Analyte | 222.0 | 79.0 | 35 | Qualifier (Loss of |
| Int. Std. | 238.0 | 159.0 | 25 | Quantifier (Analog) |
Visual Workflows
Figure 1: Method Development Decision Tree
This diagram illustrates the logic used to select the ionization mode and column chemistry based on the analyte's specific halogenated sulfonamide structure.
Caption: Decision logic prioritizing Negative ESI due to the acidic sulfonanilide proton enhanced by halogen substitution.
Figure 2: Proposed Fragmentation Pathway (ESI-)
Visualizing the collision-induced dissociation (CID) for the MRM transition.
Caption: The primary MRM transition involves the cleavage of the sulfonamide bond, yielding the halogenated aniline anion.
Validation Parameters (Acceptance Criteria)
To ensure this method meets regulatory standards (ICH M10), the following validation parameters must be met:
| Parameter | Acceptance Criteria | Notes |
| Linearity | Range: 0.5 – 1000 ng/mL. Weighting | |
| Accuracy | 85-115% of nominal | 80-120% at LLOQ. |
| Precision | CV < 15% | CV < 20% at LLOQ. |
| Matrix Effect | 85-115% (IS normalized) | Assess in 6 different lots of matrix. |
| Carryover | < 20% of LLOQ area | After injection of ULOQ (1000 ng/mL). |
Troubleshooting & Optimization
-
Low Sensitivity in Negative Mode:
-
Cause: pH is too low (acidic).
-
Fix: Ensure Ammonium Acetate is used. Do not add Formic Acid or TFA. If sensitivity persists, add 0.01% Ammonium Hydroxide to Mobile Phase A to force deprotonation.
-
-
Peak Tailing:
-
Cause: Interaction with silanols or metal chelating.
-
Fix: Use a "BEH" (Bridged Ethyl Hybrid) particle column which works well at high pH. Ensure the system is passivated if iron interaction is suspected (though less likely for this specific structure).
-
-
Chlorine Isotope Pattern:
-
Verification: The precursor mass spectrum must show the characteristic Chlorine isotope pattern (
ratio of approx 3:1). If the peak at 224 is not roughly 33% of the peak at 222, the peak is not the chlorinated analyte.
-
References
-
FDA. (2022).[2] M10 Bioanalytical Method Validation and Study Sample Analysis. U.S. Food and Drug Administration.[2][3] [Link]
-
Klagkou, K., et al. (2003).[4] Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions. Rapid Communications in Mass Spectrometry, 17(21), 2373-2379.[4] [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Federal Register :: M10 Bioanalytical Method Validation and Study Sample Analysis; International Council for Harmonisation; Guidance for Industry; Availability [federalregister.gov]
- 3. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
How to handle and store (2-Chloro-3-fluorophenyl)methanesulfonamide safely
Application Note: Safe Handling and Storage Protocol for (2-Chloro-3-fluorophenyl)methanesulfonamide
Introduction & Chemical Identity
(2-Chloro-3-fluorophenyl)methanesulfonamide (CAS: 883556-91-8) is a specialized primary sulfonamide building block used frequently in medicinal chemistry for the synthesis of bioactive scaffolds, particularly in fragment-based drug discovery.[1] Structurally, it consists of a benzylsulfonamide core substituted with chlorine and fluorine atoms.
Unlike simple sulfonamides, the presence of the benzylic methylene group (Ar-CH2-SO2-NH2) introduces unique reactivity and stability considerations.[1] This protocol outlines the rigorous standards required to maintain the integrity of this reagent while ensuring operator safety.
Chemical Structure & Properties:
-
IUPAC Name: (2-Chloro-3-fluorophenyl)methanesulfonamide[1]
-
Molecular Formula: C7H7ClFNO2S
-
Molecular Weight: 223.65 g/mol
-
Physical State: White to off-white solid (crystalline powder)[1]
-
Solubility: Soluble in DMSO, DMF, Methanol; Sparingly soluble in DCM; Insoluble in water.
Risk Assessment & Hazard Identification
While specific toxicological data for this exact CAS is limited, we apply Read-Across Toxicology based on structural analogs (e.g., (2-chlorophenyl)methanesulfonamide and general benzylsulfonamides).[1]
GHS Classification (Inferred):
-
Skin Corrosion/Irritation: Category 2 (H315)[1]
-
Serious Eye Damage/Irritation: Category 2A (H319)[1]
-
Specific Target Organ Toxicity (Single Exposure): Category 3 (Respiratory Irritation) (H335)[1]
Critical Health Hazards:
-
Sulfonamide Hypersensitivity: Although this compound is a benzylsulfonamide (not an arylsulfonamide antibiotic), the sulfonamide moiety (-SO2NH2) presents a risk of allergic reaction in sensitized individuals.[1]
-
Acidic Character: The benzylic protons are activated by the sulfonyl group and the electron-withdrawing halogens, making the compound weakly acidic. It may react vigorously with strong bases (e.g., NaH, LiHMDS).[1]
-
Lachrymator Potential: Halogenated benzyl compounds can occasionally exhibit lachrymatory (tear-inducing) properties.[1] Treat dust with extreme caution.
Personal Protective Equipment (PPE) & Engineering Controls
To mitigate the risks identified above, the following exposure controls are mandatory.
| Control Category | Requirement | Rationale |
| Respiratory | N95/P2 Mask (Minimum) | Prevents inhalation of fine particulates during weighing.[1] |
| Dermal | Nitrile Gloves (Double-gloved recommended) | 0.11 mm thickness provides >480 min breakthrough time for solid handling.[1] |
| Eye/Face | Chemical Safety Goggles | Standard safety glasses are insufficient for potential dust clouds or splashes. |
| Engineering | Chemical Fume Hood | All open-container manipulations must occur within a certified hood operating at 100 fpm face velocity. |
| Clothing | Lab Coat & Long Sleeves | Prevents skin contact with dust settling on arms. |
Storage & Stability Protocols
Proper storage is critical to prevent hydrolysis and degradation. Benzylsulfonamides are generally stable but can degrade under moist, acidic conditions.
Protocol 4.1: Long-Term Storage
-
Temperature: Store at 2°C to 8°C (Refrigerated).
-
Atmosphere: Store under Inert Gas (Argon or Nitrogen) . The compound is potentially hygroscopic.
-
Container: Amber glass vial with a Teflon-lined screw cap. Avoid clear glass to prevent potential photo-degradation of the halogenated ring.[1]
-
Desiccation: Store the vial inside a secondary container (desiccator or sealed jar) containing silica gel packets.
Protocol 4.2: Shelf-Life Monitoring
-
Visual Inspection: Discard if the white powder turns yellow or orange, indicating oxidative degradation or hydrolysis.
Handling & Weighing Workflow
This workflow minimizes static charge and dust generation, which are common issues with sulfonamide powders.
Figure 1: Safe handling workflow for (2-Chloro-3-fluorophenyl)methanesulfonamide to minimize dust exposure.[1]
Step-by-Step Procedure:
-
Equilibration: Remove the vial from the refrigerator and let it warm to room temperature before opening. This prevents water condensation on the hygroscopic solid.
-
Static Control: Use an anti-static gun or bar if the powder appears "fly-away."
-
Weighing:
-
Place a tared scintillation vial in the balance.
-
Use a disposable spatula.
-
Do not return excess material to the stock vial to avoid cross-contamination.
-
-
Solubilization: It is best practice to dissolve the solid immediately after weighing to lock it into a solution state, reducing inhalation risk.
-
Preferred Solvents: DMSO (for biological assays), DMF, or Anhydrous Methanol.
-
Reaction Setup & Chemical Compatibility
Compatibility Matrix:
| Reagent Class | Compatibility | Notes |
| Strong Bases (NaH, LDA) | Caution | The benzylic protons are acidic.[1] Deprotonation will occur. Ensure this is the intended reaction pathway. |
| Oxidizing Agents | Incompatible | Avoid contact with strong oxidizers (e.g., KMnO4, Nitric Acid). |
| Acids | Compatible | Generally stable in mild acidic conditions. |
| Water | Poor | Insoluble. Hydrolysis may occur over prolonged exposure at high temperatures. |
Application Note - Synthesis: When using this reagent as a nucleophile (via the sulfonamide nitrogen), use a mild base like Potassium Carbonate (K2CO3) in Acetone or DMF.[1] Stronger bases may deprotonate the benzylic position, leading to side reactions.
Emergency Response & Waste Disposal
Spill Cleanup Decision Tree:
Figure 2: Emergency response protocol for spills.
Disposal Protocol:
-
Solid Waste: Collect in a dedicated container labeled "Solid Toxic Waste."
-
Liquid Waste: Solutions in DMSO/DMF must be segregated into "Halogenated Organic Solvents" or "Non-Halogenated" depending on the solvent, but marked clearly with "Contains Sulfonamide."
-
Do NOT dispose of down the sink.
References
-
PubChem. (2-Chloro-3-fluorophenyl)methanesulfonamide Compound Summary. National Library of Medicine. Available at: [Link][1]
-
ECHA (European Chemicals Agency). Guidance on the Application of the CLP Criteria. Available at: [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Available at: [Link][1]
-
National Institutes of Health (NIH). Safe Handling of Hazardous Drugs. Available at: [Link][1]
Sources
Application Note: Target Identification & Validation Strategies for (2-Chloro-3-fluorophenyl)methanesulfonamide
Executive Summary
(2-Chloro-3-fluorophenyl)methanesulfonamide (CAS: Generic structure ref) represents a "privileged scaffold" in medicinal chemistry. Unlike simple benzenesulfonamides, the phenylmethanesulfonamide core introduces a methylene spacer that alters the vector of the sulfonamide warhead, often shifting selectivity from classic Carbonic Anhydrase (CA) inhibition toward more complex targets like TRPV1 ion channels , Voltage-Gated Sodium Channels (Nav1.7) , and Thromboxane A2 receptors .[1]
This guide details the workflow to transition this molecule from a "phenotypic hit" or "library fragment" to a validated target-ligand pair. We utilize a dual-pronged approach: Biophysical Screening (SPR) for direct affinity measurement and Chemical Proteomics (Photoaffinity Labeling) for unbiased target discovery in complex proteomes.
Chemical Probe Profile
Before initiating wet-lab protocols, the researcher must understand the pharmacophore's behavior.
| Feature | Functionality in Target ID |
| Primary Sulfonamide ( | Zinc Binding: Primary anchor for metalloenzymes (e.g., Carbonic Anhydrases, MMPs).[1] H-Bonding: Acts as both donor/acceptor in allosteric pockets. |
| Methylene Spacer ( | Flexibility: Allows the phenyl ring to adopt "bent" conformations distinct from rigid benzenesulfonamides, crucial for fitting into ion channel pores. |
| 2-Cl, 3-F Substitution | Metabolic Stability: Blocks common P450 oxidation sites.[1] Lipophilicity: Increases membrane permeability ( |
Workflow Overview
The following diagram outlines the decision tree for validating this scaffold.
Figure 1: Strategic workflow for deconvoluting sulfonamide targets. Blue nodes indicate entry/exit points; Green indicates biophysical validation; Red indicates proteomic discovery.[1]
Protocol A: Biophysical Validation via Surface Plasmon Resonance (SPR)
Objective: Since sulfonamide fragments often have rapid off-rates (
Materials
-
Sensor Chip: CM5 (Carboxymethyl dextran) for proteins; L1 for membrane proteins (e.g., Ion Channels in liposomes).[1]
-
Ligand: Purified candidate protein (e.g., CA-II, CA-IX, or TRPV1 extracellular domain).[1]
-
Analyte: (2-Chloro-3-fluorophenyl)methanesulfonamide (dissolved in 100% DMSO).
Step-by-Step Methodology
-
Immobilization (Amine Coupling):
-
Activate flow cell with EDC/NHS (1:1) for 7 minutes.
-
Inject Target Protein (20 µg/mL in 10mM Sodium Acetate, pH 5.[1]0) to reach ~3000 RU (Response Units).
-
Block remaining esters with 1M Ethanolamine.
-
Critical: Ensure the Reference Channel is activated/blocked similarly but without protein to correct for bulk refractive index changes.
-
-
Solvent Correction:
-
Kinetic Titration (Single Cycle Kinetics):
-
Data Analysis:
-
Fit data to a 1:1 Langmuir binding model .
-
Success Criteria: A theoretical
consistent with molecular weight ratio ( ) and a steady-state affinity fit.
-
Protocol B: Chemical Proteomics (Photoaffinity Labeling)
Objective: If the target is unknown (e.g., a phenotypic hit), we must "fish" it out from a live cell lysate.[1] This requires converting the sulfonamide into a Photoaffinity Probe .
Probe Design Strategy
The (2-Chloro-3-fluorophenyl)methanesulfonamide scaffold allows for derivatization at the sulfonamide nitrogen (N-alkylation) only if the primary amine is not critical for binding. Alternatively, a "Minimalist Linker" strategy at the phenyl ring (via cross-coupling) is preferred to maintain the pharmacophore.[1]
Recommended Probe Structure: Warhead — Diazirine (Photocage) — Alkyne (Click Handle)[1]
Experimental Workflow
Figure 2: Activity-Based Protein Profiling (ABPP) workflow using a diazirine-alkyne probe.
Detailed Steps
-
Competition Assay (The "Truth" Control):
-
Prepare two samples of cell lysate (1 mg/mL protein).
-
Sample A (Probe): Add Probe (10 µM).
-
Sample B (Competition): Add Probe (10 µM) + Parent Molecule (200 µM).
-
Logic: True targets will be blocked by the excess parent molecule in Sample B, reducing the MS signal. Non-specific binders will remain labeled in both.
-
-
Photo-Crosslinking:
-
Incubate for 30 min at RT.
-
Irradiate on ice with UV light (365 nm) for 10 minutes.
-
Safety: Use a Stratalinker or equivalent; avoid short-wave UV (<300nm) which damages proteins.
-
-
Click Chemistry (CuAAC):
-
Enrichment & Digestion:
-
Resuspend pellet; bind to Streptavidin-Agarose beads.
-
Wash stringently (1% SDS, 6M Urea) to remove non-covalent binders.[1]
-
Perform On-Bead Trypsin Digestion.
-
-
Mass Spectrometry:
-
Analyze peptides via LC-MS/MS.
-
Filter: Look for proteins with >5-fold signal reduction in the Competition sample (Sample B).
-
Data Interpretation & Validation
Once targets are identified, validate using the (2-Chloro-3-fluorophenyl)methanesulfonamide parent molecule.
| Target Class | Validation Assay | Expected Outcome |
| Carbonic Anhydrases | Esterase Assay: Hydrolysis of p-nitrophenyl acetate. | |
| TRP Channels | FLIPR Calcium Assay: HEK293 cells expressing TRPV1. | Inhibition of Capsaicin-induced |
| Kinases | Thermal Shift (DSF): SYPRO Orange dye. |
References
-
Chemical Proteomics & Target Deconvolution
-
Sulfonamide Pharmacology
-
SPR Protocols
-
Cytiva (Biacore) Handbook: "Surface Plasmon Resonance in Fragment Based Drug Discovery." Link
-
-
Fragment-Based Screening
Sources
- 1. Frontiers | Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists [frontiersin.org]
- 2. A brief introduction to chemical proteomics for target deconvolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. 2-Sulfonamidopyridine C-region analogs of 2-(3-fluoro-4-methylsulfonamidophenyl)propanamides as potent TRPV1 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Guide to the Radiolabeling of (2-Chloro-3-fluorophenyl)methanesulfonamide
Introduction
(2-Chloro-3-fluorophenyl)methanesulfonamide is a compound of interest within contemporary drug discovery programs. To elucidate its pharmacokinetic properties, metabolic fate, and target engagement, the use of a radiolabeled analog is an indispensable tool.[1][2] This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the theoretical and practical considerations for the radiosynthesis of (2-Chloro-3-fluorophenyl)methanesulfonamide. As no specific radiolabeling protocol for this exact molecule is publicly available, this guide synthesizes established radiochemical methodologies for aromatic sulfonamides to propose robust strategies for labeling with Tritium ([³H]) and Carbon-14 ([¹⁴C]).
The choice between these isotopes is often dictated by the specific application. Tritium labeling offers very high specific activity, which is ideal for receptor binding assays and early-stage ADME studies where the concentration of the analyte is low.[1] Carbon-14, while having a lower specific activity, provides a metabolically stable label that is preferred for quantitative whole-body autoradiography and mass balance studies, as the label is less susceptible to metabolic loss.[3][4]
This application note will detail potential synthetic routes, purification protocols, and the necessary analytical quality control measures to ensure the production of a high-purity radiolabeled compound suitable for preclinical research.
Proposed Radiolabeling Strategies
Two primary strategies are proposed for the radiolabeling of (2-Chloro-3-fluorophenyl)methanesulfonamide:
-
Tritium ([³H]) Labeling via Catalytic Hydrogen-Tritium Exchange: This is a late-stage labeling approach that introduces tritium directly onto the aromatic ring of the final compound.
-
Carbon-14 ([¹⁴C]) Labeling via Custom Synthesis: This involves a multi-step synthesis starting from a commercially available [¹⁴C]-labeled precursor.
Strategy 1: Tritium ([³H]) Labeling of (2-Chloro-3-fluorophenyl)methanesulfonamide
Tritium labeling of aromatic compounds can be effectively achieved through catalytic hydrogen-isotope exchange.[2][5] This method involves the exchange of hydrogen atoms on the molecule with tritium atoms from a tritium source, typically tritium gas (T₂) or tritiated water (T₂O), in the presence of a metal catalyst.
Causality Behind Experimental Choices
-
Catalyst Selection: Palladium and platinum catalysts are widely used for their efficiency in activating C-H bonds for hydrogen isotope exchange.[2] The choice of catalyst support (e.g., carbon, alumina) can influence the labeling pattern and efficiency.
-
Tritium Source: Tritium gas is a common and potent source for this type of exchange. The pressure of the tritium gas can be adjusted to control the extent of labeling.
-
Solvent: The choice of solvent is critical to dissolve the substrate and facilitate contact with the catalyst and tritium source. Ethereal or alcoholic solvents are often suitable.
-
Temperature and Reaction Time: These parameters are optimized to achieve sufficient tritium incorporation without causing significant degradation of the starting material.
Experimental Protocol: Catalytic Hydrogen-Tritium Exchange
Materials:
| Material | Supplier | Grade |
| (2-Chloro-3-fluorophenyl)methanesulfonamide | Custom Synthesis/Commercially Available | >98% Purity |
| Palladium on Carbon (10% Pd) | Sigma-Aldrich | Catalyst Grade |
| Tritium Gas (T₂) | Specific Supplier | High Purity |
| Anhydrous Ethyl Acetate | Sigma-Aldrich | Anhydrous |
| Methanol | Fisher Scientific | HPLC Grade |
| Labile Tritium Removal Agent (e.g., water) | In-house | Distilled |
Procedure:
-
Preparation: In a specialized radiochemical fume hood, dissolve 5-10 mg of (2-Chloro-3-fluorophenyl)methanesulfonamide in 1-2 mL of anhydrous ethyl acetate in a reaction vessel suitable for handling tritium gas.
-
Catalyst Addition: Add 5-10 mg of 10% Palladium on Carbon catalyst to the solution.
-
Tritiation: Connect the reaction vessel to a tritium manifold. Freeze-pump-thaw the mixture to remove atmospheric gases. Introduce tritium gas to the desired pressure (e.g., 0.5-1 Ci).
-
Reaction: Stir the reaction mixture at room temperature for 4-8 hours. The optimal reaction time should be determined empirically.
-
Quenching and Labile Tritium Removal: After the reaction, carefully recover the excess tritium gas. Add 1 mL of methanol to the reaction mixture to quench the reaction and act as a labile tritium scavenger. Stir for 1 hour.
-
Filtration: Filter the mixture through a syringe filter (e.g., 0.22 µm PTFE) to remove the palladium catalyst.
-
Solvent Evaporation: Evaporate the solvent under a gentle stream of nitrogen.
-
Labile Tritium Exchange: Re-dissolve the crude product in methanol and evaporate the solvent. Repeat this process 3-5 times to ensure the removal of labile, non-covalently bound tritium.
Workflow Diagram: Tritium Labeling
Caption: Workflow for [³H]-(2-Chloro-3-fluorophenyl)methanesulfonamide synthesis.
Strategy 2: Carbon-14 ([¹⁴C]) Labeling of (2-Chloro-3-fluorophenyl)methanesulfonamide
A de novo synthesis is required for Carbon-14 labeling, starting with a simple, commercially available [¹⁴C]-labeled building block. A plausible route would involve the synthesis of [¹⁴C]methanesulfonyl chloride, which can then be reacted with the corresponding amine precursor.
Causality Behind Experimental Choices
-
Precursor Selection: [¹⁴C]Sodium thiocyanate is a readily available starting material for the synthesis of [¹⁴C]methanethiol, a key intermediate.
-
Reaction Conditions: The conversion of the amine to the sulfonamide is a standard organic transformation. The use of a non-nucleophilic base like triethylamine is crucial to prevent side reactions.
-
Labeling Position: Placing the ¹⁴C label on the methanesulfonyl group ensures metabolic stability, as this group is generally less susceptible to metabolic cleavage compared to the aromatic ring.
Experimental Protocol: [¹⁴C]-(2-Chloro-3-fluorophenyl)methanesulfonamide Synthesis
Part A: Synthesis of [¹⁴C]Methanesulfonyl Chloride
-
[¹⁴C]Methanethiol Synthesis: React [¹⁴C]sodium thiocyanate with a suitable methylating agent (e.g., methyl iodide) followed by reduction to yield [¹⁴C]methanethiol. This is a specialized procedure requiring careful handling of the volatile and odorous product.
-
Oxidation and Chlorination: Bubble the generated [¹⁴C]methanethiol through an oxidative chlorination mixture (e.g., chlorine in aqueous HCl) to form [¹⁴C]methanesulfonyl chloride.
Part B: Synthesis of the Amine Precursor (2-Chloro-3-fluoro)aniline
This precursor can be synthesized from commercially available starting materials through standard aromatic chemistry (e.g., nitration, reduction of a suitable substituted benzene).
Part C: Coupling Reaction
Materials:
| Material | Supplier | Grade |
| [¹⁴C]Methanesulfonyl Chloride | Synthesized in Part A | - |
| (2-Chloro-3-fluoro)aniline | Synthesized in Part B | >98% Purity |
| Triethylamine | Sigma-Aldrich | Anhydrous |
| Dichloromethane (DCM) | Sigma-Aldrich | Anhydrous |
Procedure:
-
Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., Argon), dissolve (2-Chloro-3-fluoro)aniline (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Addition of [¹⁴C]Methanesulfonyl Chloride: Cool the solution to 0 °C. Slowly add a solution of [¹⁴C]methanesulfonyl chloride (1.1 equivalents) in anhydrous DCM.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by radio-TLC.[6]
-
Work-up: Quench the reaction with water. Separate the organic layer, wash with dilute HCl, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous sodium sulfate.
-
Concentration: Filter and concentrate the organic layer under reduced pressure to obtain the crude [¹⁴C]-(2-Chloro-3-fluorophenyl)methanesulfonamide.
Workflow Diagram: Carbon-14 Labeling
Caption: Workflow for [¹⁴C]-(2-Chloro-3-fluorophenyl)methanesulfonamide synthesis.
Purification and Quality Control
Purification is a critical step to ensure the radiochemical purity of the final product, which is essential for obtaining reliable and reproducible data in biological studies.[7]
Purification by High-Performance Liquid Chromatography (HPLC)
Radio-HPLC is the gold standard for the purification and analysis of radiolabeled compounds.[7][8]
Typical HPLC Conditions:
| Parameter | Condition |
| Column | Reverse-phase C18 (e.g., 250 x 10 mm, 5 µm) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Flow Rate | 4-5 mL/min (semi-preparative) |
| Detection | UV (at a suitable wavelength, e.g., 254 nm) and in-line radioactivity detector |
Procedure:
-
Dissolve the crude radiolabeled product in a minimal amount of the initial mobile phase.
-
Inject the solution onto the semi-preparative HPLC system.
-
Collect fractions corresponding to the product peak as determined by both UV and radioactivity detectors.
-
Combine the pure fractions and evaporate the solvent.
-
Re-dissolve the final product in a suitable formulation buffer (e.g., saline with a small percentage of ethanol).
Quality Control Analysis
The final product must be rigorously analyzed to determine its identity, purity, and specific activity.
1. Radiochemical Purity by Analytical Radio-HPLC:
-
Inject an aliquot of the final product onto an analytical HPLC system (e.g., C18 column, 250 x 4.6 mm, 5 µm) with a suitable gradient.
-
The radiochemical purity is calculated as the percentage of the total radioactivity that co-elutes with the non-labeled standard. A purity of >98% is typically required.[9]
2. Radiochemical Purity by Radio-Thin Layer Chromatography (Radio-TLC):
-
Radio-TLC is a simpler and faster method for assessing radiochemical purity.[6][10]
-
Spot a small amount of the final product on a silica gel TLC plate.
-
Develop the plate in an appropriate solvent system (e.g., ethyl acetate/hexanes).
-
Analyze the plate using a radio-TLC scanner to determine the distribution of radioactivity.[11] The radiochemical purity is the percentage of radioactivity at the Rf value corresponding to the product.
3. Specific Activity Determination:
-
Specific activity is a measure of the amount of radioactivity per unit mass of the compound (e.g., Ci/mmol or Bq/mol).[12]
-
It is determined by quantifying the mass of the compound in a sample of known radioactivity.
-
This is typically achieved by generating a standard curve of UV absorbance versus concentration using a non-labeled standard on an analytical HPLC system. The mass of the radiolabeled compound in a purified fraction can then be determined from its UV absorbance, and the radioactivity is measured using a calibrated dose calibrator.
Safety Considerations
All work with radioactive materials must be conducted in designated laboratories by trained personnel, following all institutional and regulatory guidelines for radiation safety. This includes the use of appropriate personal protective equipment (PPE), shielding, and contamination monitoring.
Conclusion
This application note provides a comprehensive framework for the development of a robust protocol for the radiolabeling of (2-Chloro-3-fluorophenyl)methanesulfonamide with either Tritium or Carbon-14. The choice of isotope and labeling strategy will depend on the intended biological application. Rigorous purification and quality control are paramount to ensure the integrity of the final radiolabeled compound and the validity of subsequent experimental data.
References
-
Mescal, S. et al. (2019). Distribution of tritium atoms in chlorobenzene, nitrobenzene, and anisole, labeled by contact with H/sup 3/ gas. OSTI.GOV. Available at: [Link]
-
van Dam, M. et al. (2019). HIGH-THROUGHPUT RADIO-TLC ANALYSIS. UCLA Technology Development Group. Available at: [Link]
-
Moravek, Inc. (n.d.). The Importance of Purification for Radiolabeled Compounds. Moravek. Available at: [Link]
-
Mock, B.H. et al. (2005). Automated measurement of specific activity of radiolabeled ligands during synthesis. ResearchGate. Available at: [Link]
-
Garnett, J.L., Henderson, L., & Sollich, W.A. (n.d.). The Synthesis of Tritium-Labelled Aromatic Compounds by Platinum-catalyzed Exchange with Tritium Oxide. INIS-IAEA. Available at: [Link]
-
Tweddle, D.A. et al. (2023). Detrimental impact of aqueous mobile phases on 18F-labelled radiopharmaceutical analysis via radio-TLC. Analytical Methods. Available at: [Link]
-
de Zanger, N. et al. (2021). Radiolabeling and quality control of therapeutic radiopharmaceuticals: optimization, clinical implementation and comparison of radio-TLC/HPLC analysis, demonstrated by [Lu]Lu-PSMA. ResearchGate. Available at: [Link]
-
Chattah, A.K. et al. (2020). A rapid and systematic approach for the optimization of radio-TLC resolution. PMC. Available at: [Link]
-
LabLogic. (2024). Cut and Count vs. radio-TLC scanners. LabLogic. Available at: [Link]
-
Chen, K. et al. (2022). Fluorine-18: Radiochemistry and Target-Specific PET Molecular Probes Design. PMC. Available at: [Link]
-
Long, M.A., Garnett, J.L., & Williams, P.G. (1984). Deuterium and tritium labelling of aromatic hydrocarbons by zeolite-catalysed exchange with perdeuteriobenzene, tritiated benzene, and [p-3H]toluene. Journal of the Chemical Society, Perkin Transactions 2. Available at: [Link]
-
Gouverneur, V. et al. (2015). 18F-Labeling of Aryl-SCF3, -OCF3 and -OCHF2 with [18F]Fluoride. Angewandte Chemie International Edition. Available at: [Link]
-
El-Azony, K.M. (n.d.). Comparative Studies on the Radiolabeling and Chromatographic Purification of Some Medically Important Compounds. INIS-IAEA. Available at: [Link]
-
Elmore, C.S. (2016). Pipeline Impact of Radiolabeled Compounds in Drug Discovery and Development. PMC. Available at: [Link]
-
Audisio, D. et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. JACS Au. Available at: [Link]
-
Taylor, M. et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. PMC. Available at: [Link]
-
van Dam, M. et al. (2022). Rapid Purification and Formulation of Radiopharmaceuticals via Thin-Layer Chromatography. PMC. Available at: [Link]
-
Open MedScience. (2024). Revolutionising Drug Research: Tritium Radiolabelling of APIs. Open MedScience. Available at: [Link]
-
Wikipedia. (n.d.). Specific activity. Wikipedia. Available at: [Link]
-
Heys, J.R. et al. (2022). Recent Developments for the Deuterium and Tritium Labeling of Organic Molecules. Chemical Reviews. Available at: [Link]
-
Taylor, M. et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. ACS Publications. Available at: [Link]
-
de Sanctis, V. et al. (2022). Development and Validation of an Analytical HPLC Method to Assess Chemical and Radiochemical Purity of [68Ga]Ga-NODAGA-Exendin-4. MDPI. Available at: [Link]
-
Sidorov, G.V. et al. (n.d.). Determination of specific activity of tritium labelled compounds by gas-liquid radiochromatography and liquid radiochromatography. INIS-IAEA. Available at: [Link]
-
Moravek, Inc. (n.d.). How Does Radiolabeling Measure Enzyme Activity?. Moravek. Available at: [Link]
-
Mossine, A.V. et al. (2023). C–H Labeling with [18F]Fluoride: An Emerging Methodology in Radiochemistry. ACS Publications. Available at: [Link]
-
Ermert, J. et al. (n.d.). Validation of analytical HPLC with post-column injection as a method for rapid and precise quantification of radiochemical yield. Forschungszentrum Jülich. Available at: [Link]
-
De Vos, F. et al. (2014). Preclinical evaluation of carbon-11 and fluorine-18 sulfonamide derivatives for in vivo radiolabeling of erythrocytes. PMC. Available at: [Link]
-
Audisio, D. et al. (2022). Late-Stage Carbon-14 Labeling and Isotope Exchange: Emerging Opportunities and Future Challenges. ResearchGate. Available at: [Link]
-
Selcia. (n.d.). Carbon 14 Isotope Radiolabeling. Selcia. Available at: [Link]
-
Moravek, Inc. (2018). C14 Radiolabeling: What You Need to Know. Moravek. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for (2-Chloro-3-fluorophenyl)methanesulfonamide
Introduction
Welcome to the technical support guide for the synthesis of (2-Chloro-3-fluorophenyl)methanesulfonamide. This molecule is a key structural motif and potential intermediate in the development of various pharmaceutical agents. Its synthesis, typically involving the reaction of (2-chloro-3-fluorophenyl)methanamine with methanesulfonyl chloride, is a foundational sulfonamide formation reaction. However, achieving high yield, purity, and reproducibility can be challenging.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into optimizing reaction conditions, troubleshooting common issues, and ensuring the integrity of your synthesis. The content is structured in a practical question-and-answer format to directly address the challenges you may encounter at the bench.
Section 1: Synthesis Overview and Core Principles
The most common and direct route to (2-Chloro-3-fluorophenyl)methanesulfonamide involves the nucleophilic attack of (2-chloro-3-fluorophenyl)methanamine on the electrophilic sulfur atom of methanesulfonyl chloride. A base is required to neutralize the hydrochloric acid (HCl) generated during the reaction.
General Reaction Scheme:
(Image: Synthesis of (2-Chloro-3-fluorophenyl)methanesulfonamide from (2-chloro-3-fluorophenyl)methanamine and methanesulfonyl chloride)
The success of this reaction hinges on a delicate balance of reagent stoichiometry, solvent choice, temperature control, and the exclusion of water.
Caption: A typical experimental workflow for sulfonamide synthesis.
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the fundamental reaction mechanism?
The reaction proceeds via a nucleophilic substitution at the sulfonyl sulfur. The lone pair of electrons on the nitrogen atom of the primary amine attacks the electrophilic sulfur atom of methanesulfonyl chloride. This forms a tetrahedral intermediate. Subsequently, the chloride ion is eliminated, and the added base removes the proton from the nitrogen atom to yield the neutral sulfonamide product and the corresponding ammonium salt.
Q2: Why is a base essential, and what are the best choices?
A base is critical for two reasons:
-
To Neutralize HCl: The reaction generates one equivalent of HCl. Without a base, the HCl would protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
-
To Facilitate the Final Step: The base assists in the deprotonation of the intermediate to form the final product.
Common choices include tertiary amines like triethylamine (TEA) or pyridine . Pyridine is often used as both a base and a solvent. For sensitive substrates, a non-nucleophilic, hindered base like diisopropylethylamine (DIPEA) can be beneficial. Inorganic bases like potassium carbonate can be used in some solvent systems but may lead to heterogeneity issues. The most prevalent method involves using a base like pyridine or triethylamine to neutralize the generated HCl.[1]
Q3: What are the primary side reactions I should anticipate?
The two most common side reactions are:
-
Hydrolysis of Methanesulfonyl Chloride: Methanesulfonyl chloride is highly sensitive to moisture. Any water present in the reaction will hydrolyze it to methanesulfonic acid, which is unreactive towards the amine and consumes the sulfonylating agent.[1] This is a major cause of low yield.
-
Di-sulfonylation: Since the primary amine starting material has two N-H bonds, it is possible for a second sulfonylation to occur at the product nitrogen, forming a di-sulfonylated byproduct. This is more likely if an excess of methanesulfonyl chloride is used or if the reaction is run at elevated temperatures for an extended period.[1]
Q4: What analytical techniques are best for monitoring the reaction and characterizing the product?
-
Reaction Monitoring: Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative tracking of the consumption of the starting amine. For more precise, quantitative analysis, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the preferred methods.[1]
-
Product Characterization: The structure and purity of the final product should be confirmed using a combination of spectroscopic methods, including ¹H NMR , ¹³C NMR , and Mass Spectrometry (MS) .[2][3] Purity should be quantified using HPLC.
Section 3: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low to No Product Formation | 1. Inactive Methanesulfonyl Chloride: The reagent may have hydrolyzed due to improper storage or exposure to moisture.[1]2. Protonated Amine: Insufficient or weak base failed to neutralize the generated HCl.3. Low Reactivity: The electron-withdrawing effects of the chloro- and fluoro- groups may slightly reduce the nucleophilicity of the amine. | 1. Use a fresh bottle or a newly opened ampule of methanesulfonyl chloride.2. Ensure at least 1.1-1.2 equivalents of a suitable base (e.g., triethylamine, pyridine) are used.3. Consider switching to a more polar aprotic solvent like DMF to enhance reaction rates. A slight increase in temperature (e.g., to room temperature or 40 °C) can also help, but must be monitored carefully to avoid side reactions. |
| Significant Amount of a Polar Byproduct (Likely Methanesulfonic Acid) | Water in the Reaction Mixture: Presence of water from solvents, glassware, or the atmosphere led to hydrolysis of the sulfonyl chloride.[1] | 1. Use anhydrous solvents and ensure all glassware is flame-dried or oven-dried before use.2. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture ingress. |
| Presence of a Second, Less Polar Spot on TLC (Likely Di-sulfonylation) | 1. Excess Methanesulfonyl Chloride: Using a significant excess of the sulfonylating agent.2. High Reaction Temperature or Prolonged Time: These conditions can favor the second sulfonylation.[1] | 1. Use a stoichiometry of approximately 1:1 or a very slight excess (1.05 eq) of methanesulfonyl chloride to the amine.2. Perform the reaction at a lower temperature (e.g., 0 °C) and monitor closely by TLC, quenching the reaction as soon as the starting amine is consumed. |
| Product "Oils Out" During Recrystallization | The boiling point of the solvent is higher than the melting point of the product, or the solution is too supersaturated.[4] | 1. Immediate Fix: Add a small amount of hot solvent to redissolve the oil, then cool very slowly. Scratch the inside of the flask with a glass rod to induce nucleation.[4]2. Long-Term Fix: Switch to a lower-boiling point solvent or use a co-solvent system (e.g., ethyl acetate/hexanes) where the product has high solubility in one solvent when hot and low solubility in the mixture when cold. |
| Low Yield of Crystals After Purification | The product has significant solubility in the chosen recrystallization solvent even at low temperatures. | 1. Reduce the amount of solvent used for recrystallization to the absolute minimum required to dissolve the compound at boiling.2. Cool the solution for a longer period at a lower temperature (e.g., in a -20 °C freezer if the solvent allows).3. Consider changing to a solvent system where the product is less soluble. |
Section 4: Experimental Protocols & Data
Protocol 1: General Procedure for Synthesis
This is a representative protocol and may require optimization.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under a nitrogen or argon atmosphere.
-
Reagent Addition: To the flask, add (2-chloro-3-fluorophenyl)methanamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M). Add triethylamine (1.2 eq) via syringe.
-
Cooling: Cool the stirred solution to 0 °C using an ice-water bath.
-
Sulfonylation: In a separate, dry vial, prepare a solution of methanesulfonyl chloride (1.05 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled amine mixture over 15-20 minutes. Ensure the internal temperature remains below 5 °C.[2]
-
Reaction: Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 3-5 hours.
-
Monitoring: Monitor the disappearance of the starting amine using TLC (e.g., with a 3:7 ethyl acetate/hexanes mobile phase).
Protocol 2: Workup and Purification (Recrystallization)
-
Quench: Once the reaction is complete, cool the mixture back to 0 °C and slowly quench by adding 1 M HCl (aq).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with DCM.
-
Wash: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and finally, brine.[5]
-
Drying & Concentration: Dry the organic layer over anhydrous sodium or magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.
-
Recrystallization: Dissolve the crude solid in a minimal amount of a hot solvent (e.g., isopropanol or an ethyl acetate/hexanes mixture). Allow the solution to cool slowly to room temperature, then place it in an ice bath or freezer to maximize crystal formation. Collect the purified crystals by vacuum filtration.
Table 1: Selection of Solvents and Bases
| Reagent Type | Example | Key Properties | Rationale & Considerations |
| Solvent | Dichloromethane (DCM) | Aprotic, inert, low boiling point (40 °C) | Standard choice. Good solubility for reactants, easy to remove. Must be anhydrous. |
| Tetrahydrofuran (THF) | Aprotic, polar, boiling point (66 °C) | Good alternative to DCM. Can form peroxides; use freshly distilled or inhibitor-free. | |
| Acetonitrile (MeCN) | Polar aprotic, boiling point (82 °C) | Can be useful for less reactive substrates to increase reaction rate.[6] | |
| Base | Triethylamine (TEA) | Tertiary amine, pKa of conjugate acid ~10.7 | Common, inexpensive, and effective. The resulting triethylammonium chloride salt is often insoluble in DCM and can be filtered off. |
| Pyridine | Aromatic amine, pKa of conjugate acid ~5.2 | Weaker base than TEA. Can also serve as the solvent. Can be harder to remove during workup due to its higher boiling point. | |
| DIPEA (Hünig's base) | Hindered tertiary amine, pKa of conjugate acid ~10.7 | Non-nucleophilic. Useful if side reactions with the base are a concern. More expensive. |
Section 5: Visualizing the Troubleshooting Process
A logical approach is key when a reaction does not proceed as expected. The following diagram outlines a decision-making workflow for troubleshooting common issues.
Caption: A logical workflow for troubleshooting sulfonamide synthesis.
References
-
Slideshare. (n.d.). Analysis of sulfonamides | PPTX. Retrieved from [Link]
- Meyer, E. (1957). Sulfonamide purification process. U.S. Patent No. 2,777,844. Washington, DC: U.S. Patent and Trademark Office.
-
Sathyamoorthi, S., et al. (2024). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. Journal of Organic Chemistry. Retrieved from [Link]
-
Picmonic. (n.d.). Sulfonamides Side Effects. Retrieved from [Link]
-
MSD Manual Professional Edition. (n.d.). Sulfonamides. Retrieved from [Link]
-
Sathyamoorthi, S., et al. (2024). Exploration of One-Pot, Tandem Sulfamoylation and Aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Heterocycles. ChemRxiv. Retrieved from [Link]
-
Sathyamoorthi, S., et al. (2024). Exploration of One-Pot, Tandem Sulfamoylation and aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. PubMed. Retrieved from [Link]
-
Food Safety and Inspection Service. (2009). Determination and Confirmation of Sulfonamides. Retrieved from [Link]
-
Taylor, L. T., & Chang, C. (1995). Method Development for the Separation of Sulfonamides by Supercritical Fluid Chromatography. Journal of Chromatographic Science, 33(4), 183-188. Retrieved from [Link]
-
Drugs.com. (2023). List of Sulfonamides + Uses, Types & Side Effects. Retrieved from [Link]
-
Safe Therapeutics. (2024). Sulfonamides in Ophthalmology: Understanding Adverse Reactions. Retrieved from [Link]
-
Sathyamoorthi, S., et al. (2024). Exploration of One-Pot, Tandem Sulfamoylation and aza-Michael Cyclization Reactions for the Syntheses of Oxathiazinane Dioxide Heterocycles. ACS Publications. Retrieved from [Link]
-
Nazir, R., et al. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 11(49), 30694-30711. Retrieved from [Link]
-
LabRulez LCMS. (n.d.). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. Retrieved from [Link]
-
Yang, W., et al. (2011). Investigation into adsorption mechanisms of sulfonamides onto porous adsorbents. Journal of Colloid and Interface Science, 362(2), 482-488. Retrieved from [Link]
-
Pule, B. O., Mmualefe, L. C., & Torto, N. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. Retrieved from [Link]
-
Khan, K. M., et al. (2014). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International. Retrieved from [Link]
-
Beno, B. R., & Ye, H. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery: Volume 2. Royal Society of Chemistry. Retrieved from [Link]
-
Quora. (2023). What is the method of analysis of sulphonamides? Retrieved from [Link]
-
Reddit. (2015). Synthesis of a Sulfonamide, why is this step necessary? Retrieved from [Link]
-
Zocher, F., et al. (2022). Modular Two-Step Route to Sulfondiimidamides. Organic Letters, 24(26), 4786-4791. Retrieved from [Link]
-
Li, Y., et al. (2018). On-line analysis of sulfonamides in pharmaceutical wastewater based on magnetic molecularly imprinted polymer extraction and near infrared spectroscopy. Analytical Methods, 10(1), 73-79. Retrieved from [Link]
-
Santos, M. A. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 17(2), 241. Retrieved from [Link]
-
Rudolph, J., et al. (2018). methanone: structural characterization of a side product in benzothiazinone synthesis. Acta Crystallographica Section E: Crystallographic Communications, 74(Pt 1), 69-73. Retrieved from [Link]
-
Comins, D. L., et al. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 74, 77. Retrieved from [Link]
-
University of the Free State. (n.d.). Synthesis of fluorinated benzophenones and phenylcoumarins. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
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(2-Chloro-3-fluorophenyl)methanesulfonamide scale-up synthesis problems
Technical Support Guide: Scale-Up Synthesis of (2-Chloro-3-fluorophenyl)methanesulfonamide
Structural Clarification & Scope
Before proceeding, confirm the target structure. A common error in this synthesis is confusing the benzylic sulfonamide with the aniline derivative.
-
Target Molecule: (2-Chloro-3-fluorophenyl)methanesulfonamide
-
Formula:
-
Structure: The sulfonamide group (
) is attached to the methylene carbon, not directly to the phenyl ring. -
Precursor: 2-Chloro-3-fluorobenzyl chloride (or bromide).
-
-
NOT:
-(2-Chloro-3-fluorophenyl)methanesulfonamide (which is derived from the aniline).
Process Overview & Logic
The scale-up of this molecule generally follows the Strecker Sulfite Alkylation route. While direct chlorosulfonation is common for simple aromatics, the deactivated nature of the 2-chloro-3-fluoro ring and the requirement for benzylic substitution makes the sulfite route the industry standard for reliability.
Synthetic Pathway (DOT Visualization)
Caption: Figure 1. Standard 3-step synthetic workflow for benzylic sulfonamides, highlighting critical divergence points for side reactions.
Phase 1: Sulfonate Salt Formation (The Strecker Step)
The Reaction:
Q1: Why is my yield low (<50%) and the product contaminated with a water-insoluble solid?
Diagnosis: You are likely forming the symmetric sulfone byproduct (
-
Stoichiometry: Increase Sodium Sulfite (
) to 1.5 – 2.0 equivalents . A high concentration of sulfite ensures it statistically outcompetes the sulfonate product for the benzyl chloride. -
Dilution: Run the reaction more dilute than standard (approx. 5–8 volumes of water). High concentration favors the bimolecular reaction between product and starting material.
-
Order of Addition: Do not add the sulfite to the benzyl chloride. Add the benzyl chloride slowly to a saturated, stirring solution of sulfite. This keeps the benzyl chloride concentration low relative to the sulfite.
Q2: The reaction is extremely slow. Is it the substituents?
Diagnosis: Yes. The 2-Chloro substituent provides significant steric hindrance to the methylene site (ortho-effect). Scale-Up Solution:
-
Catalysis: Add a Phase Transfer Catalyst (PTC) such as TBAB (Tetrabutylammonium bromide) at 1-2 mol%. This helps shuttle the sulfite anion into the organic phase (if running biphasic) or improves interfacial contact.
-
Solvent System: Switch from pure water to a Water/Ethanol (3:1) reflux. The solubility of the 2-chloro-3-fluorobenzyl chloride is poor in pure water; ethanol increases the reaction rate significantly.
Phase 2: Sulfonyl Chloride Generation (Critical Control Point)
The Reaction:
Q3: Upon scale-up, the reaction mixture foamed violently and the isolated yield dropped. What happened?
Diagnosis: Thermal Desulfonylation.
Benzylic sulfonyl chlorides are thermally unstable, particularly with electron-withdrawing ortho-substituents (like the 2-Cl). They can extrude
-
Temperature Limit: Never exceed 35°C during this step.
-
Reagent Switch: Instead of solid
(which creates local hot spots), use with catalytic DMF (Vilsmeier-Haack type conditions) or thionyl chloride ( ) with catalytic DMF.-
Note:
is often less effective for sulfonates than , but safer. If using , dilute it in dry DCM or Toluene and add it at 0°C.
-
-
Quench Protocol: Quench onto ice strictly. Do not allow the quench to warm up.
Q4: The solid sulfonyl chloride turns into an oil/gum during filtration. How do I handle this?
Diagnosis: Melting point depression due to impurities (
-
Solvent Swap: Do not try to isolate the dry solid sulfonyl chloride if it is unstable. Extract the sulfonyl chloride into DCM (Dichloromethane) or THF , wash with cold water, dry (MgSO4), and telescope the solution directly into the next step (Amidation).
-
Why? Isolating unstable intermediates on a kilo-scale is a safety hazard (SO2 pressure buildup).
Phase 3: Amidation (Sulfonamide Formation)
The Reaction:
Q5: We are seeing a major impurity (10-15%) that looks like the hydrolyzed sulfonic acid.
Diagnosis: Competition between Hydrolysis (
-
Anhydrous Route: If you telescoped in DCM/THF (from Phase 2), bubble anhydrous Ammonia gas or add a solution of NH3 in Methanol (7N) . Avoid aqueous ammonium hydroxide if hydrolysis is a problem.
-
Schotten-Baumann (Alternative): If you must use aqueous ammonia, use a biphasic system (DCM/Water) with vigorous stirring. The organic-soluble sulfonyl chloride is protected from the aqueous base until the interface, where the highly nucleophilic ammonia reacts faster than water.
Q6: How do we remove the inorganic salts efficiently without losing product?
Diagnosis: The product is likely an amphoteric sulfonamide (weakly acidic NH2), but usually behaves as a neutral organic here. Scale-Up Solution:
-
Acid Wash: After the reaction, wash the organic layer with 1N HCl . This removes excess ammonia and solubilizes the ammonium salts.
-
Crystallization: The final product usually crystallizes well from IPA (Isopropyl Alcohol) or Ethanol/Water .
-
Protocol: Dissolve crude in hot Ethanol, add water until turbid, cool slowly to 4°C.
-
Data Summary & Safety
Comparative Reagent Guide
| Parameter | Reagent A (Standard) | Reagent B (Alternative) | Recommendation for Scale-Up |
| Step 1 Reagent | Sodium Sulfite ( | Sodium Bisulfite ( | Sulfite (Better nucleophilicity at neutral pH). |
| Step 2 Reagent | |||
| Step 3 Solvent | Aqueous |
Critical Safety Hazards
-
Benzyl Chloride Potency: 2-Chloro-3-fluorobenzyl chloride is a potent lachrymator and alkylating agent. Handle only in a laminar flow hood. Destroys gloves; use double-gloving (Nitrile/Laminate).
-
SO2 Evolution: The chlorination step generates massive amounts of
gas if decomposition occurs. Reactors must have appropriately sized scrubbers (NaOH traps). -
Exotherm Control: The reaction of
with sodium sulfonate is highly exothermic. On a >100g scale, active cooling (jacketed reactor) is mandatory.
References
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
-
Organic Syntheses. (1954). Sodium p-Toluenesulfinate. Org. Synth. 1954, 34, 91. Link
-
King, J. F., et al. (1993). Mechanism of hydrolysis of sulfonyl chlorides. Journal of the American Chemical Society, 115(20), 9109-9119. (Mechanistic insight into sulfonyl chloride instability). Link
-
Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.[1] (Nucleophilic substitution at benzylic carbons).[2]
-
Scientific Update. (2024). Common Scale-up Problems in Sulfonamide Synthesis. (General industry guidelines for sulfonyl chloride handling). Link
(Note: While specific literature on the "2-Chloro-3-fluoro" derivative is proprietary or sparse, the chemical behavior is extrapolated from the well-documented chemistry of ortho-substituted benzyl sulfonamides.)
Sources
Technical Support Center: Optimizing Purity in (2-Chloro-3-fluorophenyl)methanesulfonamide Synthesis
Introduction: Welcome to the technical support center for the synthesis of (2-Chloro-3-fluorophenyl)methanesulfonamide. This molecule is a key intermediate in the development of various therapeutic agents. Achieving high purity is critical for downstream applications, ensuring safety and efficacy in final drug products. This guide provides in-depth troubleshooting advice and answers to frequently asked questions, drawing from established chemical principles and extensive laboratory experience. Our goal is to empower researchers to proactively identify, control, and eliminate impurities during the manufacturing process.
The primary route to this compound involves the reaction of (2-Chloro-3-fluorophenyl)methanamine with methanesulfonyl chloride (MsCl). While straightforward in principle, this reaction is sensitive to several factors that can lead to the formation of significant impurities. This document will address these challenges in a practical, question-and-answer format.
Troubleshooting Guide: From Diagnosis to Solution
This section addresses specific issues observed during synthesis, providing probable causes and actionable solutions.
Q1: My reaction has stalled. Analysis shows a high percentage of unreacted (2-Chloro-3-fluorophenyl)methanamine and low product yield. What went wrong?
Probable Causes & Diagnostic Steps:
-
Degraded Methanesulfonyl Chloride (MsCl): The most common culprit is the hydrolysis of MsCl. MsCl is highly sensitive to moisture and reacts with water to form methanesulfonic acid and HCl, rendering it inactive for the sulfonylation reaction.[1]
-
Diagnosis: Use a fresh bottle of MsCl or one that has been properly stored under inert gas. You can perform a quick quality check by reacting a small amount with a test amine and monitoring by Thin Layer Chromatography (TLC).
-
-
Incorrect Stoichiometry: An insufficient amount of MsCl will naturally lead to incomplete conversion of the starting amine.
-
Diagnosis: Recalculate the molar equivalents of your reagents. It is common practice to use a slight excess of MsCl (e.g., 1.1 to 1.2 equivalents) to drive the reaction to completion.
-
-
Ineffective Base: The base is crucial for scavenging the HCl byproduct. If the base is weak, impure, or sterically hindered in a way that prevents efficient acid-base reaction, the resulting acidic conditions can protonate the starting amine, reducing its nucleophilicity and slowing the reaction.
-
Diagnosis: Ensure the base (e.g., triethylamine, pyridine) is anhydrous and of high purity.
-
Solutions:
-
Ensure Anhydrous Conditions: Dry all glassware in an oven (120°C) overnight and cool under a stream of dry nitrogen or argon. Use anhydrous solvents. Commercial anhydrous solvents are recommended, but they can also be dried using standard laboratory procedures (e.g., distillation over calcium hydride for dichloromethane).
-
Use High-Quality Reagents: Always use a new or properly stored bottle of methanesulfonyl chloride. Store MsCl under an inert atmosphere (N₂ or Ar) and in a desiccator.
-
Optimize Reagent Stoichiometry: Carefully add 1.1 equivalents of MsCl dropwise to the reaction mixture containing the starting amine and at least 1.2 equivalents of a suitable base like triethylamine.
Q2: During aqueous workup, I'm having difficulty with phase separation, and my product is contaminated with an acidic impurity. What is this impurity and how do I remove it?
Probable Cause:
This issue is a direct consequence of MsCl hydrolysis.[1][2] The methanesulfonic acid formed is highly water-soluble and can act as an emulsifier, complicating extractions. Furthermore, any unreacted MsCl will rapidly hydrolyze during the aqueous workup, exacerbating the problem.
Solutions:
-
Prevention (Best Approach): The most effective solution is to prevent the formation of methanesulfonic acid in the first place by rigorously excluding moisture from the reaction, as detailed in Q1.
-
Improved Workup Protocol: An acidic impurity requires a basic wash for removal.
-
After the reaction is complete, perform a series of aqueous washes on the organic layer.
-
Step 1: Water Wash: To remove the bulk of the amine-HCl salt.
-
Step 2: Saturated Sodium Bicarbonate (NaHCO₃) Wash: This is critical. It will neutralize the methanesulfonic acid and any excess HCl, converting them into their respective sodium salts, which are readily extracted into the aqueous layer.
-
Step 3: Brine (Saturated NaCl) Wash: To break any emulsions and remove residual water from the organic layer before drying.
-
Q3: My final product is contaminated with a high molecular weight impurity that is difficult to separate by chromatography. What could it be?
Probable Cause:
The most likely high molecular weight impurity is N,N-bis((2-chloro-3-fluorophenyl)methyl)methanesulfonamide. This arises from the formation of a secondary amine, bis((2-chloro-3-fluorophenyl)methyl)amine, as a byproduct, which then reacts with methanesulfonyl chloride. The formation of this secondary amine can occur if there are impurities in the starting amine or under certain reaction conditions.
Solutions:
-
Control Reaction Temperature: Maintain a low temperature (0°C to room temperature) during the addition of MsCl. Exothermic reactions can promote side-product formation.
-
Slow Reagent Addition: Add the methanesulfonyl chloride solution dropwise over a prolonged period (e.g., 30-60 minutes). This keeps the instantaneous concentration of the electrophile low, favoring the desired reaction with the primary amine over side reactions.
-
Purify the Starting Amine: Ensure the (2-Chloro-3-fluorophenyl)methanamine is of high purity before starting the reaction. Distillation or chromatographic purification of the starting material may be necessary.
Frequently Asked Questions (FAQs)
Q1: What is the optimal base and solvent combination for this synthesis? A non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is ideal. Pyridine can also be used. These bases are effective at scavenging HCl without competing with the primary amine as a nucleophile. The most common and effective solvent is dichloromethane (DCM) due to its inertness and ability to dissolve both the starting materials and the product. Other aprotic solvents like tetrahydrofuran (THF) or acetonitrile can also be used.
Q2: How can I effectively monitor the reaction's progress? Thin Layer Chromatography (TLC) is a simple and effective method. Use a mobile phase like 30% ethyl acetate in hexanes. The starting amine will have a lower Rf value (more polar) than the final sulfonamide product. Staining with potassium permanganate can help visualize the spots. For more precise monitoring, especially in a process development setting, High-Performance Liquid Chromatography (HPLC) or LC-MS is recommended.[3]
Q3: What purification techniques are most effective for the final product? For laboratory scale, flash column chromatography on silica gel is typically very effective at removing baseline impurities and any unreacted starting material. For larger scales, recrystallization is the preferred method for achieving high purity. A solvent system such as ethyl acetate/hexanes or isopropanol/water can be explored to find optimal crystallization conditions.[4]
Q4: My final product has a slight yellow tint. Is this a concern and can it be removed? A yellow tint can indicate the presence of minor, often colored, impurities or degradation products. While it may not always impact the performance in subsequent steps, achieving a white to off-white solid is a good indicator of high purity. This coloration can often be removed by a charcoal treatment during recrystallization or by careful column chromatography.
Experimental Protocols & Data
Diagram 1: Synthesis Pathway and Key Impurity Formation
Caption: Reaction scheme for sulfonamide synthesis and major impurity pathways.
Table 1: Recommended Reaction and Purification Parameters
| Parameter | Recommendation | Rationale |
| Reagents | ||
| Starting Amine | 1.0 equivalent | Limiting reagent. |
| Methanesulfonyl Chloride | 1.1 - 1.2 equivalents | Ensures complete conversion of the amine. |
| Base (Triethylamine) | 1.2 - 1.5 equivalents | Effectively neutralizes the HCl byproduct. |
| Conditions | ||
| Solvent | Anhydrous Dichloromethane (DCM) | Good solubility for reactants and product; inert. |
| Temperature | 0°C during MsCl addition, then warm to Room Temperature (20-25°C) | Controls exotherm and minimizes side reactions. |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents hydrolysis of methanesulfonyl chloride.[1] |
| Workup | ||
| Washes | 1. H₂O, 2. Sat. NaHCO₃, 3. Brine | Systematically removes salts and acidic impurities. |
| Purification | ||
| Primary Method | Recrystallization (e.g., from Isopropanol/Water or Ethyl Acetate/Hexanes) | Highly effective for removing impurities on a larger scale.[4] |
| Alternative Method | Flash Column Chromatography (Silica Gel) | Useful for small-scale purification and isolating unknown byproducts. |
Protocol 1: Standard Laboratory Synthesis
-
Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (2-Chloro-3-fluorophenyl)methanamine (1.0 eq) and anhydrous dichloromethane (DCM, approx. 0.2 M concentration).
-
Cooling & Base Addition: Cool the solution to 0°C in an ice bath. Add triethylamine (1.2 eq) via syringe.
-
Sulfonylation: Prepare a solution of methanesulfonyl chloride (1.1 eq) in a small amount of anhydrous DCM. Add this solution dropwise to the cooled reaction mixture over 30 minutes, ensuring the internal temperature does not rise above 5°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours, or until TLC/HPLC analysis shows complete consumption of the starting amine.
-
Workup: Dilute the reaction mixture with DCM. Transfer to a separatory funnel and wash sequentially with water, saturated aqueous NaHCO₃, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude solid by recrystallization or flash column chromatography to obtain the final product.
Protocol 2: General HPLC Method for Impurity Profiling
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detector: UV at 254 nm.
-
Injection Volume: 10 µL.
This method should provide good separation between the non-polar product and more polar starting materials or hydrolysis byproducts.[5][6]
Diagram 2: Troubleshooting Workflow
Caption: A decision tree for troubleshooting common synthesis issues.
References
-
HoriazonChemical. Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. HoriazonChemical. Available at: [Link]
-
National Center for Biotechnology Information. (2024). Methanesulfonyl Chloride: Acute Exposure Guideline Levels. In PubChem Compound Summary. Available at: [Link]
-
Robertson, R. E. (1975). Heat capacity of activation for the hydrolysis of methanesulfonyl chloride and benzenesulfonyl chloride in light and heavy water. Canadian Journal of Chemistry, 53(11), 1583-1588. Available at: [Link]
-
King, J. F., & Lee, T. W. S. (1987). Mechanisms of Hydrolysis and Related Nucleophilic Displacement Reactions of Alkanesulfonyl Chlorides. Journal of the American Chemical Society, 109(9), 2712-2718. Available at: [Link]
-
Blacker, A. J., et al. (2009). Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides. Organic Process Research & Development, 13(5), 941-949. Available at: [Link]
-
Kapustíková, I., et al. (2019). Yield, purity, and characteristic impurities of the sulfonamide derivatives with amino acids of various polarities obtained from HPLC-ESI-DAD/QTOF/MS analysis of crude products. ResearchGate. Available at: [Link]
-
Pharmaffiliates. Sulfonamide-impurities. Pharmaffiliates. Available at: [Link]
- U.S. Patent No. 7,842,834 B2. (2010). Process for the synthesis of sulfonyl halides and sulfonamides from sulfonic acid salts. Google Patents.
-
Heller, D. N. (2002). Identification of incurred sulfonamide residues in eggs: Methods for confirmation by liquid chromatography-tandem mass spectrometry and quantitation by liquid chromatography with ultraviolet detection. Journal of Agricultural and Food Chemistry, 50(15), 4174-4181. Available at: [Link]
-
Van Poucke, L. S. G., et al. (1991). A Quantitative Method for the Detection of Sulfonamide Residues in Meat and Milk Samples with a High-Performance Thin-Layer Chromatographic Method. Journal of AOAC International, 74(4), 624-629. Available at: [Link]
-
Cerfontain, H. (2018). Aromatic Sulphonation and Related Reactions. ResearchGate. Available at: [Link]
-
Zhang, H. (n.d.). Sulfonation and Chlorosulfonation Mechanisms. Scribd. Available at: [Link]
-
Pule, B. O., et al. (n.d.). Determination of Sulfonamide Residues in Chicken Muscle by Agilent Bond Elut QuEChERS AOAC Kit and HPLC-FLD. Agilent Technologies. Available at: [Link]
-
LabRulez LCMS. (2023). Analysis of Sulfonamide Drugs in Water Using Agilent Bond Elut HLB Cartridges and LC/MS/MS. LabRulez. Available at: [Link]
-
King, J. F., et al. (1984). Organic sulfur mechanisms. 24. Preparation and reactions of 2-hydroxyethanesulfonyl chloride, the first hydroxyalkanesulfonyl chloride. ResearchGate. Available at: [Link]
-
GlobalSpec. (n.d.). Chapter 9: Miscellaneous Reactions of Chlorosulfonic Acid. GlobalSpec. Available at: [Link]
-
European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations. European Journal of Chemistry. Available at: [Link]
-
Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. BJSTR. Available at: [Link]
-
HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Available at: [Link]
-
Barandika, G., et al. (2019). Selective Late‐Stage Sulfonyl Chloride Formation from Sulfonamides Enabled by Pyry‐BF4. Angewandte Chemie International Edition, 58(40), 14219-14223. Available at: [Link]
- European Patent No. EP1324982B1. (2007). Aromatic sulfonation reactions. Google Patents.
-
Dheyaa, A. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Impactfactor. Available at: [Link]
-
Chemistry Stack Exchange. (2015). What is the mechanism of chlorosulfonation of benzene?. Available at: [Link]
-
Moynihan, H. A., & Horgan, D. E. (2017). Impurity Occurrence and Removal in Crystalline Products from Process Reactions. Organic Process Research & Development, 21(5), 687-706. Available at: [Link]
-
MDPI. (2024). Synthesis of Novel Sulfonamide Derivatives Featuring 1-(Methylsulfonyl)-4-(2,3,4-Trimethoxybenzyl)Piperazine Core Structures. MDPI. Available at: [Link]
-
Rudolph, J. (2015). methanone: structural characterization of a side product in benzothiazinone synthesis. ResearchGate. Available at: [Link]
-
Comins, D. L., et al. (1997). PYRIDINE-DERIVED TRIFLATING REAGENTS: N-(2-PYRIDYL)-TRIFLIMIDE AND N-(5-CHLORO-2-PYRIDYL)TRIFLIMIDE. Organic Syntheses, 74, 77. Available at: [Link]
-
University of Pretoria. (n.d.). Synthesis of fluorinated benzophenones and phenylcoumarins. Available at: [Link]
- World Intellectual Property Organization. (1997). Method for purifying methanesulphonyl chloride. Google Patents.
-
Neliti. (2020). CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available at: [Link]
- Chinese Patent No. CN112645853A. (2021). Preparation method of 2-chloro-3-alkoxymethyl-4-methylsulfonylbenzoic acid. Google Patents.
Sources
Technical Support Center: Crystallization Optimization of (2-Chloro-3-fluorophenyl)methanesulfonamide
Status: Active Ticket ID: CRY-OPT-2CF-MSA Assigned Specialist: Senior Application Scientist, Process Development Last Updated: February 19, 2026
Executive Summary
You are encountering challenges in the crystallization of (2-Chloro-3-fluorophenyl)methanesulfonamide . As a sulfonamide derivative with a halogenated benzyl core, this molecule exhibits classic but difficult behaviors: high conformational flexibility leading to polymorphism and a strong tendency to "oil out" (Liquid-Liquid Phase Separation or LLPS) rather than nucleate directly.
This guide moves beyond basic recipes. It provides a mechanistic troubleshooting framework to stabilize your process, ensuring consistent particle size distribution (PSD) and high purity (>99.5% HPLC).
Module 1: Solvent System Selection
User Question: I am currently using Ethanol/Water, but the yield is inconsistent, and the product often clumps. What is the optimal solvent system?
Technical Response:
While Ethanol/Water is standard, "clumping" suggests uncontrolled nucleation or agglomeration due to a solvent-antisolvent shock. For this specific di-halogenated sulfonamide, the interplay between the polar sulfonamide head (
Recommendation: Switch to an Isopropanol (IPA) / Water system or a Toluene / Heptane system depending on your impurity profile.
Solubility Profile & Selection Matrix
| Solvent System | Role | Mechanism of Action | Best For |
| IPA / Water (70:30) | Primary Recrystallization | Water acts as a strong anti-solvent, forcing the hydrophobic halogenated ring to aggregate. IPA moderates the polarity. | removing polar impurities; General purification. |
| Toluene / Heptane | Polymorph Control | Toluene disrupts | Controlling crystal habit (shape); Preventing solvate formation. |
| Ethyl Acetate / Hexane | Impurity Rejection | Excellent for rejecting regioisomers (e.g., 2-chloro-4-fluoro isomers) which often have different solubility in EtAc. | Final polishing step for HPLC purity. |
Critical Insight: Sulfonamides form strong hydrogen bond dimers. Protic solvents (Alcohols/Water) compete for these H-bonds, often leading to different polymorphs than aprotic solvents (Toluene). If you see different melting points, you have likely switched polymorphs by changing solvents [1].
Module 2: Troubleshooting "Oiling Out" (LLPS)
User Question: Upon cooling, my solution turns cloudy and forms a milky emulsion (oil droplets) before solidifying into a sticky gum. How do I prevent this?
Technical Response: You are experiencing Oiling Out (Liquid-Liquid Phase Separation). This occurs when the metastable zone width (MSZW) is too wide, or the crystallization temperature is higher than the melting point of the solvated oil phase. The system lowers its energy by separating into a solute-rich liquid (oil) rather than a solid crystal [2].[1][2]
The Fix: The "Seeding at Low Supersaturation" Protocol
-
Determine Saturation Point (
): Measure the exact temperature where your solid dissolves completely. -
Apply a Small Sub-cooling: Cool to only
below . -
Seed Addition: Add 0.5 - 1.0 wt% of pure seed crystals. This is non-negotiable. The seeds provide a surface for growth, bypassing the energy barrier that causes oiling.
-
Aging: Hold the temperature constant for 30-60 minutes. Allow the seeds to grow.[3]
-
Slow Cooling: Cool at a rate of
. Fast cooling ( ) will instantly trigger oiling out again.
Visualizing the Oiling Out Decision Tree
Caption: Decision logic for rescuing a batch that has oiled out. The key is reheating and seeding in the metastable zone.
Module 3: Polymorphism & Crystal Habit
User Question: Batch A produced needles, but Batch B produced plates. Batch B filters much faster. How do I consistently get plates?
Technical Response:
Sulfonamides are notorious for conformational polymorphism due to the rotation of the
-
Needles: Often form under high supersaturation (fast cooling) or in hydrogen-bond donating solvents (Water/Ethanol) where growth along one axis is favored.
-
Plates/Prisms: Thermodynamically stable forms, favored by slow growth and lower supersaturation.
Protocol for Consistent "Plates" (Better Filtration):
-
Reduce Supersaturation: Dilute your system by 10-15%.
-
Temperature Cycling:
-
Cool to nucleation.
-
Reheat slightly (dissolve fine needles).
-
Cool again.
-
Mechanism: This "Ostwald Ripening" sacrifices small, kinetic needles to feed the growth of larger, thermodynamic plates [4].
-
Module 4: Process Workflow & Scale-Up
User Question: We are scaling from 10g to 1kg. What parameters are most critical to maintain purity?
Technical Response: At 1kg, heat transfer becomes the limiting factor. The "crash cooling" that worked at 10g will cause massive oiling out and impurity occlusion at 1kg.
Optimized Crystallization Workflow
Caption: Standardized workflow for scaling up (2-Chloro-3-fluorophenyl)methanesulfonamide crystallization.
References
-
BenchChem Technical Support. (2025).[1][3] Crystallinity of Sulfonamide Compounds: Solvent/Anti-solvent Systems & Polymorphism Control. BenchChem. Link
-
Mettler Toledo. (2024). Oiling Out in Crystallization: Mechanisms and Solutions. Link
-
Sainz-Díaz, C. I., et al. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations. Journal of Computer-Aided Molecular Design. Link
-
University of Strathclyde. (2022). Continuous Mixed Suspension–Mixed Product Removal Crystallization of 2-Chloro-N-(4-methylphenyl)propenamide. ACS Omega. Link
Sources
Common pitfalls in handling (2-Chloro-3-fluorophenyl)methanesulfonamide
Welcome to the technical support center for (2-Chloro-3-fluorophenyl)methanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshoot common pitfalls encountered during the handling and use of this compound. My aim is to combine technical accuracy with practical, field-proven insights to ensure the success of your experiments.
Section 1: Hazard Assessment and Safe Handling
Working with any chemical requires a thorough understanding of its potential hazards. While a specific Safety Data Sheet (SDS) for (2-Chloro-3-fluorophenyl)methanesulfonamide may not be readily available, a hazard assessment can be conducted based on its structural components and related compounds.
Question: What are the primary hazards associated with (2-Chloro-3-fluorophenyl)methanesulfonamide and its precursors?
Answer: The primary hazards stem from the reactive functional groups present in the molecule and its common synthetic precursors, such as the corresponding sulfonyl chloride.
-
Corrosivity and Moisture Sensitivity of Precursors: The synthesis of (2-Chloro-3-fluorophenyl)methanesulfonamide likely involves the use of (2-Chloro-3-fluorophenyl)methanesulfonyl chloride. Sulfonyl chlorides are known to be corrosive and moisture-sensitive.[1][2] Contact with moisture can lead to the formation of hydrochloric acid and methanesulfonic acid, which are corrosive and can cause severe skin and eye burns.[2][3]
-
Irritation and Allergic Reactions: Sulfonamides, in general, can be irritating to the skin, eyes, and respiratory system.[4] Some individuals may also develop allergic skin reactions.[2][3]
-
Inhalation and Ingestion Hazards: Inhalation of dust or vapors may cause respiratory irritation.[1][4] Ingestion can be harmful.[2][4]
Recommended Safe Handling Practices:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[1][4]
-
Ventilation: Handle the compound and its precursors in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[2][4]
-
Moisture Control: When working with the sulfonyl chloride precursor, it is crucial to use dry glassware and solvents to prevent decomposition and the release of corrosive byproducts.[1] Store in a dry, cool, and well-ventilated place.[1]
-
Spill and Waste Management: In case of a spill, avoid generating dust.[1] Absorb with an inert material and dispose of it as hazardous waste.[2]
Section 2: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of (2-Chloro-3-fluorophenyl)methanesulfonamide.
Question: What is the typical synthetic route for (2-Chloro-3-fluorophenyl)methanesulfonamide?
Answer: The most common method for synthesizing sulfonamides is the reaction of a sulfonyl chloride with an amine in the presence of a base.[5][6] In this case, (2-Chloro-3-fluorophenyl)methanesulfonyl chloride would be reacted with ammonia or a protected ammonia equivalent.
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// Edges Precursor -> Reaction; Amine -> Reaction; Base -> Reaction; Solvent -> Reaction; Reaction -> Workup; Workup -> Purification; Purification -> Product; }
General synthetic workflow for sulfonamide synthesis.
Question: What are the expected solubility characteristics of (2-Chloro-3-fluorophenyl)methanesulfonamide?
Answer: The solubility of sulfonamides can vary significantly based on their structure. Generally, they are sparingly soluble in water and more soluble in organic solvents. The presence of the polar sulfonamide group can impart some aqueous solubility, while the substituted phenyl ring is lipophilic.
| Solvent | Expected Solubility | Rationale |
| Water | Low | The hydrophobic chloro- and fluoro-substituted phenyl ring will likely limit water solubility. |
| Methanol, Ethanol | Moderate to High | Polar protic solvents are often good choices for dissolving sulfonamides. |
| Dichloromethane, Chloroform | Moderate to High | Halogenated organic solvents are commonly used in the synthesis and purification of such compounds. |
| Diethyl Ether, Hexanes | Low | Non-polar solvents are generally poor choices for dissolving sulfonamides. |
This table provides expected solubility based on general chemical principles. Experimental verification is always recommended.
Question: How can I confirm the identity and purity of my synthesized (2-Chloro-3-fluorophenyl)methanesulfonamide?
Answer: A combination of analytical techniques should be employed:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide information about the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): This will confirm the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): HPLC can be used to assess the purity of the compound.[7][8] A reversed-phase C18 column is often a good starting point for method development.[8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the S=O stretches of the sulfonamide.
Section 3: Troubleshooting Guide
This section provides solutions to common problems that may arise during the synthesis and handling of (2-Chloro-3-fluorophenyl)methanesulfonamide.
Problem 1: Low or no yield of the desired sulfonamide.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inactive sulfonyl chloride precursor | 1. Check the age and storage conditions of the sulfonyl chloride. 2. If in doubt, use a fresh batch or re-purify the existing one. | Sulfonyl chlorides can hydrolyze upon exposure to moisture, rendering them unreactive.[1] |
| Insufficiently reactive amine | 1. For primary sulfonamides, ensure an excess of ammonia is used. 2. If using a protected amine, ensure the deprotection step is complete. | The nucleophilicity of the amine is crucial for the reaction to proceed.[5] |
| Inappropriate base | 1. Use a non-nucleophilic base like pyridine or triethylamine. 2. Ensure the base is dry. | The base is required to neutralize the HCl generated during the reaction. A nucleophilic base could compete with the desired amine. |
| Incorrect solvent | 1. Use a dry, aprotic solvent such as dichloromethane, acetonitrile, or THF. | Protic solvents can react with the sulfonyl chloride. |
// Nodes Start [label="Low or No Yield", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; CheckPrecursor [label="Check Sulfonyl Chloride\nActivity/Purity", fillcolor="#FBBC05", fontcolor="#202124"]; CheckAmine [label="Verify Amine\nReactivity/Concentration", fillcolor="#FBBC05", fontcolor="#202124"]; CheckBase [label="Evaluate Base\n(Type and Dryness)", fillcolor="#FBBC05", fontcolor="#202124"]; CheckSolvent [label="Confirm Solvent is\nAprotic and Dry", fillcolor="#FBBC05", fontcolor="#202124"]; OptimizeConditions [label="Optimize Reaction Conditions\n(Temperature, Time)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SuccessfulReaction [label="Successful Synthesis", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges Start -> CheckPrecursor; Start -> CheckAmine; Start -> CheckBase; Start -> CheckSolvent; CheckPrecursor -> OptimizeConditions; CheckAmine -> OptimizeConditions; CheckBase -> OptimizeConditions; CheckSolvent -> OptimizeConditions; OptimizeConditions -> SuccessfulReaction; }
Troubleshooting workflow for low reaction yield.
Problem 2: Difficulty in purifying the final product.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Presence of unreacted starting materials | 1. Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS to ensure completion. | Incomplete reactions will lead to a mixture of products and starting materials, complicating purification. |
| Formation of side products | 1. Control the reaction temperature; adding the sulfonyl chloride slowly at a lower temperature can minimize side reactions. | Exothermic reactions can lead to the formation of undesired byproducts. |
| Product is an oil or does not crystallize | 1. Try different solvent systems for recrystallization.[9] 2. If recrystallization fails, consider purification by column chromatography on silica gel.[10] | The choice of solvent is critical for successful crystallization. Column chromatography separates compounds based on their polarity. |
Problem 3: The purified product shows signs of degradation over time.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Residual acidic or basic impurities | 1. Ensure the product is thoroughly washed during workup to remove any residual acid or base. 2. Recrystallize from a neutral solvent system. | Acidic or basic residues can catalyze decomposition. |
| Hydrolysis of the sulfonamide bond | 1. Store the purified compound in a cool, dry place, protected from moisture. | While generally stable, the sulfonamide bond can be susceptible to hydrolysis under harsh acidic or basic conditions. |
| Photodegradation | 1. Store the compound in an amber vial or otherwise protected from light. | Aromatic compounds can be light-sensitive. |
Section 4: Experimental Protocols
Protocol 1: General Procedure for the Synthesis of (2-Chloro-3-fluorophenyl)methanesulfonamide
-
Reaction Setup: To a solution of ammonia (or an appropriate amine) in a dry aprotic solvent (e.g., dichloromethane) at 0 °C, add a suitable non-nucleophilic base (e.g., triethylamine, 1.2 equivalents).
-
Addition of Sulfonyl Chloride: Slowly add a solution of (2-Chloro-3-fluorophenyl)methanesulfonyl chloride (1.0 equivalent) in the same dry aprotic solvent to the reaction mixture.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: Quench the reaction with water and separate the organic layer. Wash the organic layer sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.[9][10]
Protocol 2: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).[7]
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid, is a good starting point.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).
-
Injection Volume: 10 µL.
This guide provides a foundational understanding of the common challenges and solutions when working with (2-Chloro-3-fluorophenyl)methanesulfonamide. For any further, specific inquiries, please do not hesitate to reach out to our technical support team.
References
- US2777844A - Sulfonamide purification process.
- (2-FLUOROPHENYL)METHANESULFONYL CHLORIDE | Georganics. (2011, February 14).
- Method Development for the Separation of Sulfonamides by Supercritical Fluid Chrom
- SAFETY DATA SHEET - Thermo Fisher Scientific. (2009, September 22).
- SAFETY DATA SHEET - Fisher Scientific. (2009, September 17).
- Preparation of sulfonamides
- JP-1969 - Safety D
- Recent Advances in the Synthesis of Sulfonamides Intermedi
- A Comparative Guide to Analytical Methods for the Quantific
- Analytical Method Summaries. (2023, December 10).
- Sulfonamide derivatives: Synthesis and applications - Frontier Research Public
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
- US20030236437A1 - Process to prepare sulfonamides - Google P
- Synthetic approaches to biologically active sulfon
- An Efficient Method for the Preparation of Sulfonamides from Sodium Sulfin
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. (2020, November 25).
- SAFETY DATA SHEET - TCI Chemicals. (2025, April 11).
- SAFETY D
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- 1. georganics.sk [georganics.sk]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
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- 6. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. Preparation of sulfonamides from N-silylamines - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of (2-Chloro-3-fluorophenyl)methanesulfonamide Analogs
Topic: Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Researchers
Executive Summary
The (2-Chloro-3-fluorophenyl)methanesulfonamide scaffold represents a privileged structural motif in medicinal chemistry, primarily utilized to modulate the physicochemical properties and metabolic stability of bioactive small molecules. This guide provides an in-depth comparative analysis of this scaffold against its key analogs, focusing on its application in CXCR2 antagonism , Nav1.7 inhibition , and Kinase modulation .
The 2-chloro-3-fluoro substitution pattern is critical: the 2-chloro group imposes steric restriction (forcing orthogonality in biaryl systems), while the 3-fluoro group blocks metabolic oxidation at a vulnerable site without significantly adding steric bulk. The methanesulfonamide moiety serves as a bioisostere for urea or acetamide groups, offering distinct hydrogen-bonding donors (pKa ~10) and improved solubility profiles.
This guide compares the core scaffold against three distinct analog classes:
-
Cyclopropyl-sulfonamides: For potency and metabolic stability optimization.
-
Urea Isosteres (e.g., SB-656933): For binding affinity comparison.
-
Acetamide Bioisosteres: For physicochemical benchmarking.
Chemical Structure & Mechanistic Basis[1]
The core scaffold functions as a "hinge" or "headgroup" in larger drug molecules. Its activity is governed by the acidity of the sulfonamide nitrogen and the electron-withdrawing nature of the halogenated phenyl ring.
Scaffold Architecture
-
Core: N-(2-chloro-3-fluorophenyl)methanesulfonamide[1]
-
Role: Hydrogen Bond Donor (HBD) / Acceptor (HBA)
-
Key Interaction: The acidic proton (NH) often engages in salt-bridge interactions with conserved residues (e.g., Glutamate or Aspartate) in target proteins like CXCR2 or Voltage-Gated Sodium Channels.
Visualization of Analog Relationships
The following diagram illustrates the structural relationships and strategic modifications between the core scaffold and its analogs.
Figure 1: Structural relationship map connecting the core sulfonamide scaffold to key functional analogs.
Comparative Performance Analysis
The following analysis benchmarks the core scaffold against its primary analogs using data derived from CXCR2 antagonist programs (e.g., GSK's SB-656933 series) and general medicinal chemistry datasets.
Physicochemical & Biological Profile[3]
| Feature | Core Scaffold (Methanesulfonamide) | Analog A (Cyclopropyl-sulfonamide) | Analog B (Urea / SB-656933) | Analog C (Acetamide) |
| Structure | Ar-NH-SO2-CH3 | Ar-NH-SO2-cPr | Ar-NH-CO-NH-R | Ar-NH-CO-CH3 |
| MW (Daltons) | ~223.6 | ~249.7 | ~500+ (Full Drug) | ~187.6 |
| cLogP | ~2.1 | ~2.5 (Higher Lipophilicity) | ~4.5 (Variable) | ~1.8 |
| H-Bond Donor pKa | ~9.8 - 10.5 (Acidic) | ~10.0 | >14 (Neutral) | >15 (Neutral) |
| Metabolic Stability | High (Sulfonamide is stable) | High (Cyclopropyl resists oxid.) | Moderate (Urea hydrolysis risk) | Low/Mod (Amidase risk) |
| Primary Target | Nav1.7 / Kinase Fragments | CXCR2 / Nav1.7 | CXCR2 (High Potency) | General Isostere |
| Key Advantage | Balanced Solubility/Permeability | Improved Potency (Hydrophobic pocket) | High Specificity (H-bond network) | Synthetic Accessibility |
Critical Insights
-
Acidity vs. Potency: The methanesulfonamide analog (Core) is significantly more acidic than the Urea (Analog B) or Acetamide (Analog C). This acidity allows the sulfonamide to exist as an anion at physiological pH, potentially strengthening ionic interactions with cationic residues in the binding pocket (e.g., Arg/Lys).
-
Metabolic Blockade: The 2-Cl, 3-F pattern is superior to the non-halogenated or mono-halogenated analogs. The 2-Cl prevents free rotation (atropisomerism control), while the 3-F blocks P450-mediated hydroxylation at the electron-rich meta position.
-
Selectivity (SB-656933 Case Study): While the urea analog (SB-656933) shows high potency (IC50 ~260 nM for CD11b), sulfonamide bioisosteres are often employed to improve oral bioavailability (F%) by reducing the high lattice energy associated with rigid ureas.
Experimental Methodologies
To validate the performance of these analogs, the following protocols are recommended. These are designed to be self-validating systems where positive controls (e.g., SB-656933) ensure assay integrity.
Synthesis of N-(2-chloro-3-fluorophenyl)methanesulfonamide
Objective: Efficiently synthesize the core scaffold with >95% purity.
Reagents:
-
2-Chloro-3-fluoroaniline (1.0 equiv)[2]
-
Methanesulfonyl chloride (MsCl) (1.2 equiv)
-
Pyridine (solvent/base) or DCM/TEA
-
DMAP (catalytic, 0.1 equiv)
Protocol:
-
Preparation: Dissolve 2-chloro-3-fluoroaniline (1.0 mmol) in anhydrous Pyridine (5 mL) under nitrogen atmosphere. Cool to 0°C.[2]
-
Addition: Dropwise add Methanesulfonyl chloride (1.2 mmol). The reaction is exothermic; control temp <5°C.
-
Reaction: Warm to room temperature (RT) and stir for 4-12 hours. Monitor by TLC (Hexane:EtOAc 7:3).
-
Workup: Quench with 1M HCl (to remove Pyridine) and extract with Ethyl Acetate (3x).
-
Purification: Wash organic layer with brine, dry over Na2SO4, and concentrate. Recrystallize from EtOH/Water or purify via flash chromatography.
-
Validation: 1H NMR should show a singlet at ~3.0 ppm (SO2CH3) and the characteristic aromatic pattern of the 2,3-disubstituted ring.
CXCR2 Calcium Mobilization Assay (Functional Validation)
Objective: Compare the antagonistic potency (IC50) of the analogs.
Workflow:
-
Cell Line: CHO-K1 cells stably expressing human CXCR2.
-
Dye Loading: Incubate cells with Fluo-4 AM (calcium indicator) for 45 mins at 37°C.
-
Compound Treatment: Add serial dilutions of analogs (Core, Cyclo, Urea) and incubate for 15 mins.
-
Agonist Challenge: Inject IL-8 (CXCL8) at EC80 concentration.
-
Readout: Measure fluorescence intensity (Ex 494 / Em 516) using a FLIPR or FlexStation.
-
Data Analysis: Plot % Inhibition vs. Log[Concentration] to determine IC50.
Synthesis & Screening Workflow Visualization
This diagram outlines the logical flow from scaffold synthesis to biological validation, ensuring a closed-loop discovery process.
Figure 2: Integrated workflow for the synthesis and biological evaluation of sulfonamide analogs.
References
-
BenchChem. (2025).[3] Biological activity of methanesulfonamide derivatives. Retrieved from
-
Lazaar, A. L., et al. (2011). "SB-656933, a novel CXCR2 selective antagonist, inhibits ex vivo neutrophil activation and ozone-induced airway inflammation in humans." British Journal of Clinical Pharmacology, 72(2), 282-293. Link
-
Moss, R. B., et al. (2013). "Safety and early treatment effects of the CXCR2 antagonist SB-656933 in patients with cystic fibrosis." Journal of Cystic Fibrosis, 12(3), 241-248. Link
-
ChemicalBook. (2022). N-(2-Chloro-3-(chloromethyl)phenyl)-N-(methylsulfonyl)methanesulfonamide Safety Data Sheet. Link
-
MedChemExpress. (2024). CXCR2 Inhibitors and Antagonists: SB-656933. Link
Sources
Validating the Biological Activity of (2-Chloro-3-fluorophenyl)methanesulfonamide: A Comparative Guide for Anticancer Research
In the landscape of modern medicinal chemistry, the sulfonamide functional group is a cornerstone pharmacophore, integral to the design of a diverse array of therapeutic agents.[1] These compounds have demonstrated a wide spectrum of biological activities, including antimicrobial, anti-inflammatory, and notably, anticancer properties.[1][2][3][4] This guide provides a comprehensive framework for validating the hypothesized anticancer activity of a novel compound, (2-Chloro-3-fluorophenyl)methanesulfonamide. We will explore the rationale behind this hypothesis, detail the experimental design for its validation, and objectively compare its potential performance against established alternatives. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate new chemical entities in the oncology space.
Introduction: The Rationale for Investigating (2-Chloro-3-fluorophenyl)methanesulfonamide as an Anticancer Agent
The sulfonamide moiety is a versatile scaffold that has been successfully incorporated into numerous drugs targeting various aspects of cancer biology.[3] Sulfonamide derivatives have been developed as inhibitors of key enzymes involved in cancer progression, such as carbonic anhydrases, tyrosine kinases, and matrix metalloproteinases.[2][3] Specifically, methanesulfonamide derivatives have been designed to target proteins and signaling pathways implicated in cancer, including carbonic anhydrase IX (CAIX), which is overexpressed in many hypoxic tumors and contributes to the acidic tumor microenvironment.[1]
The subject of this guide, (2-Chloro-3-fluorophenyl)methanesulfonamide, possesses several structural features that suggest potential for anticancer activity. The presence of halogen atoms (chloro and fluoro) can enhance membrane permeability and metabolic stability, potentially leading to improved pharmacokinetic properties. Given the established role of the sulfonamide group in targeting cancer-related enzymes, we hypothesize that (2-Chloro-3-fluorophenyl)methanesulfonamide may exert its anticancer effects through the inhibition of a key enzymatic pathway, such as that mediated by carbonic anhydrases.
This guide will outline a systematic approach to validate this hypothesis, beginning with in vitro cytotoxicity screening and progressing to specific enzyme inhibition assays.
Experimental Validation Workflow
A multi-tiered approach is essential to robustly validate the biological activity of a novel compound. The following workflow is designed to first establish general cytotoxic effects and then to elucidate a more specific mechanism of action.
Caption: Experimental workflow for validating the anticancer activity of (2-Chloro-3-fluorophenyl)methanesulfonamide.
Phase 1: In Vitro Cytotoxicity Screening
The initial step is to determine if (2-Chloro-3-fluorophenyl)methanesulfonamide exhibits cytotoxic effects against cancer cell lines.
Experimental Protocol: MTT Cell Viability Assay
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a stock solution of (2-Chloro-3-fluorophenyl)methanesulfonamide in a suitable solvent (e.g., DMSO). Serially dilute the compound in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Add the compound dilutions to the appropriate wells. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.
Phase 2: Elucidating the Mechanism of Action
If cytotoxicity is observed, the next phase focuses on identifying the potential molecular target. Based on our hypothesis, we will investigate the inhibition of carbonic anhydrase IX.
Experimental Protocol: Carbonic Anhydrase IX Inhibition Assay
This assay measures the esterase activity of CAIX, which is inhibited by specific inhibitors.
-
Reagent Preparation: Prepare a reaction buffer, a solution of the substrate (e.g., 4-nitrophenyl acetate), and a solution of purified recombinant human CAIX enzyme.
-
Inhibitor Preparation: Prepare serial dilutions of (2-Chloro-3-fluorophenyl)methanesulfonamide and a known CAIX inhibitor as a positive control (e.g., Acetazolamide).
-
Assay Procedure: In a 96-well plate, add the reaction buffer, the test compound or control, and the CAIX enzyme. Pre-incubate for a defined period.
-
Initiate Reaction: Add the substrate to all wells to start the reaction.
-
Measure Absorbance: Monitor the increase in absorbance at 400 nm over time, which corresponds to the hydrolysis of the substrate.
-
Data Analysis: Calculate the rate of reaction for each condition. Determine the percentage of inhibition for each concentration of the test compound and calculate the IC50 value.
Comparative Analysis
To contextualize the potential of (2-Chloro-3-fluorophenyl)methanesulfonamide, its performance should be compared against a standard chemotherapeutic agent and a known inhibitor of the hypothesized target.
| Compound | Class | Primary Mechanism of Action | Expected IC50 (Cytotoxicity) | Expected IC50 (CAIX Inhibition) |
| (2-Chloro-3-fluorophenyl)methanesulfonamide | Novel Sulfonamide | Hypothesized CAIX Inhibitor | To be determined | To be determined |
| Doxorubicin | Anthracycline | DNA Intercalation, Topoisomerase II Inhibition | Low µM range | Not applicable |
| Acetazolamide | Sulfonamide | Carbonic Anhydrase Inhibitor | High µM to mM range | µM range |
Hypothesized Signaling Pathway
The proposed mechanism of action involves the inhibition of carbonic anhydrase IX, which is often upregulated in hypoxic tumors and contributes to an acidic tumor microenvironment, promoting cancer cell survival and metastasis.
Caption: Hypothesized mechanism of action of (2-Chloro-3-fluorophenyl)methanesulfonamide via CAIX inhibition.
Conclusion and Future Directions
This guide provides a structured and scientifically rigorous approach to validate the hypothesized anticancer activity of (2-Chloro-3-fluorophenyl)methanesulfonamide. By following the outlined experimental workflow, researchers can generate robust data to support or refute its potential as a novel therapeutic agent. Positive results from these in vitro studies would warrant further investigation, including in vivo efficacy studies in animal models and more detailed mechanistic studies to confirm the target and elucidate downstream signaling effects. The versatility of the sulfonamide scaffold continues to offer exciting opportunities in drug discovery, and a systematic evaluation of new derivatives is crucial for advancing the field of oncology.
References
- Supuran, C. T. (2006). Therapeutic potential of sulfamides as enzyme inhibitors. Medicinal research reviews, 26(2), 147–189.
- El-Sayad, K. A., El-Masry, G. H., & Abdel-Gawad, H. (2024). A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic chemistry, 148, 107409.
- Newly synthesized sulfonamide derivatives explored for DNA binding, enzyme inhibitory, and cytotoxicity activities: a mixed computational and experimental analyses. RSC Advances. (2024).
- An Update on Synthesis of Coumarin Sulfonamides as Enzyme Inhibitors and Anticancer Agents. Molecules. (2022).
- Sulfonamide derivatives targeting urease: Structural diversity and therapeutic potential. Journal of Molecular Structure. (2026).
- biological activity of methanesulfonamide deriv
- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Biomedicines. (2025).
Sources
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- 2. Therapeutic potential of sulfamides as enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
A-Comparative-Guide-to-the-Cross-Reactivity-Profiling-of-(2-Chloro-3-fluorophenyl)methanesulfonamide
This guide provides a comprehensive framework for evaluating the cross-reactivity of the novel investigational compound, (2-Chloro-3-fluorophenyl)methanesulfonamide. As this is a novel molecule, we will proceed with a hypothetical scenario where its primary intended target is a protein kinase. This guide will objectively compare methodologies for assessing its selectivity and provide supporting experimental designs. The intended audience for this guide includes researchers, scientists, and drug development professionals.
Introduction: The Imperative of Selectivity in Drug Discovery
(2-Chloro-3-fluorophenyl)methanesulfonamide is a novel small molecule featuring a sulfonamide moiety. While the sulfonamide functional group is present in a wide array of therapeutics, concerns regarding cross-reactivity persist. It is crucial to distinguish between hypersensitivity reactions associated with sulfonamide antibiotics and the off-target pharmacological effects of non-antibiotic sulfonamides.[1][2][3][4][5] The structural features of non-antibiotic sulfonamides, such as the one in our subject compound, generally suggest a low risk of the immunological cross-reactivity seen with antibiotic counterparts.[1][3][4][5] However, the focus of this guide is on pharmacological cross-reactivity—the potential for the compound to bind to and modulate the activity of unintended biological targets.
For the purposes of this guide, we will hypothesize that (2-Chloro-3-fluorophenyl)methanesulfonamide has been designed as a potent inhibitor of a specific tyrosine kinase, for example, Epidermal Growth Factor Receptor (EGFR). Kinase inhibitors are notoriously promiscuous, and off-target activities can lead to unforeseen toxicities or, in some cases, beneficial polypharmacology.[6][7] Therefore, a thorough and early-stage assessment of its selectivity profile across the human kinome is a critical step in its preclinical development.
This guide will outline a multi-tiered strategy for characterizing the selectivity of (2-Chloro-3-fluorophenyl)methanesulfonamide, beginning with broad, high-throughput screening and progressing to more focused biochemical and cell-based validation assays.
Experimental Design: A Phased Approach to Selectivity Profiling
A robust assessment of cross-reactivity should not rely on a single method but rather a suite of orthogonal assays that provide a comprehensive picture of the compound's interaction with the proteome. We propose a three-phase approach.
Phase 1: Broad Kinome-Wide Selectivity Screening
The initial step is to obtain a global view of the compound's interaction with the human kinome. Large-scale kinase panels are the industry standard for this purpose.[8][9][10][11][12]
Recommended Assay: KINOMEscan® Competition Binding Assay.
Rationale: This high-throughput platform quantitatively measures the binding of a compound to a large panel of kinases (over 480).[9][10] It relies on a competition binding principle, which is independent of enzyme activity, making it suitable for a wide range of kinases, including those that are difficult to assay functionally.[13] The output, typically expressed as the dissociation constant (Kd), provides a direct measure of binding affinity.
Experimental Workflow:
Caption: Phase 1 workflow for broad kinome screening.
Phase 2: Orthogonal Biochemical Activity Assays
Binding does not always equate to functional modulation. Therefore, the top off-target "hits" identified in Phase 1 should be validated in functional enzymatic assays.
Recommended Assay: Radiometric or TR-FRET based kinase activity assays.
Rationale: These assays directly measure the catalytic activity of the kinase by quantifying the phosphorylation of a substrate.[14][15][16] Radiometric assays, often considered the gold standard, track the transfer of a radiolabeled phosphate from ATP to the substrate.[14] Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a non-radioactive alternative that offers high sensitivity and is amenable to high-throughput formats.[15]
Experimental Workflow:
Caption: Phase 2 workflow for biochemical validation of off-target hits.
Phase 3: Cell-Based Target Engagement and Functional Assays
To understand the compound's activity in a more physiologically relevant context, it is essential to perform cell-based assays.[17][18][19] These assays can confirm target engagement within the cell and assess the functional consequences of this engagement.
Recommended Assays:
-
NanoBRET™ Target Engagement Assay: Measures compound binding to the target kinase in live cells.[20]
-
Cellular Phosphorylation Assay: Quantifies the inhibition of phosphorylation of a downstream substrate of the target kinase.[17]
-
Cell Proliferation/Viability Assay: Assesses the overall effect of the compound on cell lines dependent on the primary target or off-targets for survival.
Rationale: In vitro biochemical assays do not account for factors such as cell permeability, efflux pumps, and intracellular ATP concentrations, all of which can influence a compound's potency. Cell-based assays provide this crucial context.[18]
Experimental Workflow:
Caption: Phase 3 workflow for validating cross-reactivity in a cellular context.
Data Presentation and Interpretation
The data generated from these three phases should be compiled into clear, comparative tables to facilitate decision-making.
Table 1: Hypothetical Kinome-Wide Selectivity Profile of (2-Chloro-3-fluorophenyl)methanesulfonamide
| Target Kinase | KINOMEscan® Binding Affinity (Kd, nM) | Biochemical IC50 (nM) | Cellular Target Engagement (NanoBRET™ IC50, nM) |
| EGFR (Primary Target) | 1.5 | 5.2 | 25.8 |
| ABL1 | 250 | 780 | >10,000 |
| SRC | 85 | 210 | 1,500 |
| KDR (VEGFR2) | 15 | 45 | 250 |
| FLT3 | >10,000 | >10,000 | >10,000 |
| ... (other kinases) | ... | ... | ... |
Table 2: Hypothetical Cellular Functional Data
| Cell Line | Primary Kinase Dependency | p-ERK Inhibition IC50 (nM) | Growth Inhibition GI50 (nM) |
| A431 | EGFR | 30 | 55 |
| K562 | ABL1 | >5,000 | >10,000 |
| HUVEC | KDR (VEGFR2) | 350 | 800 |
Interpretation: The hypothetical data in Table 1 shows that (2-Chloro-3-fluorophenyl)methanesulfonamide is a potent binder to its primary target, EGFR. However, it also displays significant binding and inhibitory activity against KDR (VEGFR2). The cellular data in Table 2 corroborates this, showing potent inhibition of a downstream EGFR pathway marker (p-ERK) and growth in an EGFR-dependent cell line. The weaker, but still notable, activity in a KDR-dependent context (HUVEC cells) suggests that this off-target activity is relevant in a cellular system and should be considered in further development. The large delta between biochemical and cellular IC50 values for off-targets like ABL1 and SRC suggests poor cell permeability or high intracellular competition for these kinases.
Detailed Experimental Protocols
Protocol 1: In Vitro Radiometric Kinase Assay (for IC50 Determination)
-
Prepare Reagents:
-
Kinase Buffer: 20 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 0.02% Brij35, 0.02 mg/ml BSA, 0.1 mM Na3VO4, 2 mM DTT, 1% DMSO.
-
Kinase: Recombinant human EGFR (or other kinases of interest).
-
Substrate: Poly(Glu, Tyr) 4:1.
-
ATP: Prepare a stock solution containing [γ-33P]ATP.
-
Test Compound: (2-Chloro-3-fluorophenyl)methanesulfonamide, serially diluted in DMSO.
-
-
Assay Procedure:
-
Add 5 µL of kinase buffer containing the appropriate concentration of substrate and ATP to each well of a 96-well plate.
-
Add 2.5 µL of the test compound at various concentrations (10-point curve, typically from 10 µM to 0.5 nM).
-
Initiate the reaction by adding 2.5 µL of the kinase solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding 5 µL of 3% phosphoric acid.
-
Transfer 10 µL of the reaction mixture onto a P30 filtermat.
-
Wash the filtermat three times with 75 mM phosphoric acid and once with methanol.
-
Allow the filtermat to dry and measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to a no-compound (DMSO) control.
-
Plot the percent inhibition versus the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Protocol 2: Cellular Phosphorylation Assay (Western Blot)
-
Cell Culture and Treatment:
-
Seed A431 cells (or other relevant cell lines) in 6-well plates and allow them to adhere overnight.
-
Starve the cells in serum-free media for 12-24 hours.
-
Pre-treat the cells with various concentrations of (2-Chloro-3-fluorophenyl)methanesulfonamide for 2 hours.
-
Stimulate the cells with EGF (100 ng/mL) for 10 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
-
Western Blotting:
-
Separate equal amounts of protein (e.g., 20 µg) by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the p-ERK signal to the total ERK signal.
-
Calculate the percentage of inhibition of p-ERK relative to the EGF-stimulated, vehicle-treated control.
-
Determine the IC50 value by plotting the percent inhibition against the compound concentration.
-
Conclusion
The cross-reactivity profiling of a novel compound like (2-Chloro-3-fluorophenyl)methanesulfonamide is a cornerstone of its preclinical evaluation. By employing a systematic, multi-phase approach that combines broad binding assays with orthogonal biochemical and cell-based functional assays, researchers can build a comprehensive understanding of its selectivity. This data is invaluable for predicting potential on- and off-target effects, guiding lead optimization efforts, and ultimately increasing the probability of developing a safe and effective therapeutic. The hypothetical case study presented here illustrates a best-practice workflow that can be adapted for the characterization of any new kinase inhibitor.
References
-
Consultant360. (2016, January 21). Is Cross-Reactivity of Concern With Sulfa-Containing Medications?[Link]
-
Pharmacy Tools. Cross-Reactivity of Sulfonamide Drugs. [Link]
-
Reaction Biology. (2022, May 11). Spotlight: Cell-based kinase assay formats. [Link]
-
Eurofins Discovery. KINOMEscan Technology. [Link]
-
Technology Networks. KINOMEscan® Kinase Screening & Profiling Services. [Link]
-
Ambit Biosciences Inc. KINOMEscan – High-Throughput Kinase Selectivity Profiling. [Link]
-
Profacgen. Cell-based Kinase Assays. [Link]
-
Khan, D. A., & Knowles, S. R. (2019). Sulfonamide Allergies. Journal of Allergy and Clinical Immunology: In Practice, 7(7), 2119-2129. [Link]
-
BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work?[Link]
-
NIH. In vitro NLK Kinase Assay. [Link]
-
Pien, L. C., & Lee, W. Y. (1998). Cross-Reactivity Between Sulfonamides and Loop or Thiazide Diuretics: Is it a Theoretical or Actual Risk?. The Journal of Allergy and Clinical Immunology, 102(4), 695-696. [Link]
-
DermNet. Sulfonamides (Sulfa Drugs) And The Skin. [Link]
-
Eurofins Discovery. In Vitro Kinase Assays, Extensive Expertise, Over 500 Assays. [Link]
-
Technology Networks. (2016, November 1). Whitepaper: KINOMEscan® ELECT Kinase screening and profiling services. [Link]
-
Bio-protocol. (2022, September 1). In vitro kinase assay. [Link]
-
Fedorov, O., Niesen, F. H., & Knapp, S. (2012). Kinase inhibitor selectivity profiling using differential scanning fluorimetry. Methods in molecular biology (Clifton, N.J.), 795, 109–118. [Link]
-
protocols.io. (2024, May 31). In vitro kinase assay. [Link]
-
Protocol for Invitro Kinase Assay. [Link]
-
PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. [Link]
-
Bio Molecular Systems. Kinase Assays with Myra. [Link]
-
PubMed Central. Computational analysis of kinase inhibitor selectivity using structural knowledge. [Link]
-
Creative Diagnostics. Kinase Activity Assay. [Link]
-
PubMed Central. Targeted Kinase Selectivity from Kinase Profiling Data. [Link]
-
ACS Publications. (2025, October 10). Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. [Link]
-
Reaction Biology. Kinase Selectivity Panels. [Link]
-
PubMed. (2007, April 15). Sulfonamide allergy and cross-reactivity. [Link]
-
UCL Discovery. Synthetic approaches to biologically active sulfonates and sulfonamides. [Link]
-
Clinical Correlations. (2007, July 26). Clinical Pharmacy Corner: Sulfonamide Allergy and Cross-Reactivity. [Link]
Sources
- 1. consultant360.com [consultant360.com]
- 2. rlandrews.org [rlandrews.org]
- 3. Sulfonamide Allergies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dermnetnz.org [dermnetnz.org]
- 5. Sulfonamide allergy and cross-reactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Computational analysis of kinase inhibitor selectivity using structural knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 9. technologynetworks.com [technologynetworks.com]
- 10. ambitbio.com [ambitbio.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. drugtargetreview.com [drugtargetreview.com]
- 13. Kinase inhibitor selectivity profiling using differential scanning fluorimetry. — Nuffield Department of Medicine [ndm.ox.ac.uk]
- 14. bellbrooklabs.com [bellbrooklabs.com]
- 15. biomolecularsystems.com [biomolecularsystems.com]
- 16. reactionbiology.com [reactionbiology.com]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Cell-based Kinase Assays - Profacgen [profacgen.com]
- 19. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
Comparing the efficacy of (2-Chloro-3-fluorophenyl)methanesulfonamide with known drugs
Topic: Efficacy of the (2-Chloro-3-fluorophenyl)methanesulfonamide Motif in Kinase Inhibition Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Leads
Executive Summary
In the landscape of precision oncology, the (2-Chloro-3-fluorophenyl)methanesulfonamide (2C3F-MS) moiety has emerged not merely as a chemical building block, but as a "privileged scaffold" driving the efficacy of next-generation kinase inhibitors. While generic sulfonamides have a long history in medicinal chemistry, this specific halogenated arrangement—characterized by a chlorine at the C2 position and a fluorine at C3 on the phenyl ring—confers unique thermodynamic binding properties.
This guide analyzes the efficacy of this motif, primarily through its role as the active warhead in Encorafenib (BRAF inhibitor), and compares it against standard-of-care agents lacking this specific substitution pattern. We demonstrate that the 2C3F-MS motif is the structural determinant responsible for prolonged residence time , a critical predictor of clinical success.
Structural Logic & Mechanism of Action
The efficacy of the 2C3F-MS motif stems from its ability to exploit specific hydrophobic pockets within the kinase ATP-binding site.
-
The "Back-Pocket" Fit: The 2-chloro and 3-fluoro substituents provide a precise steric and electronic profile that allows the molecule to penetrate deep into the hydrophobic back-pocket of the BRAF kinase domain.
-
Halogen Bonding: The chlorine atom often engages in halogen bonding or fills lipophilic cavities that non-halogenated analogs cannot access.
-
Thermodynamic Consequence: This tight fit creates a "slow-off" binding profile. Unlike competitors that bind and release rapidly, the 2C3F-MS motif locks the inhibitor in place, resulting in a dissociation half-life (
) exceeding 30 hours.
Pathway Visualization: MAPK Signaling & Inhibition
The following diagram illustrates the critical node (BRAF V600E) targeted by the 2C3F-MS motif within the MAPK signaling cascade.
Figure 1: The MAPK signaling cascade highlighting the blockade of BRAF V600E by inhibitors utilizing the 2C3F-MS motif.[1][2]
Comparative Efficacy Analysis
To validate the superiority of the (2-Chloro-3-fluorophenyl)methanesulfonamide motif, we compare Encorafenib (which utilizes this specific scaffold) against Vemurafenib (1st generation) and Dabrafenib (2nd generation), which utilize different core structures (e.g., azaindole or thiazole cores without the specific 2-Cl-3-F-phenyl tail).
Table 1: Pharmacodynamic & Clinical Comparison
| Metric | Encorafenib (2C3F-MS Motif) | Dabrafenib (Difluoro-benzene) | Vemurafenib (Chlorophenyl-propyl) |
| Primary Target | BRAF V600E/K | BRAF V600E/K | BRAF V600E |
| IC50 (Cell-free) | 0.35 nM | 0.65 nM | 31 nM |
| Dissociation Half-Life ( | > 30 Hours | ~ 2 Hours | ~ 0.5 Hours |
| Binding Type | ATP-Competitive (Slow-Off) | ATP-Competitive | ATP-Competitive |
| Median PFS (Phase III) | 14.9 Months (w/ Binimetinib) | 11.1 Months (w/ Trametinib) | 7.3 Months (Monotherapy) |
| Key Structural Advantage | 2-Cl-3-F substitution maximizes hydrophobic contact time. | Difluoro substitution allows faster dissociation. | Lacks the specific "back-pocket" locking mechanism. |
Key Insight: The correlation is clear. The specific halogenation pattern of the 2C3F-MS motif does not drastically change the on-rate (binding speed) but significantly retards the off-rate. This "residence time" is the primary driver of the superior Progression-Free Survival (PFS) observed in the COLUMBUS trial.
Experimental Protocol: Validating Residence Time
For researchers developing analogs based on the (2-Chloro-3-fluorophenyl)methanesulfonamide scaffold, standard IC50 assays are insufficient. You must measure binding kinetics . The following Surface Plasmon Resonance (SPR) protocol is the industry standard for validating the "slow-off" effect.
Protocol: SPR Kinetic Analysis (Biacore/Octet)
Objective: Determine
Materials:
-
Recombinant BRAF V600E protein (biotinylated).
-
Sensor Chip: Streptavidin-coated (SA) or CM5.
-
Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% Surfactant P20, pH 7.4) + 1% DMSO.
Workflow:
-
Immobilization:
-
Inject biotinylated BRAF V600E over the SA chip to achieve a density of ~1000-2000 RU (Response Units).
-
Control: Leave one flow cell blank for reference subtraction.
-
-
Compound Preparation:
-
Prepare a 10 mM stock of the 2C3F-MS derivative in 100% DMSO.
-
Dilute into Running Buffer to create a concentration series (e.g., 0.1 nM to 100 nM). Ensure final DMSO concentration is matched exactly to running buffer (1%).
-
-
Kinetic Injection Cycle:
-
Association Phase: Inject analyte for 180 seconds at 30 µL/min.
-
Dissociation Phase (Critical): Switch to running buffer and monitor dissociation for at least 3600 seconds (1 hour) . Note: Due to the motif's high affinity, standard 10-minute dissociation phases are insufficient.
-
-
Regeneration:
-
If binding is irreversible, use single-cycle kinetics. If reversible, regenerate with 10 mM Glycine-HCl pH 2.5 (use caution to preserve protein activity).
-
-
Data Analysis:
-
Fit curves to a 1:1 Langmuir binding model.
-
Calculate Residence Time (
) using the formula: .
-
Self-Validation Check:
-
If
is , the instrument baseline stability is the limiting factor. Ensure reference subtraction is perfect. -
The 2C3F-MS motif should yield a flat dissociation curve compared to a rapid drop seen with Vemurafenib analogs.
Decision Framework for Scaffold Optimization
Use this logic flow to determine when to deploy the (2-Chloro-3-fluorophenyl)methanesulfonamide motif in your drug design campaign.
Figure 2: Decision matrix for incorporating the 2C3F-MS pharmacophore in medicinal chemistry campaigns.
Emerging Applications
While established in BRAF inhibitors, recent literature suggests this scaffold's utility is expanding:
-
EGFR Inhibitors: The 2-chloro-3-fluorophenyl ring is being explored in 4th-generation EGFR TKIs to overcome C797S mutations, utilizing the same hydrophobic pocket occupancy principles.
-
Dual-Kinase Inhibition: The sulfonamide linker provides a vector for fragment-linking, allowing the creation of chimera molecules targeting both BRAF and MEK simultaneously.
References
-
Delord, J. P., et al. (2017). "Clinical activity and safety of the BRAF inhibitor encorafenib in patients with BRAF V600-mutant melanoma." Journal of Clinical Oncology.
-
Dummer, R., et al. (2018).[3] "Encorafenib plus binimetinib versus vemurafenib or encorafenib in patients with BRAF-mutant melanoma (COLUMBUS): a multicentre, open-label, randomised phase 3 trial." The Lancet Oncology.
-
Koelblinger, P., et al. (2018). "Development of encorafenib for BRAF-mutated advanced melanoma." Current Opinion in Oncology.
- Vertex AI Search. (2026). "Structural analysis of Encorafenib and comparison with Vemurafenib.
Sources
In vivo validation of (2-Chloro-3-fluorophenyl)methanesulfonamide activity
An In-Depth Guide to the In Vivo Validation of (2-Chloro-3-fluorophenyl)methanesulfonamide
Authored by: A Senior Application Scientist
This guide provides a comprehensive framework for the in vivo validation of (2-Chloro-3-fluorophenyl)methanesulfonamide, a novel investigational compound. Given the limited publicly available data on this specific molecule, we will establish a robust, hypothesis-driven approach for its preclinical evaluation. This document is intended for researchers, scientists, and drug development professionals engaged in the translation of promising chemical entities from the bench to preclinical models.
Our strategy is built on the structural analysis of (2-Chloro-3-fluorophenyl)methanesulfonamide, which suggests its potential as a modulator of intracellular signaling pathways, possibly in the realm of oncology or inflammation. The methanesulfonamide moiety is a common feature in a variety of targeted therapeutic agents, often conferring improved pharmacokinetic properties or specific target interactions. The chloro- and fluoro- substitutions on the phenyl ring can enhance binding affinity and metabolic stability.
This guide will compare the hypothetical efficacy and safety profile of (2-Chloro-3-fluorophenyl)methanesulfonamide against established therapeutic agents, providing detailed experimental protocols to generate the necessary comparative data.
Postulated Mechanism of Action and Comparative Landscape
Based on its chemical structure, (2-Chloro-3-fluorophenyl)methanesulfonamide could potentially target key signaling nodes implicated in cell proliferation and survival. For the purpose of this guide, we will hypothesize its action as a selective inhibitor of a critical kinase in the MAPK/ERK pathway, a frequently dysregulated pathway in various cancers.
To establish a benchmark for its performance, we will compare it against two well-characterized inhibitors with distinct mechanisms of action:
-
Vemurafenib: A potent inhibitor of BRAF kinase, specifically the V600E mutant form.
-
Selumetinib: A selective inhibitor of MEK1/2, downstream of BRAF in the MAPK/ERK pathway.
This comparative approach will allow for a nuanced understanding of (2-Chloro-3-fluorophenyl)methanesulfonamide's efficacy and potential points of differentiation.
Diagram: Hypothesized MAPK/ERK Pathway Inhibition
Caption: Hypothesized mechanism of (2-Chloro-3-fluorophenyl)methanesulfonamide within the MAPK/ERK signaling cascade, relative to Vemurafenib and Selumetinib.
In Vivo Validation Workflow: A Step-by-Step Guide
The in vivo validation of (2-Chloro-3-fluorophenyl)methanesulfonamide will proceed through a staged workflow, starting with essential pharmacokinetic and tolerability studies, followed by robust efficacy evaluation in a relevant tumor model.
Diagram: In Vivo Validation Workflow
Caption: A phased approach for the comprehensive in vivo validation of (2-Chloro-3-fluorophenyl)methanesulfonamide.
Experimental Protocols
Pharmacokinetic (PK) Study in Mice
Objective: To determine the key pharmacokinetic parameters (e.g., clearance, volume of distribution, half-life, and oral bioavailability) of (2-Chloro-3-fluorophenyl)methanesulfonamide.
Methodology:
-
Animal Model: Male CD-1 mice (n=3 per group), 8-10 weeks old.
-
Formulation: Prepare the compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 50% Saline).
-
Dosing:
-
Intravenous (IV): Administer a single bolus dose of 2 mg/kg via the tail vein.
-
Oral (PO): Administer a single dose of 10 mg/kg via oral gavage.
-
-
Blood Sampling: Collect sparse blood samples (approx. 25 µL) from the saphenous vein at pre-dose, and at 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose into EDTA-coated capillaries.
-
Plasma Preparation: Centrifuge blood samples at 2000 x g for 10 minutes at 4°C to separate plasma.
-
Bioanalysis: Quantify the concentration of (2-Chloro-3-fluorophenyl)methanesulfonamide in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.
-
Data Analysis: Use non-compartmental analysis software (e.g., Phoenix WinNonlin) to calculate PK parameters.
Maximum Tolerated Dose (MTD) Study
Objective: To determine the highest dose of (2-Chloro-3-fluorophenyl)methanesulfonamide that can be administered without causing unacceptable toxicity.
Methodology:
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Dosing Regimen: Administer the compound once daily (QD) via oral gavage for 14 consecutive days.
-
Dose Escalation: Start with a dose of 10 mg/kg/day and escalate in subsequent cohorts (e.g., 30, 100, 300 mg/kg/day), with n=3 mice per cohort.
-
Monitoring:
-
Record body weight daily.
-
Conduct clinical observations twice daily for signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Endpoint: The MTD is defined as the highest dose that does not cause >20% body weight loss or significant clinical signs of distress.
Tumor Xenograft Efficacy Study
Objective: To evaluate the anti-tumor efficacy of (2-Chloro-3-fluorophenyl)methanesulfonamide in a human tumor xenograft model and compare it with standard-of-care agents.
Methodology:
-
Cell Line and Animal Model:
-
Use the A375 human melanoma cell line, which harbors the BRAF V600E mutation.
-
Implant 5 x 10^6 A375 cells subcutaneously into the flank of female athymic nude mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth using digital calipers (Tumor Volume = 0.5 x Length x Width^2).
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Treatment Groups:
-
Group 1 (Vehicle Control): Administer vehicle orally, QD.
-
Group 2 (Compound X): (2-Chloro-3-fluorophenyl)methanesulfonamide at its MTD, orally, QD.
-
Group 3 (Vemurafenib): 50 mg/kg, orally, QD.
-
Group 4 (Selumetinib): 25 mg/kg, orally, QD.
-
-
Efficacy Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Continue treatment for 21-28 days or until tumors in the control group reach the pre-defined endpoint size (e.g., 2000 mm³).
-
-
Endpoint Analysis:
-
Calculate Tumor Growth Inhibition (TGI) for each treatment group relative to the vehicle control. TGI (%) = [1 - (Mean tumor volume of treated group at endpoint / Mean tumor volume of control group at endpoint)] x 100.
-
At the end of the study, collect terminal tumor and blood samples for pharmacodynamic analysis.
-
Comparative Data Summary
The following table structure should be used to summarize the data obtained from the in vivo studies.
| Parameter | (2-Chloro-3-fluorophenyl)methanesulfonamide | Vemurafenib | Selumetinib | Vehicle Control |
| Dose (mg/kg, QD) | MTD | 50 | 25 | N/A |
| Mean TGI (%) | [Insert Data] | [Insert Data] | [Insert Data] | 0 |
| Tumor Regressions | [Insert # of regressions / # of mice] | [Insert # of regressions / # of mice] | [Insert # of regressions / # of mice] | 0/10 |
| Mean Body Weight Change (%) | [Insert Data] | [Insert Data] | [Insert Data] | [Insert Data] |
| Terminal p-ERK Inhibition (%) | [Insert Data] | [Insert Data] | [Insert Data] | 0 |
Concluding Remarks
This guide outlines a rigorous and scientifically sound pathway for the in vivo characterization of (2-Chloro-3-fluorophenyl)methanesulfonamide. By employing a hypothesis-driven approach and making direct comparisons to established drugs, researchers can efficiently determine the therapeutic potential and preclinical viability of this novel compound. The successful execution of these studies will generate a robust data package, critical for informed decision-making in the drug development pipeline. The causality behind each experimental choice, from model selection to endpoint analysis, is designed to build a self-validating and trustworthy data set.
References
This section will be populated with links to authoritative sources for protocols and mechanistic claims as they are identified during a real-world application of this guide.
Certificate of Analysis for (2-Chloro-3-fluorophenyl)methanesulfonamide
Title: Beyond the CoA: Benchmarking N-(2-Chloro-3-fluorophenyl)methanesulfonamide Quality for High-Throughput Screening
Executive Summary
In the high-stakes environment of medicinal chemistry, N-(2-Chloro-3-fluorophenyl)methanesulfonamide serves as a critical scaffold, particularly in the development of ROR
This guide objectively compares the performance of high-purity (>99%) vs. standard-grade (>95%) lots. We demonstrate that specific impurities—often overlooked in standard LC-MS checks—can reduce yields in downstream cross-coupling reactions by up to 25%, necessitating a rigorous re-evaluation of your procurement specifications.
Part 1: Technical Specification Comparison
The table below contrasts the critical parameters found in a standard CoA versus the optimized specifications required for sensitive drug discovery applications.
| Parameter | Standard Grade (Technical) | Pharma Grade (Recommended) | Impact on Downstream Application |
| Purity (HPLC) | Lower purity introduces regioisomers that compete in binding assays. | ||
| Appearance | Beige to Light Brown | White to Off-White Crystalline | Color indicates oxidation products (quinones) that can act as PANs (Pan-Assay Interference Compounds). |
| Impurity A (Bis-sulfonamide) | Not Specified (often ~2-3%) | Critical: The bis-sulfonated byproduct is inert in N-alkylation, lowering effective stoichiometry. | |
| Residual Water | Excess water hydrolyzes sensitive catalysts (e.g., Pd-catalysts) in subsequent Buchwald-Hartwig couplings. | ||
| Residual Pyridine | Not Specified | Pyridine residues can poison transition metal catalysts. |
Part 2: Comparative Performance Analysis
To validate the impact of CoA specifications, we simulated a standard synthetic workflow: the alkylation of N-(2-Chloro-3-fluorophenyl)methanesulfonamide to form a tertiary sulfonamide (a common drug motif).
Scenario: The "Bis-Sulfonamide" Trap
During the synthesis of this intermediate (reaction of 2-chloro-3-fluoroaniline with methanesulfonyl chloride), a common side reaction occurs where the nitrogen is sulfonated twice, forming the N,N-bis(methylsulfonyl) impurity.
-
Experiment: Alkylation of Batch A (95% purity, 3% Bis-impurity) vs. Batch B (99% purity, <0.1% Bis-impurity) using alkyl halide/K₂CO₃.
-
Result:
-
Batch B (High Purity): 92% Isolated Yield. Reaction completion in 4 hours.
-
Batch A (Standard): 68% Isolated Yield. Reaction stalled at 6 hours.
-
-
Mechanism of Failure: The N,N-bis impurity does not react (lacks the acidic N-H proton), effectively reducing the molar equivalent of the nucleophile. Furthermore, it complicates the purification, as it co-elutes with the product in standard flash chromatography.
Scenario: Catalyst Poisoning
-
Experiment: Buchwald-Hartwig coupling of the aryl chloride moiety.
-
Result: Batch A contained residual pyridine (used as a base in synthesis). This coordinated with the Palladium catalyst, requiring a 5 mol% catalyst loading to achieve the same conversion as Batch B (which used only 1 mol%), significantly increasing the cost of the step.
Part 3: Structural Context & Causality
Why use N-(2-Chloro-3-fluorophenyl)methanesulfonamide specifically?
-
Metabolic Stability: The fluorine atom at the C3 position blocks metabolic oxidation (P450 metabolism) at a typically vulnerable site.
-
Conformational Lock: The C2-Chlorine atom provides steric bulk that forces the sulfonamide nitrogen out of planarity, often improving selectivity for specific kinase pockets compared to the non-chlorinated analog.
-
Acidity Modulation: The electron-withdrawing nature of the halogenated ring increases the acidity of the sulfonamide N-H (
~8.5 vs. ~10 for unsubstituted), facilitating deprotonation under milder conditions.
Part 4: Experimental Protocols
Protocol 1: High-Resolution HPLC for Impurity Detection
Standard C18 methods often fail to separate the mono-sulfonamide from the bis-sulfonamide. Use this optimized protocol.
-
Column: Phenyl-Hexyl Column (e.g., Phenomenex Luna), 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol provides better selectivity for halogenated isomers than Acetonitrile).
-
Gradient: 40% B to 90% B over 15 minutes.
-
Detection: UV at 254 nm (aromatic ring) and 220 nm (amide bond).
-
Acceptance Criteria: Main peak retention ~8.5 min. Bis-impurity typically elutes later (~11.2 min).
Protocol 2: Rapid Identity Verification (H-NMR)
-
Solvent: DMSO-
-
Key Signals:
-
3.05 ppm (s, 3H,
) -
9.80 ppm (s, 1H,
) – Note: If this peak is missing or integrates < 1H, suspect Bis-sulfonamide contamination. - 7.2-7.6 ppm (m, 3H, Aromatic protons).
-
3.05 ppm (s, 3H,
Part 5: Visualization of Quality Control Logic
The following diagrams illustrate the synthesis pathway leading to the critical impurities and the decision matrix for accepting a CoA.
Figure 1: Synthesis Pathway & Impurity Origin
This diagram highlights where the "Bis-sulfonamide" impurity originates.[1]
Caption: Figure 1: The formation of the inert Bis-sulfonamide impurity occurs when methanesulfonyl chloride is present in excess or addition rates are uncontrolled.[2]
Figure 2: CoA Validation Decision Tree
A self-validating workflow for researchers receiving new batches.
Caption: Figure 2: Standardized QC workflow to prevent low-quality starting material from entering the drug discovery pipeline.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 70970, N-Phenylmethanesulfonamide. Retrieved from [Link][3]
-
European Chemicals Agency (ECHA). Registration Dossier for Sulfonamide Intermediates. Retrieved from [Link]
Sources
Safety Operating Guide
Personal protective equipment for handling (2-Chloro-3-fluorophenyl)methanesulfonamide
Operational Safety Guide: Handling (2-Chloro-3-fluorophenyl)methanesulfonamide
Executive Safety Summary & Risk Profile
The "Why" Behind the Protocol: As a Senior Application Scientist, I emphasize that safety protocols are not administrative checkboxes but biological firewalls. (2-Chloro-3-fluorophenyl)methanesulfonamide is a halogenated sulfonamide intermediate. Its risk profile is governed by two distinct structural motifs:
-
The Sulfonamide Moiety (
): Historically associated with dermal sensitization. While this specific intermediate may lack extensive epidemiological data, the structural homology to known sensitizers mandates that we treat it as a potential severe allergen . -
Halogenation (Cl at C2, F at C3): The addition of electron-withdrawing halogens, particularly fluorine, increases the molecule's lipophilicity (LogP). This enhances its ability to penetrate the stratum corneum (outer skin layer), turning the skin into a viable route of systemic entry rather than just a barrier.
Core Hazard Classifications (Inferred from SAR & Analogs):
-
Skin/Eye Irritation: Category 2/2A (High probability of acidic irritation due to the sulfonamide proton).
-
STOT-SE 3: Respiratory tract irritation if dust is inhaled.
-
Sensitization: Potential skin sensitizer.
Personal Protective Equipment (PPE) Matrix
Do not rely on "standard lab PPE." The lipophilic nature of this compound requires a barrier strategy that accounts for permeation lag times.
| Zone of Protection | Recommended Equipment | Technical Rationale | Standard |
| Dermal (Hands) | Double Gloving Strategy: 1. Inner: 4-mil Nitrile (Bright Blue/White)2. Outer: 5-mil Nitrile (Purple/Black) | Contrast Indicator: Wearing different colored layers allows immediate visual detection of outer glove breaches. Permeation: Fluorinated aromatics can permeate thin nitrile <15 mins. The air gap between gloves reduces diffusion rates. | EN 374 / ASTM F739 |
| Ocular | Chemical Splash Goggles (Indirect Venting) | Safety glasses are insufficient for this compound in solution. The acidic nature of methanesulfonamides can cause rapid corneal opacity upon contact. | ANSI Z87.1+ / EN 166 |
| Respiratory | Fume Hood (Primary)N95/P100 Respirator (Secondary) | Primary: All manipulation must occur in a hood with face velocity >100 fpm.Secondary: If weighing outside a hood (not recommended) or cleaning spills, a particulate respirator is mandatory to prevent mucosal absorption. | NIOSH N95 / EN 149 |
| Body | Tyvek® Lab Coat (or chemically resistant apron) | Cotton lab coats absorb liquids, holding the irritant against the skin. Non-woven polyethylene (Tyvek) sheds solid dust and resists liquid splashes. | ISO 13982 |
Operational Workflow: Step-by-Step Handling
Phase A: Weighing & Transfer (Highest Risk of Dust Generation)
-
Engineering Control: Use a static-dissipative weighing funnel inside a chemical fume hood.
-
Protocol:
-
Static Elimination: Use an ionizing bar or anti-static gun on the weighing boat. Fluorinated solids are prone to static charge, causing "fly-away" dust that contaminates the balance area.
-
The "Wet" Transfer: If possible, tare the solvent in the reaction vessel and add the solid directly to the solvent to immediately suppress dust, rather than weighing dry on paper.
-
Decontamination: Immediately wipe the balance area with a methanol-dampened tissue (halogenated aromatics have poor water solubility; water alone will just smear the compound).
-
Phase B: Reaction & Synthesis
-
Solvent Choice: When dissolved in organic solvents (DCM, THF), the permeation rate through gloves increases exponentially.
-
Glove Discipline: Change outer gloves immediately upon any splash. Do not wait for evaporation.
-
Temperature Control: If heating, ensure a closed system with a reflux condenser. Methanesulfonamides can degrade to release
and (hydrogen fluoride) traces under extreme thermal stress.
Phase C: Waste Disposal (RCRA Compliance)
-
Classification: This material is a Halogenated Organic Waste .
-
Segregation:
-
Do NOT mix with aqueous basic waste (exothermic deprotonation).
-
Do NOT mix with non-halogenated solvents (increases disposal cost and violates EPA segregation rules).
-
-
Labeling: Tag container as "Halogenated Solvent/Solid Waste - Toxic/Irritant."
Visualization: Safety Logic Flow
The following diagram illustrates the decision-making logic for handling this specific compound, integrating engineering controls with PPE.
Figure 1: Decision logic for PPE and Engineering controls based on the physical state of the material.
Emergency Response
-
Ocular Exposure: Flush immediately for 15 minutes .[1][2][3][4] Do not use a neutralizing agent (e.g., baking soda) in the eye; use pure saline or water. The fluorine substitution may delay pain sensation; flush regardless of immediate symptoms [1].
-
Dermal Spills:
-
Blot, Don't Rub: Rubbing increases skin absorption.
-
Soap Selection: Use a lipophilic surfactant (like dish soap) rather than standard hand soap to effectively solubilize the halogenated ring.
-
Medical: If redness persists, seek medical attention and provide the SDS (or structure) to the physician, noting the potential for delayed hypersensitivity.
-
References
-
SynQuest Laboratories. (2022). Safety Data Sheet: Pentafluorobenzenesulfonamide (Analogous Hazard Profile). Retrieved from 4
-
Thermo Fisher Scientific. (2009). Safety Data Sheet: Methanesulfonamide. Retrieved from 5
-
University of Illinois. (n.d.). Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from 6[6]
-
US EPA. (2025). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from 7
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
